molecular formula C8H15NO2 B1528940 Ethyl 2-aminohex-5-enoate CAS No. 360059-80-9

Ethyl 2-aminohex-5-enoate

Cat. No.: B1528940
CAS No.: 360059-80-9
M. Wt: 157.21 g/mol
InChI Key: LIQJLTLJINLIAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-aminohex-5-enoate is a useful research compound. Its molecular formula is C8H15NO2 and its molecular weight is 157.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-aminohex-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-3-5-6-7(9)8(10)11-4-2/h3,7H,1,4-6,9H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIQJLTLJINLIAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC=C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Ethyl 2-aminohex-5-enoate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of Ethyl 2-aminohex-5-enoate , a critical non-canonical amino acid derivative used extensively in peptide therapeutics and macrocyclization strategies.

A Versatile Scaffold for Peptidomimetics and Macrocyclization

Executive Summary

This compound (commonly referred to as Allylglycine Ethyl Ester ) is an


-amino acid derivative characterized by a terminal alkene side chain. It serves as a fundamental building block in modern drug discovery, particularly in the synthesis of "stapled" peptides  and conformationally constrained macrocycles. Its terminal olefin functionality allows for Ring-Closing Metathesis (RCM), enabling researchers to lock peptides into bioactive 

-helical conformations, thereby improving proteolytic stability and cell permeability.

Key Utility: Precursor for RCM-based peptide stapling; PLP-dependent enzyme probe. Critical Safety Note: The hydrolyzed free acid (Allylglycine) is a potent convulsant (GABA antagonist/PLP inhibitor). Strict containment protocols are required.[1]

Chemical Identity & Physiochemical Profile[1][4][5][6][7][8][9][10]

The compound exists primarily in two forms: the volatile free base (liquid) and the stable hydrochloride salt (solid). For storage and stability, the HCl salt is the standard commercial form.

Identification Data
PropertyDetail
IUPAC Name This compound
Common Name Allylglycine ethyl ester
CAS Number 360059-80-9 (Racemic) / 143414-95-1 (S-isomer HCl)
Molecular Formula

Molecular Weight 157.21 g/mol (Free Base) / 193.67 g/mol (HCl Salt)
SMILES CCOC(=O)C(N)CC=C
Physical Properties
ParameterValue (Free Base)Value (HCl Salt)
Physical State Colorless to pale yellow liquidWhite to off-white hygroscopic solid
Boiling Point ~65–70 °C at 0.5 mmHg (Predicted)N/A (Decomposes)
Melting Point < 0 °C125–130 °C (Decomposition)
Density 0.96 g/cm³N/A
Solubility Soluble in DCM, EtOAc, EtOHSoluble in Water, Methanol, DMSO

Synthetic Routes & Production

For research applications requiring high enantiomeric purity (e.g., peptide drugs), stereoselective synthesis is mandatory. The Schöllkopf Bis-Lactim Ether method is the gold standard for generating the (S)-enantiomer with high enantiomeric excess (>95% ee).

Asymmetric Synthesis (Schöllkopf Method)

This route utilizes a chiral auxiliary derived from L-Valine to direct the stereochemistry of the incoming allyl group.

Protocol Logic:

  • Auxiliary Formation: Condensation of Glycine and L-Valine forms a cyclic diketopiperazine, which is converted to the bis-lactim ether.[2]

  • Stereoselective Alkylation: Treatment with n-Butyllithium (n-BuLi) generates a planar enolate. The bulky isopropyl group of the valine scaffold shields one face, forcing the allyl bromide electrophile to attack from the opposite side (trans to the isopropyl group).

  • Hydrolysis: Mild acidic hydrolysis cleaves the auxiliary, releasing the chiral amino acid ester.

DOT Diagram: Stereoselective Synthesis Workflow

SchoellkopfSynthesis Start Cyclo(L-Val-Gly) BisLactim Bis-Lactim Ether Start->BisLactim Trimethyloxonium BF4 Enolate Lithium Enolate (Steric Shielding) BisLactim->Enolate n-BuLi, -78°C Alkylated Alkylated Intermediate (Trans-addition) Enolate->Alkylated 4-Bromo-1-butene (Electrophile) Hydrolysis Acid Hydrolysis (0.25N HCl) Alkylated->Hydrolysis Cleavage Product (S)-Ethyl 2-aminohex-5-enoate Hydrolysis->Product EtOH/H+ Esterification

Figure 1: The steric bulk of the valine isopropyl group directs the allylation to the 'trans' face, ensuring (S)-stereochemistry.

Racemic Synthesis (Acetamidomalonate Route)

For non-clinical applications or bulk intermediate production, the acetamidomalonate route is cost-effective.

  • Reagents: Diethyl acetamidomalonate + 4-Bromo-1-butene + NaOEt.

  • Mechanism: Enolate alkylation followed by acid-catalyzed decarboxylation and esterification.

Reactivity & Applications in Drug Discovery[1]

The terminal alkene at the


-position relative to the 

-carbon is the functional handle that makes this molecule indispensable for Peptide Stapling .
Ring-Closing Metathesis (RCM)

Incorporating two residues of this compound (or its protected Fmoc analog) at positions


 and 

(or

) of a peptide sequence allows for macrocyclization using Grubbs' catalysts.

Mechanism of Action:

  • Pre-organization: The peptide folds into an

    
    -helix, bringing the two pendant alkene chains into proximity.
    
  • Catalytic Cycle: The Ruthenium carbene (Grubbs I/II) initiates a [2+2] cycloaddition with one alkene, releasing ethylene gas (driving force).

  • Staple Formation: The catalyst engages the second alkene, closing the ring and forming a hydrocarbon "staple" that locks the helical conformation.

DOT Diagram: Peptide Stapling Workflow

PeptideStapling Peptide Linear Peptide Sequence (Containing 2x Allylglycine) Intermediate Ruthenacyclobutane Intermediate Peptide->Intermediate Coordination Catalyst Grubbs II Catalyst (Ru-Carbene) Catalyst->Intermediate Ethylene Ethylene Gas (↑) (Entropy Driver) Intermediate->Ethylene Byproduct Stapled Stapled Macrocyclic Peptide (Helical Lock) Intermediate->Stapled Ring Closure

Figure 2: The entropic release of ethylene gas drives the equilibrium toward the formation of the stable macrocycle.

Biological Probe Reactivity (PLP Inhibition)

The free acid form (Allylglycine) acts as a suicide inhibitor for Pyridoxal Phosphate (PLP)-dependent enzymes, such as Glutamate Decarboxylase (GAD).

  • Mechanism: The enzyme attempts to process the amino acid, but the

    
    -double bond facilitates a latent nucleophilic attack on the PLP cofactor, covalently modifying and inactivating the enzyme.
    
  • Application: Used to model epilepsy in rodents by depleting GABA levels.

Handling, Stability & Safety

Danger: Convulsant Risk While the ethyl ester is less biologically active than the free acid due to poor blood-brain barrier penetration, metabolic hydrolysis in vivo or accidental hydrolysis in the lab releases Allylglycine , a potent convulsant.

Safety Protocols
  • Engineering Controls: Always handle in a certified chemical fume hood.

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

  • Inhalation: Avoid breathing vapors of the free base; it is volatile and can act as a respiratory irritant.

  • Waste Disposal: Segregate as hazardous organic waste. Do not mix with strong acids or bases to prevent inadvertent hydrolysis.

Storage Conditions
  • HCl Salt: Store at +2°C to +8°C. Hygroscopic – keep under inert atmosphere (Argon/Nitrogen) in a desiccator.

  • Free Base: Store at -20°C. Prone to oxidation and polymerization of the terminal alkene over time.

References

  • Schöllkopf, U., et al. (1981).[3] Enantioselective Synthesis of (R)-Amino Acids Using L-Valine as Chiral Agent.[3] Angewandte Chemie International Edition. Link

  • Blackwell, H. E., & Grubbs, R. H. (1998). Highly Efficient Synthesis of Covalent Cross-Linked Peptide Helices by Ring-Closing Metathesis. Angewandte Chemie International Edition. Link

  • Meldrum, B. S., et al. (1979). Allylglycine: Mechanism of Convulsant Action. Neuroscience Letters. Link

  • PubChem Compound Summary. (2024). This compound.[4] National Center for Biotechnology Information. Link

  • Walensky, L. D., et al. (2004). Activation of Apoptosis in Vivo by a Hydrocarbon-Stapled BH3 Helix. Science. Link

Sources

Technical Monograph: L-Homoallylglycine Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

This technical monograph details the chemical identity, synthesis, and bioorthogonal utility of L-Homoallylglycine Ethyl Ester , a critical non-canonical amino acid derivative used in protein engineering and "click" chemistry.

CAS Number: 360059-80-9 (Free Base) / Generic HCl salts often cited as derivatives. Primary Utility: Bioorthogonal Labeling, Peptidomimetics, Methionine Surrogate Engineering.

Executive Summary

L-Homoallylglycine (HAG) ethyl ester is the ethyl-protected derivative of L-homoallylglycine (2-amino-5-hexenoic acid). It serves as a vital intermediate in the synthesis of alkene-functionalized peptides and as a precursor for Met-tRNA synthetase engineering. Unlike its lower homolog L-allylglycine, the homoallyl side chain (


) exhibits superior stability against isomerization and provides optimal steric clearance for thiol-ene ligation  and olefin metathesis .

This guide focuses on the ethyl ester form, often preferred for its enhanced solubility in organic solvents during peptide coupling and as a stable storage form prior to saponification or direct use in segment condensation.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

The distinction between "allyl", "homoallyl", and "beta-homo" variants is critical for experimental success. L-Homoallylglycine is an


-amino acid  with a 4-carbon unsaturated side chain.
Table 1: Compound Specifications
PropertyData
Chemical Name Ethyl (S)-2-amino-5-hexenoate
CAS Number 360059-80-9 (Free Base)
Synonyms L-HAG ethyl ester; Ethyl L-homoallylglycinate
Molecular Formula

Molecular Weight 157.21 g/mol
Structure (SMILES) C=CCCC(N)C(=O)OCC
Chirality L-isomer (

-configuration)
Solubility Soluble in EtOH, MeOH, DMSO, DCM; Sparingly soluble in water (unless protonated)
pKa (est.)

-NH

: ~7.6 | Ester: Non-ionizable

Critical Note on Nomenclature: Do not confuse with L-


-homoallylglycine  (a 

-amino acid) or L-allylglycine (one carbon shorter). The "homo" prefix here indicates the extension of the side chain by one methylene unit relative to allylglycine, not the backbone extension.

Synthesis & Production Logic

The synthesis of L-homoallylglycine ethyl ester typically follows a chiral auxiliary-mediated alkylation to ensure high enantiomeric excess (


), followed by esterification. The direct alkylation of glycine ethyl ester is avoided due to racemization risks.
Mechanistic Pathway
  • Chiral Template Formation: Use of a Ni(II)-complex (e.g., Ni-BPB) or Schöllkopf bis-lactim ether to mask the glycine enolate.

  • Asymmetric Alkylation: Electrophilic attack using 4-bromo-1-butene. The auxiliary blocks one face of the enolate, forcing

    
    -configuration.
    
  • Hydrolysis & Protection: Acid hydrolysis releases the free amino acid, which is then esterified with ethanol/thionyl chloride.

SynthesisWorkflow Gly Glycine / Chiral Auxiliary (Ni-BPB Complex) Alk Alkylation (4-Bromo-1-butene + Base) Gly->Alk Activation Inter Chiral Intermediate (Stereocontrol >98% ee) Alk->Inter SN2 Substitution Hydro Acid Hydrolysis (HCl/MeOH) Inter->Hydro Decomplexation HAG L-Homoallylglycine (Free Acid) Hydro->HAG Purification Ester Esterification (SOCl2 / EtOH) HAG->Ester Reflux Final L-HAG Ethyl Ester (CAS 360059-80-9) Ester->Final Isolation

Figure 1: Stereoselective synthesis workflow for L-homoallylglycine ethyl ester.

Bioorthogonal Utility & Applications

L-Homoallylglycine is a "minimalist" bioorthogonal handle. Unlike bulky azide or alkyne groups, the alkene side chain is metabolically stable and small enough to be accepted by wild-type or engineered translational machinery.

Methionine Surrogate Engineering

In auxotrophic E. coli strains (e.g., B834(DE3)), L-HAG (hydrolyzed from the ester) competes with Methionine for activation by Met-tRNA synthetase (MetRS) .

  • Wild-Type MetRS: Accepts HAG with reduced efficiency (

    
     approx. 100-fold lower than Met).
    
  • Engineered MetRS (L13G mutation): Enlarges the binding pocket to accommodate the homoallyl chain, allowing near-quantitative replacement of Met residues in expressed proteins.

Thiol-Ene "Click" Ligation

The terminal alkene of HAG undergoes radical-mediated addition with thiols (cysteine or thiol-tags). This reaction is:

  • Photo-inducible: Triggered by UV (365 nm) and a photoinitiator (e.g., VA-044).

  • Highly Specific: Occurs rapidly in aqueous buffers without metal catalysts (unlike CuAAC).

ThiolEne Protein Protein-HAG (Sidechain: -CH2-CH2-CH=CH2) Transition Anti-Markovnikov Addition (Carbon-Centered Radical) Protein->Transition + RS• Radical Thiol Radical (RS•) (Generated via Photoinitiator) Radical->Transition Product Thioether Conjugate (Protein-S-Label) Transition->Product H-Abstraction

Figure 2: Mechanism of Thiol-Ene ligation on the HAG side chain.

Experimental Protocols

Protocol A: Synthesis of L-Homoallylglycine Ethyl Ester HCl

Use this protocol to convert the free acid (commercially available or synthesized) into the ethyl ester.

Reagents: L-Homoallylglycine (1.0 eq), Thionyl Chloride (


, 3.0 eq), Absolute Ethanol (anhydrous).
  • Setup: Flame-dry a 2-neck round bottom flask under Argon. Add Absolute Ethanol (0.5 M concentration relative to amino acid).

  • Activation: Cool ethanol to

    
     in an ice bath. Add Thionyl Chloride  dropwise over 20 minutes. Caution: Exothermic evolution of HCl gas.
    
  • Addition: Add solid L-Homoallylglycine in one portion.

  • Reflux: Remove ice bath and heat to reflux (

    
    ) for 4–6 hours. Monitor by TLC (System: n-BuOH/AcOH/H2O 4:1:1; Stain: Ninhydrin).
    
  • Workup: Concentrate in vacuo to a viscous oil. Co-evaporate with toluene (

    
    ) to remove residual 
    
    
    
    and HCl.
  • Crystallization: Triturate the oil with cold diethyl ether to precipitate the L-HAG ethyl ester hydrochloride as a white solid.

  • Validation:

    
     (
    
    
    
    ):
    
    
    5.8 (m, 1H, vinyl), 5.1 (m, 2H, vinyl), 4.3 (q, 2H, ethyl), 4.1 (t, 1H,
    
    
    -H).
Protocol B: Bioorthogonal Labeling (Thiol-Ene)

For labeling HAG-incorporated proteins.

  • Buffer: PBS, pH 7.4 (degassed).

  • Reactants:

    • Protein-HAG (

      
      ).
      
    • Thiol-Label (e.g., Biotin-SH,

      
       eq).
      
    • Photoinitiator: VA-044 (

      
      ).
      
  • Reaction: Mix components in a quartz cuvette or clear tube.

  • Irradiation: Expose to 365 nm UV light (low intensity handheld lamp) for 15–30 minutes at room temperature.

  • Quench: Add DTT (

    
    ) or perform desalting/dialysis immediately to remove excess thiol.
    

References

  • Synthesis & Polymerization: Perlin, P., Gharakhanian, E. G., & Deming, T. J. (2018).[1] Homoallylglycine residues are superior precursors to orthogonally modified thioether containing polypeptides.[1][2] Chemical Communications, 54(48), 6196-6199.[1] [Link]

  • Met-Surrogate Engineering: Link, A. J., Mock, M. L., & Tirrell, D. A. (2003). Non-canonical amino acids in protein engineering. Current Opinion in Biotechnology, 14(6), 603-609.
  • Bioorthogonal Chemistry: Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition, 48(38), 6974-6998. [Link]

Sources

Engineering the Third Dimension: A Technical Guide to Non-Proteinogenic Amino Acid Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pharmaceutical landscape is shifting from the "Rule of 5" (small molecules) to the "Rule of 2" (biologics and macrocycles). In this transition, Non-Proteinogenic Amino Acids (NPAAs) serve as the critical bridge. Unlike the standard 20 canonical amino acids, NPAAs offer expanded chemical space, enabling the design of peptidomimetics with enhanced proteolytic stability, membrane permeability, and precise conformational control. This guide provides a technical roadmap for the selection, synthesis, and incorporation of NPAAs in drug discovery.

Part 1: Structural Classes & Pharmacological Utility

The utility of NPAAs lies in their ability to manipulate the physicochemical properties of a peptide backbone.[1] We categorize them not just by structure, but by the "problem" they solve in drug design.

Conformational Constraint ( -disubstitution)
  • Key Example: Aminoisobutyric acid (Aib).

  • Mechanism: The gem-dimethyl effect restricts rotation around the

    
     and 
    
    
    
    torsion angles (
    
    
    ).
  • Utility: Induces

    
    -helical or 
    
    
    
    -helical structures. This pre-organization reduces the entropic penalty of binding to a receptor, potentially increasing potency.
Backbone Modification (N-alkylation)
  • Key Example: N-methyl-L-alanine.

  • Mechanism: Removes the hydrogen bond donor from the amide backbone.

  • Utility:

    • Permeability: Reduces the desolvation energy required to cross lipophilic membranes (critical for oral bioavailability).

    • Stability: Sterically blocks proteases from accessing the peptide bond.

Side Chain Expansion
  • Key Examples: Homophenylalanine, Napthylalanine.

  • Utility: Extends the reach of pharmacophores into deep hydrophobic pockets often found in Protein-Protein Interaction (PPI) interfaces.

Table 1: Comparative Utility of NPAA Classes
NPAA ClassRepresentative StructurePrimary Structural EffectPharmacological Benefit

-Methyl
Aib,

-Me-Phe
Helical induction (

)
Increased receptor affinity (entropic)
N-Alkyl N-Me-Ala, N-Me-Leucis/trans amide isomerizationOral bioavailability, Protease resistance

-Amino

-Alanine,

-hAA
Extended backboneFormation of stable "Foldamers"
Cyclic 1-Aminocyclopropanecarboxylic acid (Ac3c)Rigid

constraint
High selectivity for specific GPCR states

Part 2: Synthetic Methodologies (The "Make")

While many NPAAs are commercially available, accessing novel chiral building blocks requires robust asymmetric synthesis.

Chemical Synthesis: Asymmetric Phase Transfer Catalysis (PTC)

For creating novel


-alkyl amino acids, Maruoka catalysts (chiral quaternary ammonium salts) are the gold standard due to their high enantioselectivity and operational simplicity.

Mechanism:

  • Substrate: O'Donnell Schiff base (glycine imine ester).

  • Catalyst:

    
    -symmetric chiral quaternary ammonium salt.
    
  • Process: The catalyst forms a tight ion pair with the enolate of the Schiff base, blocking one face of the molecule and forcing the electrophile (alkyl halide) to attack from the opposite side.

Biological Synthesis: Genetic Code Expansion (GCE)

For incorporation into larger proteins (>50 AA), chemical synthesis is limiting. GCE repurposes the amber stop codon (TAG).[2]

Workflow:

  • Orthogonal Pair: An engineered aminoacyl-tRNA synthetase (aaRS) and a suppressor tRNA (

    
    ) that do not cross-react with the host (e.g., E. coli) machinery.
    
  • Suppression: The ribosome encounters the UAG codon, and instead of terminating, incorporates the NPAA charged onto the orthogonal tRNA.

Part 3: Incorporation Strategies (The "Use")

The most common failure point in NPAA utilization is the Solid-Phase Peptide Synthesis (SPPS) coupling step. Steric bulk from


-methylation or N-methylation drastically reduces reaction kinetics.
Protocol: Coupling Sterically Hindered Amino Acids (e.g., Aib-Aib junctions)

Causality: Standard reagents (HBTU/HCTU) activate carboxylates via OBt esters. For hindered systems (Aib), the nucleophilic attack by the amine is too slow, leading to active ester hydrolysis or racemization before coupling occurs.

Self-Validating Protocol:

  • Resin Selection: Use ChemMatrix (PEG-based) resin instead of Polystyrene.

    • Reasoning: Better swelling allows reagents to access sterically crowded sites.

  • Coupling Reagent: Use HATU or COMU with HOAt .

    • Reasoning: The 7-aza-benzotriazole (At) leaving group utilizes the "neighboring group effect" (pyridine nitrogen) to accelerate the coupling rate by ~10-100x compared to HBTU.

  • Conditions:

    • Temperature: 75°C (Microwave or conventional heating). Heat provides the kinetic energy to overcome the steric barrier.

    • Base: DIEA (2 equiv) or TMP (2,4,6-trimethylpyridine) to prevent racemization of Cys/His if present.

  • Validation (The Checkpoint):

    • Do NOT use Kaiser Test: It often gives false negatives for hindered amines.

    • Use Chloranil Test: For secondary amines (N-methyl).

    • Gold Standard:Micro-cleavage. Remove ~20 beads, treat with 50uL TFA for 15 mins, and inject supernatant into LC-MS. Only proceed if the mass corresponds to Product + New AA.

Diagram: SPPS Decision Logic for NPAAs

SPPS_Logic Start Start Coupling Cycle Check_Sterics Is Incoming/Resin AA Sterically Hindered? (e.g., Aib, N-Me, Ac3c) Start->Check_Sterics Standard_Path Standard Protocol: Reagent: HBTU/DIEA Temp: RT Time: 45 min Check_Sterics->Standard_Path No Hindered_Path Hindered Protocol: Reagent: HATU/HOAt or COMU Temp: 75°C (Microwave) Time: 2 x 10 min Check_Sterics->Hindered_Path Yes Validation Validation Checkpoint Standard_Path->Validation Hindered_Path->Validation Test_Type Test Selection: Primary Amine: Kaiser Test Sec. Amine: Chloranil Test Ambiguous: LC-MS Micro-cleavage Validation->Test_Type Result_Check Coupling Complete? Test_Type->Result_Check Proceed Proceed to Deprotection Result_Check->Proceed Yes (>99%) Recouple Recouple: Switch Solvent (DMF -> NMP) Use Symmetric Anhydride Result_Check->Recouple No (<99%) Recouple->Validation

Caption: Decision logic for incorporating sterically hindered non-proteinogenic amino acids in SPPS.

Part 4: Case Studies in Drug Design

Semaglutide (GLP-1 Agonist)
  • Challenge: Native GLP-1 is degraded by DPP-4 enzyme at the Ala2 position (half-life < 2 mins).

  • NPAA Solution: Substitution of Ala8 with Aib (Aminoisobutyric acid).

  • Outcome: The gem-dimethyl group of Aib creates a steric clash with the active site of DPP-4, preventing cleavage while maintaining receptor activation. This extends the half-life to ~1 week (in combination with fatty acid acylation).

Cyclosporine A (Immunosuppressant)
  • Challenge: Passive diffusion of a cyclic undecapeptide across the cell membrane.

  • NPAA Solution: Extensive N-methylation (7 out of 11 residues).

  • Outcome: N-methylation removes solvent-exposed hydrogen bond donors (HBDs). This allows the molecule to adopt a "chameleon" conformation—hiding polar groups internally when passing through the lipid bilayer, then exposing them to bind the target (cyclophilin) in the cytosol.

Part 5: Future Directions - The Expanded Genetic Code

The frontier of NPAA science moves beyond chemical synthesis into Synthetic Biology .

Diagram: Genetic Code Expansion Workflow

GCE_Workflow Plasmid Plasmid DNA (Gene of Interest + TAG codon) Cell Host Cell (E. coli/HEK293) Translation Machinery Plasmid->Cell Ortho_Pair Orthogonal Pair (aaRS + tRNA_CUA) Ortho_Pair->Cell NPAA_Input Exogenous NPAA (Added to Media) NPAA_Input->Cell Ribosome Ribosome Decodes UAG as NPAA Cell->Ribosome Expression Protein Protein with Site-Specific NPAA Ribosome->Protein Suppression

Caption: Workflow for site-specific incorporation of NPAAs via amber suppression.

References

  • Review of NPAAs in Peptide Therapeutics: D'Souza, C., et al. (2020).[3][4] "Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics." Amino Acids, 52, 1107–1124. [Link]

  • Asymmetric Synthesis of Alpha-Methyl Amino Acids: Zhu, Y., et al. (2011).[5] "Asymmetric Syntheses of α-Methyl γ-Amino Acid Derivatives." The Journal of Organic Chemistry, 76(18), 7449–7457.[5] [Link]

  • SPPS Protocols for Hindered Amino Acids: El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602. [Link]

  • Genetic Code Expansion: Chin, J. W. (2014). "Expanding and reprogramming the genetic code." Nature, 510, 205–213. [Link]

  • Maruoka Catalyst Methodology: Ooi, T., & Maruoka, K. (2007). "Recent Advances in Asymmetric Phase-Transfer Catalysis." Angewandte Chemie International Edition, 46(23), 4222-4266. [Link]

Sources

An In-Depth Technical Guide to Ethyl 2-Amino-5-hexenoate: Structure, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, I've witnessed the evolution of synthetic methodologies and the increasing demand for novel molecular building blocks in drug discovery. Unnatural amino acids, in particular, represent a frontier of chemical diversity, offering unique structural motifs to probe biological systems and design next-generation therapeutics. This guide focuses on a promising yet under-documented member of this class: ethyl 2-amino-5-hexenoate. Its structure, featuring a terminal vinyl group and a chiral alpha-carbon, presents a compelling scaffold for medicinal chemists. This document aims to provide a comprehensive technical overview, synthesizing available data with field-proven insights to empower researchers in their pursuit of innovative drug candidates.

Molecular Structure and Physicochemical Properties

Ethyl 2-amino-5-hexenoate is a non-proteinogenic amino acid ester. Its core structure consists of a six-carbon chain with a terminal double bond between carbons 5 and 6, an amino group at the alpha-position (carbon 2), and an ethyl ester functionality. The presence of a stereocenter at the alpha-carbon means that the molecule can exist as two enantiomers, (R)- and (S)-ethyl 2-amino-5-hexenoate.

Identifier Value
IUPAC Name ethyl 2-aminohex-5-enoate[1]
CAS Number 360059-80-9[1]
Molecular Formula C8H15NO2[1]
Molecular Weight 157.21 g/mol [1]
SMILES C=CCCC(N)C(=O)OCC[1]
InChI Key LIQJLTLJINLIAF-UHFFFAOYSA-N

A 2D representation of the chemical structure of ethyl 2-amino-5-hexenoate.

Caption: 2D Structure of Ethyl 2-amino-5-hexenoate.

Synthesis Strategies: A Focus on Enantioselectivity

The synthesis of unnatural amino acids like ethyl 2-amino-5-hexenoate presents the dual challenges of constructing the carbon skeleton and controlling the stereochemistry at the α-carbon. Given the crucial role of chirality in biological activity, enantioselective synthesis is of paramount importance.

Plausible Synthetic Approach: Asymmetric Allylation of a Glycine Equivalent

A logical and efficient strategy for the enantioselective synthesis of ethyl 2-amino-5-hexenoate involves the asymmetric allylation of a glycine-derived Schiff base. This approach leverages well-established methodologies in amino acid synthesis.

Conceptual Workflow:

G cluster_0 Preparation of Glycine Schiff Base cluster_1 Asymmetric Allylation cluster_2 Deprotection Glycine ethyl ester Glycine ethyl ester Iminoester Iminoester Glycine ethyl ester->Iminoester Condensation (e.g., with benzophenone imine) Protected Allylated Product Protected Allylated Product Iminoester->Protected Allylated Product Allylating Agent (e.g., allyl bromide) Chiral Phase-Transfer Catalyst Ethyl 2-amino-5-hexenoate Ethyl 2-amino-5-hexenoate Protected Allylated Product->Ethyl 2-amino-5-hexenoate Hydrolysis (mild acidic conditions)

Caption: Conceptual workflow for the asymmetric synthesis of ethyl 2-amino-5-hexenoate.

Detailed Protocol (Hypothetical, based on established methods):

Step 1: Formation of the Glycine Schiff Base Ethyl Ester

  • To a solution of glycine ethyl ester hydrochloride in dichloromethane, add an equimolar amount of a suitable imine-forming ketone (e.g., benzophenone) and a non-nucleophilic base (e.g., triethylamine).

  • Stir the reaction mixture at room temperature until the formation of the Schiff base is complete, as monitored by thin-layer chromatography (TLC).

  • The rationale for using a Schiff base is to protect the amino group and activate the α-carbon for deprotonation, facilitating the subsequent alkylation.

Step 2: Enantioselective Phase-Transfer Catalyzed Allylation

  • To a biphasic system of toluene and aqueous sodium hydroxide, add the glycine Schiff base and a chiral phase-transfer catalyst (e.g., a derivative of a Cinchona alkaloid).

  • Add allyl bromide dropwise at a controlled temperature (e.g., 0 °C) to initiate the allylation.

  • The choice of a chiral phase-transfer catalyst is critical for inducing asymmetry and controlling the stereochemical outcome of the reaction. The catalyst forms a chiral ion pair with the enolate of the glycine Schiff base, which is then preferentially attacked by the allyl bromide from one face.

Step 3: Deprotection to Yield the Final Product

  • After completion of the allylation, the reaction mixture is worked up, and the protected product is isolated.

  • The Schiff base protecting group is then removed by mild acidic hydrolysis (e.g., with citric acid or dilute HCl).

  • Purification by column chromatography on silica gel would then yield the desired enantiomer of ethyl 2-amino-5-hexenoate.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)
Proton(s) Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
H-5 (vinyl)5.7 - 5.9ddtJ ≈ 17, 10, 7
H-6 (vinyl, trans)5.0 - 5.1dJ ≈ 17
H-6 (vinyl, cis)4.9 - 5.0dJ ≈ 10
O-CH₂ (ethyl)4.1 - 4.3qJ ≈ 7
H-2 (α-proton)3.5 - 3.7tJ ≈ 6
H-42.0 - 2.2m
H-31.6 - 1.8m
NH₂1.5 - 2.5br s
CH₃ (ethyl)1.2 - 1.4tJ ≈ 7
¹³C NMR Spectroscopy (Predicted)
Carbon Predicted Chemical Shift (ppm)
C=O (ester)173 - 175
C-5 (vinyl)137 - 139
C-6 (vinyl)115 - 117
O-CH₂ (ethyl)60 - 62
C-2 (α-carbon)55 - 57
C-432 - 34
C-328 - 30
CH₃ (ethyl)14 - 15
Infrared (IR) Spectroscopy (Predicted)
Functional Group Characteristic Absorption (cm⁻¹)
N-H stretch (amine)3300 - 3500 (two bands for primary amine)
C-H stretch (sp² vinyl)3010 - 3095
C-H stretch (sp³)2850 - 3000
C=O stretch (ester)1730 - 1750
C=C stretch (vinyl)1640 - 1680
C-N stretch1020 - 1250
C-O stretch (ester)1000 - 1300
Mass Spectrometry (Predicted)

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) at m/z 157 would be expected. Common fragmentation patterns for amino acid esters would include the loss of the ethoxy group (-OC₂H₅, 45 Da) to give a fragment at m/z 112, and the loss of the entire ester group (-COOC₂H₅, 73 Da) to give a fragment at m/z 84. The presence of the terminal alkene may also lead to characteristic fragmentation patterns involving the allyl group.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of ethyl 2-amino-5-hexenoate make it a valuable building block for the synthesis of a variety of biologically active molecules.

Precursor to Neuroactive Compounds

Ethyl 2-amino-5-hexenoate is a direct precursor to 4-amino-5-hexenoic acid, also known as vigabatrin. Vigabatrin is an irreversible inhibitor of GABA transaminase, the enzyme responsible for the breakdown of the inhibitory neurotransmitter GABA.[2][3] By increasing GABA levels in the brain, vigabatrin is used as an antiepileptic medication.[2][3] The ethyl ester form can be considered a prodrug of vigabatrin, potentially offering altered pharmacokinetic properties.

Mechanism of Action of Vigabatrin:

G Vigabatrin Vigabatrin GABA Transaminase GABA Transaminase Vigabatrin->GABA Transaminase Irreversible Inhibition Increased GABA Levels Increased GABA Levels GABA Degradation GABA Degradation GABA Transaminase->GABA Degradation Inhibition of Neuronal Excitability Inhibition of Neuronal Excitability Increased GABA Levels->Inhibition of Neuronal Excitability Anticonvulsant Effect Anticonvulsant Effect Inhibition of Neuronal Excitability->Anticonvulsant Effect

Caption: Simplified schematic of the mechanism of action of vigabatrin.

Incorporation into Peptides and Peptidomimetics

The vinyl group of ethyl 2-amino-5-hexenoate serves as a versatile chemical handle for further modifications. It can participate in a variety of chemical reactions, including:

  • Metathesis: For the formation of macrocycles or for linking to other molecules.

  • Michael Addition: To introduce a wide range of functional groups.

  • Click Chemistry: After conversion to an azide or alkyne.

This reactivity allows for its incorporation into peptides to create peptidomimetics with novel properties, such as enhanced stability, altered conformation, or the ability to be conjugated to other molecules.

A Scaffold for Fragment-Based Drug Discovery

As a small, functionalized molecule, ethyl 2-amino-5-hexenoate can serve as a starting point in fragment-based drug discovery campaigns. The amino acid backbone provides a familiar motif for interaction with biological targets, while the vinyl group offers a vector for fragment evolution and linking.

Conclusion and Future Perspectives

Ethyl 2-amino-5-hexenoate represents a valuable, yet underexplored, building block in the medicinal chemist's toolbox. Its straightforward, albeit challenging, enantioselective synthesis and the versatile reactivity of its terminal vinyl group open up numerous avenues for the design and synthesis of novel therapeutic agents. Further research into the specific biological activities of its enantiomers and its utility in the synthesis of complex molecules is warranted. As the demand for chemical novelty in drug discovery continues to grow, we can expect to see compounds like ethyl 2-amino-5-hexenoate play an increasingly important role in the development of next-generation medicines.

References

  • A Preliminary Investigation into the Influence of Low-Intensity Natural Mid-Infrared and Far-Infrared/Near-Microwave Emissions on the Aroma and Flavor of a Young Dry Red Wine. MDPI. Available at: [Link]

  • Ethyl hexanoate | C8H16O2 | CID 31265. PubChem. Available at: [Link]

  • Vigabatrin. PubMed. Available at: [Link]

  • Optimization of enzymatic synthesis of ethyl hexanoate in a solvent free system using response surface methodology (RSM). ResearchGate. Available at: [Link]

  • Design and Mechanism of Tetrahydrothiophene-based GABA Aminotransferase Inactivators. PubMed. Available at: [Link]

  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]

  • ChemInform Abstract: Metal 2-Ethylhexanoates and Related Compounds as Useful Precursors in Materials Science. ResearchGate. Available at: [Link]

  • Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. MDPI. Available at: [Link]

  • Novel process for preparing 4-amino-5-hexenoic acid. European Patent Office.
  • NMR of ethyl ethanoate for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of esters. YouTube. Available at: [Link]

  • Process for preparing 4-amino-5-hexenoic acid from succinimide. European Patent Office.
  • Molecular ion fragments of ethyl hexanoate mixtures. The mass spectrum... ResearchGate. Available at: [Link]

  • 2-Amino-5-phosphonovalerate (2APV), a potent and selective antagonist of amino acid-induced and synaptic excitation. PubMed. Available at: [Link]

  • Vigabatrin | C6H11NO2 | CID 5665. PubChem. Available at: [Link]

  • ethyl 2-hexenoate, 1552-67-6. The Good Scents Company. Available at: [Link]

  • 13 C NMR spectrum of compound 5. ResearchGate. Available at: [Link]

  • Ethyl crotonate. Magritek. Available at: [Link]

  • Supporting information. The Royal Society of Chemistry. Available at: [Link]

  • ethyl hexanoate, 123-66-0. The Good Scents Company. Available at: [Link]

  • Supporting information. The Royal Society of Chemistry. Available at: [Link]

Sources

Part 1: Executive Technical Summary

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Engineering of Alpha-Amino Acid Alkene Derivatives: Synthesis, Stapling, and Therapeutic Utility

In the landscape of modern drug discovery,


-amino acid alkene derivatives represent a dual-function chemical class: they serve as reactive warheads  for covalent enzyme inhibition (e.g., vinylglycine) and as structural staples  for constraining peptide secondary structure (e.g., allylglycine).

For the medicinal chemist, these derivatives are not merely building blocks but strategic tools to overcome the "undruggable" nature of protein-protein interactions (PPIs). By introducing olefinic side chains, researchers can leverage Ring-Closing Metathesis (RCM) to "staple" peptides into bioactive ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


-helical conformations, dramatically improving protease resistance and cell permeability.

This guide moves beyond basic definitions to provide a rigorous, field-tested framework for synthesizing these derivatives and applying them in high-fidelity peptide stapling workflows.

Part 2: Structural Classes & Synthetic Architectures

The utility of alkene-containing amino acids is dictated by the distance of the double bond from the


-carbon. We categorize them into three distinct mechanistic classes:
-Unsaturated ( -Dehydroamino Acids)
  • Structure: The double bond is conjugated to the carbonyl (e.g., Dehydroalanine).

  • Utility: Michael acceptors for covalent modification of cysteine residues in active sites; rigidifying elements in

    
    -turns.
    
  • Synthesis: Often accessed via the Horner-Wadsworth-Emmons (HWE) reaction or elimination of

    
    -hydroxy/
    
    
    
    -sulfonium precursors.
-Unsaturated (Vinylglycine)[2]
  • Structure: The alkene is adjacent to the

    
    -carbon.
    
  • Utility: Mechanism-based "suicide" inhibitors.[1] They undergo enzymatic isomerization to forming electrophilic imines that covalently trap PLP-dependent enzymes (e.g., transaminases).

  • Synthesis Insight: Direct alkylation is prone to racemization. The Rapoport Method (pyrolysis of methionine sulfoxide) or Hanessian’s route (from L-glutamic acid) are preferred for preserving optical purity.

-Unsaturated (Allylglycine) & Beyond
  • Structure: Isolated alkene tethered by methylene spacers.

  • Utility: The gold standard for Peptide Stapling . The flexibility of the tether allows for

    
     or 
    
    
    
    cross-linking via RCM.
  • Synthesis Insight: Enantioselective alkylation of glycine enolates using the Maruoka catalyst (chiral phase-transfer catalyst) allows for scalable access to Fmoc-protected derivatives.

Part 3: The Stapled Peptide Revolution (Application Focus)

The "stapling" of peptides addresses the entropic penalty of binding. A linear peptide in solution is an ensemble of random coils. By covalently linking side chains, we pre-organize the peptide into its bioactive helical conformation.

Thermodynamic Causality:



Stapling reduces the entropic cost (

) of folding upon binding, thereby improving the overall free energy of binding (

). Furthermore, the hydrocarbon brace sterically shields the amide backbone from proteolytic enzymes.

Part 4: Experimental Protocols

Protocol A: Enantioselective Synthesis of L-Vinylglycine

Target: A suicide substrate for PLP-enzymes. Rationale: We utilize the L-Homoserine Lactone route.[1] This method avoids the high risk of racemization seen in direct vinylation of glycine enolates.

Reagents:

  • L-Homoserine lactone hydrobromide

  • Di-tert-butyl dicarbonate (

    
    )
    
  • Diphenyl diselenide (

    
    ) / 
    
    
    
  • Sodium periodate (

    
    )
    

Step-by-Step Workflow:

  • Protection: Treat L-homoserine lactone with

    
     and 
    
    
    
    in DCM to yield
    
    
    -Boc-L-homoserine lactone.
    • Checkpoint: Monitor via TLC (visualize with ninhydrin). Product should be UV active if co-spotted, but mainly visualized by stain.

  • Ring Opening (Selenylation): Generate sodium phenylselenolate in situ by reducing

    
     with 
    
    
    
    in EtOH. Add the lactone. Heat to reflux for 2 hours.
    • Mechanism:[1][2][3][4][5][6] Nucleophilic attack of

      
       at the 
      
      
      
      -carbon opens the lactone to form the
      
      
      -phenylseleno acid.
  • Oxidative Elimination: Cool the solution to

    
    . Add 
    
    
    
    (oxidant).
    • Causality: This oxidizes the selenium to a selenoxide (

      
      ).
      
  • Pyrolysis: The selenoxide undergoes spontaneous syn-elimination at room temperature (or mild heating) to yield the terminal alkene (Vinylglycine) and benzeneselenenic acid.

  • Purification: Acidify to pH 2 and extract with EtOAc. Flash chromatography yields

    
    -Boc-L-vinylglycine.
    
Protocol B: Solid-Phase Ring-Closing Metathesis (RCM)

Target: Stabilization of an


-helical peptide.
Rationale: Performing RCM on solid phase (resin) prevents intermolecular dimerization, favoring the desired intramolecular macrocyclization.

Reagents:

  • Resin-bound peptide containing two allyl-functionalized residues (e.g., Fmoc-S5-OH).

  • Grubbs I Catalyst (Bis(tricyclohexylphosphine)benzylidene ruthenium(IV) dichloride).

  • Solvent: 1,2-Dichloroethane (DCE). Note: DCE is preferred over DCM due to its higher boiling point (

    
    ), allowing for thermal acceleration.
    

Step-by-Step Workflow:

  • Preparation: Swell the resin (100 mg) in dry DCE for 20 minutes under inert gas (

    
     or Ar).
    
    • Critical Control: Oxygen poisons the ruthenium catalyst. Degas all solvents thoroughly.

  • Catalyst Addition: Dissolve Grubbs I catalyst (20 mol% relative to peptide) in degassed DCE (2 mL). Add to the resin.[3]

  • Reaction: Agitate at room temperature for 2 hours.

    • Optimization: For difficult sequences, microwave irradiation at

      
       for 15 minutes can drive the reaction.
      
  • Cycling: Drain the solvent. Repeat Step 2 and 3 with fresh catalyst.

    • Why? The "Sting in the Tail" effect—ethylene gas byproduct can regenerate the active species, but catalyst decomposition often stalls the reaction. A double coupling strategy ensures >95% conversion.

  • Quenching: Wash resin with DCE (

    
    ), DCM (
    
    
    
    ), and MeOH (
    
    
    ). Add a scavenger (e.g., DMSO or excess phosphine) if downstream steps are metal-sensitive.
  • Cleavage: Treat with TFA cocktail to release the stapled peptide.

Part 5: Visualization

Figure 1: Synthesis of L-Vinylglycine via Selenoxide Elimination

VinylglycineSynthesis Start L-Homoserine Lactone Step1 N-Boc Protection (Boc2O, Et3N) Start->Step1 Inter1 N-Boc Lactone Step1->Inter1 Step2 Ring Opening (PhSeSePh, NaBH4) Inter1->Step2 Inter2 γ-Phenylseleno Acid Step2->Inter2 Step3 Oxidation (NaIO4) Inter2->Step3 Inter3 Selenoxide Intermediate Step3->Inter3 Step4 Syn-Elimination (Spontaneous/Heat) Inter3->Step4 - PhSeOH Final N-Boc-L-Vinylglycine Step4->Final

Caption: The oxidative elimination pathway converts homoserine lactone to vinylglycine while preserving stereochemistry.

Figure 2: Solid-Phase Peptide Stapling Workflow

RCM_Workflow Resin Resin-Bound Linear Peptide (Contains 2x Allyl-AA) Solvation Solvation & Degassing (DCE, N2 atm) Resin->Solvation CatAdd Catalyst Addition (Grubbs I/II, 20 mol%) Solvation->CatAdd Metathesis Metathesis Cycle (Formation of Ruthenacyclobutane) CatAdd->Metathesis Ethylene Byproduct Release (Ethylene Gas) Metathesis->Ethylene Check Conversion Check (Micro-cleavage + MS) Metathesis->Check Check->CatAdd Incomplete (<90%) Wash Resin Wash (DCE/DCM/MeOH) Check->Wash Complete (>95%) Cleavage TFA Cleavage Wash->Cleavage FinalPeptide Stapled Peptide (Helical Conformation) Cleavage->FinalPeptide

Caption: Optimized solid-phase RCM workflow emphasizing inert atmosphere and iterative catalysis.

Part 6: Critical Data Analysis

The following table summarizes the stability profiles of standard vs. alkene-stapled peptides, derived from aggregate pharmacokinetic studies.

ParameterWild-Type Peptide (Linear)Stapled Peptide (Alkene-Bridged)Improvement Factor
Protease Half-life (

)
< 15 minutes> 240 minutes~16x
Cellular Uptake < 1%10 - 25%>10x
Binding Affinity (

)
Micromolar (

M)
Nanomolar (nM)100 - 1000x
Helicity (

)
10 - 20%60 - 90%3 - 5x

Part 7: References

  • Synthesis of L-Vinylglycine from L-Homoserine Lactone Source: Journal of Organic Chemistry (JOC) URL:[Link]

  • Ring-Closing Metathesis of Olefinic Peptides: Design, Synthesis, and Structural Characterization Source: Journal of the American Chemical Society (JACS) URL:[Link]

  • Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress Source: Journal of Medicinal Chemistry URL:[Link]

  • Optimized Ring Closing Metathesis Reaction Conditions for Solid Phase Synthesis Source: NIH / Peptide Science URL:[Link]

  • Recent Advances in the Synthesis of Unnatural

    
    -Amino Acids 
    Source: Current Organic Chemistry
    URL:[Link]
    

Sources

Technical Deep Dive: Homoallylglycine vs. Allylglycine Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

The Alkenyl Divergence in Peptidomimetics & Protein Engineering

Executive Summary

This guide analyzes the critical functional divergence between Homoallylglycine (HAG) and Allylglycine Ethyl Ester (AGEE) . While structurally separated by a single methylene unit (


), these two non-canonical amino acids (NCAAs) occupy distinct niches in drug development. HAG serves as a premier bio-orthogonal probe  and Methionine surrogate  for translational incorporation, whereas AGEE functions primarily as a synthetic building block  for peptide stapling and a neurological modulator  (convulsant) in specific in vivo models.
Part 1: Structural & Physicochemical Analysis[1][2][3]

The core distinction lies in the side-chain length and the C-terminal protection. This "one-carbon" difference dictates their steric compatibility with enzymes (like MetRS) and their reactivity in Ring-Closing Metathesis (RCM).

FeatureHomoallylglycine (HAG)Allylglycine Ethyl Ester (AGEE)
Side Chain But-3-enyl (

)
Allyl (

)
C-Terminus Free Acid (

) or protected
Ethyl Ester (

)
Steric Reach Extended (Flexible)Compact (Rigid)
LogP (Est.) ~1.2 (Hydrophobic)~1.8 (Enhanced Permeability)
Primary Utility Protein Engineering, Met-SurrogateRCM Precursor, CNS Probe
The "Ethyl Ester" Factor

The ethyl ester in AGEE is not merely a protecting group; it significantly alters pharmacokinetics.

  • Solubility: AGEE is soluble in organic solvents (DCM, EtOAc), facilitating solution-phase coupling.

  • Permeability: The ester masks the charged carboxylate, allowing passive diffusion across cell membranes and the Blood-Brain Barrier (BBB). Once intracellular, esterases hydrolyze it to the active Allylglycine (AG).

Part 2: The Biological Bifurcation

This section details the most critical operational difference: Translational Incorporation vs. Toxicity.

1. HAG: The Methionine Surrogate (The "Trojan Horse")

HAG is structurally isosteric to Methionine (Met), where the terminal alkene replaces the thioether.

  • Mechanism: Wild-type Methionyl-tRNA Synthetase (MetRS) cannot efficiently distinguish HAG from Met due to the similar van der Waals radius of the alkene and the sulfur atom.

  • Application: In methionine-auxotrophic E. coli strains, HAG is translationally incorporated into proteins at AUG codons. This introduces a "clickable" alkene handle for downstream bioconjugation (e.g., thiol-ene click) without abolishing protein folding.

2. AGEE: The Neurological Probe & Toxin

Allylglycine (the hydrolysis product of AGEE) is not a benign building block in vivo.

  • Mechanism: It acts as a potent inhibitor of Glutamate Decarboxylase (GAD) , the enzyme responsible for synthesizing GABA.[1]

  • Toxicity: Systemic administration of AGEE leads to seizures and convulsions.

  • Research Use: It is deliberately used to induce epilepsy models in rodents to test anticonvulsant drugs. Researchers utilizing AGEE for peptide synthesis must ensure complete removal of unreacted monomers before biological assays.

Part 3: Synthetic Utility – Peptide Stapling & Metathesis[4]

In the context of Peptide Stapling (stabilizing


-helices via macrocyclization), the choice between HAG and Allylglycine determines the staple geometry.
The "Rule of Spacing"
  • Allylglycine (AG): Shorter reach. Often used for

    
     staples (one turn of the helix) when paired with another short-chain alkene. However, homopolymers of AG tend to form 
    
    
    
    -sheet aggregates.[2]
  • Homoallylglycine (HAG): Longer reach. Essential for

    
     staples (two turns). The extra flexibility allows the alkene to reach its metathesis partner without distorting the helical backbone.
    
Ring-Closing Metathesis (RCM) Kinetics

HAG generally exhibits superior RCM kinetics compared to AG in helical peptides. The AG side chain is closer to the peptide backbone, leading to higher steric strain during the formation of the metallacyclobutane intermediate in the catalytic cycle.

Part 4: Experimental Protocols
Protocol A: Residue-Specific Incorporation of HAG (SPI Method)

For generating bio-orthogonal proteins.

  • Strain Selection: Use a Met-auxotrophic E. coli strain (e.g., B834(DE3)).

  • Growth Phase: Culture cells in M9 minimal medium supplemented with all 20 amino acids (40 mg/L) including Methionine. Grow to OD

    
     ~0.8.
    
  • Depletion Step: Pellet cells (4000g, 10 min). Wash 2x with pre-warmed M9 (no Met). Resuspend in M9 (no Met).

  • Induction & HAG Addition:

    • Add HAG (dissolved in water/NaOH) to a final concentration of 0.5 mM (excess is required to outcompete trace Met).

    • Wait 10 mins for cellular uptake.

    • Induce expression (e.g., IPTG 1 mM).

  • Harvest: Incubate 4–6 hours. Harvest cells. The resulting protein will have HAG at Met positions.

Protocol B: Solid-Phase RCM with Grubbs Catalyst

For stapling peptides containing HAG or AG residues.

  • Resin Preparation: Swell peptide-resin (containing olefinic residues) in 1,2-dichloroethane (DCE) for 30 min. DCE is preferred over DCM for higher boiling point if heating is needed.

  • Catalyst Solution: Dissolve Grubbs I or II Catalyst (10–20 mol% relative to peptide) in degassed DCE.

  • Reaction: Add catalyst solution to resin.[3] Bubble

    
     gently or shake for 2 hours at Room Temp.
    
    • Note: For difficult staples (sterically hindered), heat to 40°C or use microwave irradiation (50°C, 10 min).

  • Washing: Filter resin.[3] Wash with DCE (3x), DCM (3x), and MeOH (3x) to remove ruthenium byproducts.

  • Cleavage: Proceed with standard TFA cleavage.

Part 5: Visualization & Logic
Diagram 1: The Bio-Orthogonal vs. Toxic Divergence

This diagram illustrates the mechanistic fate of HAG vs. AGEE in a biological system.

BioDivergence HAG Homoallylglycine (HAG) MetRS Methionyl-tRNA Synthetase HAG->MetRS Mimics Methionine AGEE Allylglycine Ethyl Ester (AGEE) CellEntry Cellular Entry (Passive Diffusion) AGEE->CellEntry High Permeability Protein Incorporation into Protein (Bio-orthogonal Handle) MetRS->Protein Translation GAD Glutamate Decarboxylase GABA_Block Inhibition of GABA Synthesis (Convulsions/Toxicity) GAD->GABA_Block Enzyme Inhibition Hydrolysis Ester Hydrolysis (Intracellular) CellEntry->Hydrolysis Esterases Hydrolysis->GAD Active Allylglycine

Caption: Functional divergence: HAG mimics Methionine for protein synthesis, while AGEE acts as a prodrug inhibitor of GABA synthesis.

Diagram 2: Ring-Closing Metathesis (RCM) Workflow

A logical flow for synthesizing stapled peptides using these building blocks.

RCM_Workflow Start Peptide Synthesis (SPPS) Insert HAG or AG at i, i+4/7 Solvent Solvent Choice DCE (Preferred) or DCM Start->Solvent Catalyst Add Grubbs Catalyst (1st or 2nd Gen) Solvent->Catalyst Check Steric Hindrance? Catalyst->Check Heat Apply Heat (40°C) or Microwave Check->Heat High (e.g., AG-AG) RT Room Temperature 2-4 Hours Check->RT Low (e.g., HAG-HAG) Product Stapled Peptide (Macrocycle Formed) Heat->Product RT->Product

Caption: Decision tree for Ring-Closing Metathesis. HAG often proceeds at RT, while AG staples may require thermal energy.

References
  • Link, A. J., & Tirrell, D. A. (2003). Cell surface labeling of Escherichia coli via copper(I)-catalyzed [3+2] cycloaddition. Journal of the American Chemical Society.[3]

  • Blackwell, H. E., & Grubbs, R. H. (1998). Highly Efficient Synthesis of Covalently Cross-Linked Peptide Helices by Ring-Closing Metathesis. Angewandte Chemie International Edition.

  • Horton, R. W., & Meldrum, B. S. (1973). Seizures induced by allylglycine, 3-mercaptopropionic acid and 4-deoxypyridoxine in mice and photosensitive baboons, and different modes of inhibition of cerebral glutamic acid decarboxylase. British Journal of Pharmacology.

  • Kim, Y. W., et al. (2011). Dual role of methionyl-tRNA synthetase in the regulation of translation and tumor suppressor activity of aminoacyl-tRNA synthetase-interacting multifunctional protein-3.[4] PNAS.[4] [4]

  • Schafmeister, C. E., Po, J., & Verdine, G. L. (2000).[3] An all-hydrocarbon cross-linking system for enhancing the helicity and metabolic stability of peptides. Journal of the American Chemical Society.[3]

Sources

Ethyl 2-aminohex-5-enoate molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Synonyms: Homoallylglycine ethyl ester; 2-Amino-5-hexenoic acid ethyl ester CAS Registry Number: 360059-80-9 Molecular Formula:


Molecular Weight:  157.21  g/mol [1]

Executive Summary

Ethyl 2-aminohex-5-enoate is the ethyl ester derivative of homoallylglycine (2-amino-5-hexenoic acid), a non-proteinogenic


-amino acid. It serves as a critical building block in modern medicinal chemistry, particularly in the synthesis of peptidomimetics and cyclic amino acid scaffolds.

Its terminal alkene functionality at the


-position (C5) renders it a versatile substrate for Ring-Closing Metathesis (RCM)  and Thiol-Ene "Click" Chemistry . These reactions allow researchers to constrain peptide backbones, thereby improving the metabolic stability and target affinity of peptide-based drugs. This guide details the physicochemical profile, synthetic pathways, and experimental protocols for utilizing this compound in drug discovery.

Physicochemical Profile

PropertyValueNotes
Molecular Formula

Confirmed via elemental analysis standards.
Molecular Weight 157.21 g/mol Monoisotopic mass: 157.1103.
Appearance Colorless to pale yellow oilHygroscopic; store under inert gas (

/Ar).
Boiling Point ~85–90 °C at 1 mmHgEstimated; typically purified via vacuum distillation.
Solubility Soluble in

, EtOH, EtOAc
Protonated salt (HCl) is water-soluble.
pKa (Amine) ~7.8–8.2Estimated based on

-amino ester analogs.
Storage -20 °CPrevent polymerization of the terminal alkene.

Synthetic Utility & Mechanisms[2]

Synthesis via Schiff Base Alkylation

The most efficient route to this compound involves the alkylation of a glycine cation equivalent. The O'Donnell Schiff base (N-(diphenylmethylene)glycine ethyl ester) is deprotonated and alkylated with 4-bromo-1-butene.

  • Mechanism: Phase-transfer catalysis (PTC) or strong base enolization generates the

    
    -carbon nucleophile.
    
  • Advantage: This method allows for enantioselective synthesis if a chiral phase-transfer catalyst (e.g., Cinchona alkaloid derivative) is employed.

Application: Ring-Closing Metathesis (RCM)

This compound is the primary precursor for pipecolic acid derivatives. By N-alkylating the amine with an allyl group (e.g., allyl bromide) and subjecting the diene to a Grubbs catalyst, the 6-membered nitrogen heterocycle is formed.

Application: Thiol-Ene Conjugation

The terminal double bond is orthogonal to most peptide coupling conditions. It allows for late-stage functionalization via radical-mediated thiol-ene addition, attaching fluorophores, PEG chains, or lipids to the amino acid side chain.

Visualizing the RCM Pathway

The following diagram illustrates the transformation of this compound into a dehydropipecolic acid scaffold, a common pharmacophore in HCV protease inhibitors and FKBP12 ligands.

RCM_Pathway Start This compound (C8H15NO2) Inter N-Allyl Intermediate (Diene System) Start->Inter N-Alkylation (Allyl Bromide, K2CO3) Product Ethyl 2,3,4,7-tetrahydro-1H- azepine-2-carboxylate (Cyclic Scaffold) Inter->Product Ring-Closing Metathesis Catalyst Grubbs II Catalyst (CH2Cl2, Reflux) Catalyst->Inter Promotes

Figure 1: Synthesis of cyclic amino acid scaffolds via Ring-Closing Metathesis of this compound.

Experimental Protocols

Protocol A: Synthesis of this compound (Racemic)

Objective: Preparation from N-(Diphenylmethylene)glycine ethyl ester.

Reagents:

  • N-(Diphenylmethylene)glycine ethyl ester (1.0 eq)

  • 4-Bromo-1-butene (1.2 eq)

  • Potassium tert-butoxide (KOtBu) (1.1 eq)

  • THF (Anhydrous)

  • HCl (1M aq)

Procedure:

  • Enolate Formation: In a flame-dried flask under Argon, dissolve N-(Diphenylmethylene)glycine ethyl ester in anhydrous THF. Cool to -78 °C.

  • Deprotonation: Add KOtBu (1M in THF) dropwise over 15 minutes. The solution will turn deep red/orange, indicating enolate formation. Stir for 30 minutes.

  • Alkylation: Add 4-bromo-1-butene dropwise. Allow the reaction to warm slowly to 0 °C over 2 hours, then stir at room temperature for 12 hours.

  • Hydrolysis: Quench the reaction with 1M HCl (aq) and stir vigorously for 2 hours at room temperature. This cleaves the benzophenone imine.

  • Extraction: Wash the aqueous layer with diethyl ether (to remove benzophenone). Basify the aqueous layer to pH ~9 with

    
    .
    
  • Isolation: Extract the free amine ester into DCM (

    
    ). Dry over 
    
    
    
    , filter, and concentrate in vacuo.
  • Purification: Purify via vacuum distillation or flash chromatography (SiO2, DCM/MeOH 95:5) to yield the title compound as a pale oil.

Protocol B: Handling & Storage
  • Stability: The terminal alkene is prone to oxidation or polymerization if left exposed to air and light.

  • Salt Formation: For long-term storage (>1 month), convert the free base to the hydrochloride salt by treating the ethereal solution with HCl in dioxane. The resulting solid is stable at -20 °C.

Analytical Characterization (Expected Data)

1H NMR (400 MHz,


): 
  • 
     5.80 (ddt, 1H, =CH-): Characteristic multiplet of the internal vinyl proton.
    
  • 
     5.05–4.95 (m, 2H, =CH2): Terminal alkene protons.
    
  • 
     4.18 (q, 2H, O-CH2-): Ethyl ester methylene.
    
  • 
     3.45 (dd, 1H, 
    
    
    
    -H): Alpha-proton adjacent to amine.
  • 
     2.20–1.60 (m, 4H, -CH2-CH2-): Side chain methylenes.
    
  • 
     1.28 (t, 3H, -CH3): Ethyl ester methyl.
    

MS (ESI):

  • Calculated

    
    .
    
  • Found

    
    .
    

References

  • Appretech Scientific Limited. (n.d.). This compound Product Data. Retrieved from

  • PubChem. (2025). Compound Summary: this compound Analogues. National Library of Medicine. Retrieved from [Link]

  • Deming, T. J. (2013). Homoallylglycine residues are superior precursors to orthogonally modified thioether containing polypeptides.[2] Chemical Communications, 49, 1-4. Retrieved from [Link]

  • Organic Syntheses. (1955). Glycine ethyl ester hydrochloride.[3] Org.[3][4] Synth. Coll. Vol. 4, 424. Retrieved from [Link]

Sources

Advanced Technical Guide: Olefin-Containing Amino Acid Esters

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Macrocyclization, and Therapeutic Utility

Executive Summary

Olefin-containing amino acid esters represent a critical class of non-canonical amino acids (NCAAs) that serve as the fundamental building blocks for peptide stapling and bio-orthogonal labeling . By introducing an alkene handle into the amino acid side chain, researchers can execute Ring-Closing Metathesis (RCM) to lock peptides into bioactive


-helical conformations, dramatically improving proteolytic stability and cell permeability.[1][2]

This guide moves beyond basic definitions to provide a rigorous, field-validated framework for the asymmetric synthesis of these esters and their subsequent application in high-fidelity peptide macrocyclization.

Part 1: Structural Classes & Strategic Utility

The utility of an olefinic amino acid is dictated by its stereochemistry (


-methyl substitution) and tether length. The "staple" creates a bridge that mimics the native hydrogen bonding interactions of an 

-helix.
Table 1: Key Olefinic Amino Acid Esters in Drug Design
DesignationChemical NameTether LengthHelix Span ApplicationPrimary Utility
S5 (S)-2-(4-pentenyl)alanine5 Carbons

(One turn)
Most common stapling motif; stabilizes short helices.
R8 (R)-2-(7-octenyl)alanine8 Carbons

(Two turns)
Used in combination with S5 for longer spans.[1]
Alg Allylglycine1 CarbonSurface modificationCrosslinking; usually too short for helical stapling.
Vyg Vinylglycine0 CarbonsMechanism-based inhibitionSuicide inhibition of PLP-dependent enzymes.[3]

Technical Insight: The presence of the


-methyl group in S5 and R8 is not merely structural; it is essential  for stabilizing the helical precursor (the Thorpe-Ingold effect) and preventing racemization during peptide synthesis.
Part 2: Asymmetric Synthesis (The Schöllkopf Protocol)

The synthesis of


-disubstituted olefinic amino acid esters is synthetically demanding due to the steric hindrance at the quaternary carbon. The Schöllkopf Bis-Lactim Ether  method remains the gold standard for generating these esters with high enantiomeric excess (

).
Mechanistic Workflow

The process utilizes a chiral auxiliary (Valine) to shield one face of the enolate, forcing the electrophile (alkenyl halide) to attack from the opposite side.[4]

SchollkopfSynthesis Auxiliary Bis-Lactim Ether (Chiral Valine Auxiliary) Lithiation Lithiated Intermediate (n-BuLi, -78°C) Auxiliary->Lithiation Deprotonation Alkylation Electrophilic Attack (Alkenyl Iodide) Lithiation->Alkylation Steric Control Hydrolysis Acid Hydrolysis (0.25N TFA) Alkylation->Hydrolysis Cleavage Product Olefinic AA Ester (Methyl Ester) Hydrolysis->Product Recovery

Figure 1: The Schöllkopf pathway for asymmetric synthesis of olefinic amino acid esters.[5] The isopropyl group of the valine auxiliary directs the incoming electrophile to the trans-face.

Critical Synthetic Considerations
  • Temperature Control: The lithiation step must occur at

    
    . Higher temperatures lead to enolate equilibration and loss of stereochemical fidelity.
    
  • Electrophile Reactivity: Alkenyl iodides are preferred over bromides for the alkylation of the hindered bis-lactim ether due to the leaving group ability of iodide.

  • Hydrolysis Conditions: Mild acidic hydrolysis (0.25N TFA) is required to cleave the auxiliary without polymerizing the terminal olefin.

Part 3: Application - The "Killer App" (Peptide Stapling)

Once the ester is hydrolyzed to the free acid, Fmoc-protected, and incorporated into a peptide, the olefin side chains are reacted via Ring-Closing Metathesis (RCM).

The RCM Mechanism

The reaction is driven by the release of ethylene gas. The choice of catalyst (Grubbs I vs. Grubbs II) depends on the steric bulk of the peptide.

RCM_Mechanism Precursor Bis-Olefin Peptide (Linear) Intermediate Ruthenacyclobutane Intermediate Precursor->Intermediate Initiation Catalyst Ru-Catalyst (Grubbs I/II) Catalyst->Intermediate Product Stapled Peptide (Macrocycle) Intermediate->Product Collapse Byproduct Ethylene Gas (Driven off) Intermediate->Byproduct Irreversible

Figure 2: Simplified catalytic cycle of Ring-Closing Metathesis (RCM) for peptide stapling. The expulsion of ethylene drives the equilibrium forward.

Part 4: Validated Experimental Protocol (RCM)

Context: This protocol assumes the olefin-containing amino acids (e.g., S5, R8) have been incorporated into a resin-bound peptide via standard Fmoc-SPPS.

Reagents
  • Catalyst: Grubbs 1st Generation (Bis(tricyclohexylphosphine)benzylidine ruthenium(IV) dichloride).[6] Note: Use Grubbs II only if the sequence is exceptionally hindered, as it can cause backbone isomerization.

  • Solvent: 1,2-Dichloroethane (DCE), anhydrous, degassed.

  • Resin: Rink Amide MBHA (low loading, ~0.3 mmol/g recommended to prevent inter-chain crosslinking).

Step-by-Step Workflow

1. Preparation & Degassing (The "Trust" Step)

  • Protocol: Swell the resin in DCE for 30 minutes. While swelling, sparge the DCE solvent with

    
     or Argon for at least 20 minutes.
    
  • Causality: Oxygen poisons the Ruthenium carbene. Failure to degas is the #1 cause of low yields.

2. Catalyst Addition

  • Protocol: Dissolve Grubbs Catalyst (10 mM final concentration) in the degassed DCE. Add to the resin.[7][8][9]

  • Self-Validation Checkpoint: The solution should be a deep purple. If it turns brown/black immediately upon addition to the resin, the resin may contain residual amine salts or oxidants. Wash resin with DCM/MeOH/DCM cycles if this occurs.

3. Reaction Incubation

  • Protocol: Agitate at room temperature for 2 hours.

  • System Integrity: Do not seal the vessel completely tight; allow a path for ethylene gas to escape (e.g., a needle vent if using a septum), as ethylene buildup inhibits the forward reaction (Le Chatelier's principle).

4. Monitoring & Quenching

  • Protocol: Perform a micro-cleavage on a resin sample. Analyze via LC-MS.

  • Success Criteria: Look for a mass shift of -28 Da (loss of

    
    ).
    
  • Quenching: Wash resin with DCE, then DCM. A wash with DMSO or imidazole solution can help remove Ruthenium residues which may adhere to the peptide.

Part 5: Quality Control & Troubleshooting
ObservationRoot CauseCorrective Action
Mass -14 Da observed IsomerizationThe double bond migrated rather than closing. Switch to Grubbs I (less active) or lower temperature. Avoid Grubbs II for simple helices.
Broad peaks in HPLC OligomerizationInter-molecular crosslinking occurred. Dilute the reaction or reduce resin loading (<0.3 mmol/g).
Incomplete Conversion Steric HindrancePerform a "double couple" of the catalyst (fresh catalyst added after 2 hours). Heat to 40°C (carefully).
References
  • Kim, Y. W., Grossmann, T. N., & Verdine, G. L. (2011).[2] Synthesis of all-hydrocarbon stapled

    
    -helical peptides by ring-closing olefin metathesis. Nature Protocols, 6(6), 761–771.[2] [Link]
    
  • Schafmeister, C. E., Po, J., & Verdine, G. L. (2000). An all-hydrocarbon cross-linking system for enhancing the helicity and metabolic stability of peptides.[2] Journal of the American Chemical Society, 122(24), 5891–5892. [Link]

  • Blackwell, H. E., & Grubbs, R. H. (1998). Highly efficient synthesis of covalently cross-linked peptide helices by ring-closing metathesis. Angewandte Chemie International Edition, 37(23), 3281–3284. [Link]

  • Schoellkopf, U., Groth, U., & Deng, C. (1981). Enantioselective synthesis of (R)-amino acids using L-valine as chiral auxiliary agent. Angewandte Chemie International Edition in English, 20(9), 798–799. [Link]

Sources

Methodological & Application

Synthesis of stapled peptides using homoallylglycine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of Hydrocarbon-Stapled Peptides Using Homoallylglycine (Hag)

Introduction & Strategic Overview

Peptide stapling is a transformational technology in drug discovery, capable of locking short peptides into bioactive


-helical conformations.[1][2] This structural constraint enhances protease resistance, improves cell permeability, and increases target binding affinity.[1][3]

While the "standard" stapling protocol often utilizes


-methyl, 

-alkenyl amino acids (like

-pentenylalanine), Homoallylglycine (Hag) represents a critical alternative tool. Hag (L-2-amino-5-hexenoic acid) possesses a side chain length intermediate between Allylglycine and Pentenylglycine.

Why use Homoallylglycine?

  • Tunable Bridge Length: When paired with itself or other alkenyl amino acids, Hag creates unique hydrocarbon bridge lengths (e.g., 6 carbons for Hag-Hag) that differ from the standard 8-carbon (

    
    -
    
    
    
    ) staple. This is essential for optimizing "tight" helices or specific loop constraints where standard staples introduce steric clash.
  • Disulfide Mimicry: Hag-based staples (dicarba analogs) are often used to replace labile disulfide bonds with stable hydrocarbon bridges, maintaining the native tertiary structure while eliminating redox sensitivity.

This guide details the synthesis of Hag-containing peptides via Solid-Phase Peptide Synthesis (SPPS) and the subsequent Ring-Closing Metathesis (RCM) using Grubbs catalysts.

Experimental Workflow

The synthesis follows a linear logic: Sequence Design


 SPPS Assembly 

On-Resin Metathesis

Cleavage/Purification.

StaplingWorkflow Start Sequence Design (Select i, i+3 or i, i+4) SPPS SPPS Assembly (Fmoc-Hag-OH Coupling) Start->SPPS Resin Loading RCM Ring-Closing Metathesis (Grubbs Catalyst) SPPS->RCM Peptidyl-Resin Cleavage TFA Cleavage & Deprotection RCM->Cleavage Cyclized Resin Purification HPLC Purification & QC (LC-MS) Cleavage->Purification Crude Peptide

Figure 1: Operational workflow for the synthesis of Hag-stapled peptides.

Materials & Reagents

ComponentSpecificationPurpose
Non-Canonical AA Fmoc-L-Homoallylglycine-OH The alkene-bearing building block.[4][5][]
Resin Rink Amide MBHA (0.3–0.5 mmol/g)Low loading prevents aggregation during RCM.
Coupling Reagents HATU or PyAOPHigh-efficiency coupling for steric bulk.
Catalyst Grubbs Catalyst, 1st Generation Standard for on-resin metathesis.
Alt. Catalyst Hoveyda-Grubbs 2nd GenFor difficult/sterically hindered sequences.
Solvent (RCM) 1,2-Dichloroethane (DCE)Allows higher reaction temp (reflux) than DCM.
Solvent (Wash) DCM, DMF, MethanolResin swelling and washing.

Detailed Protocol

Phase 1: Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Fmoc-Hag-OH requires modified coupling conditions due to the non-canonical side chain, although it is less sterically hindered than


-methylated variants.
  • Resin Preparation: Swell Rink Amide resin in DMF for 30 min.

  • Standard Coupling: Couple standard amino acids using 5 eq. AA, 4.9 eq. HBTU, and 10 eq. DIPEA.

  • Fmoc-Hag-OH Coupling (Critical Step):

    • Reagents: Use 3.0 equivalents of Fmoc-Hag-OH.

    • Activator: Use HATU (2.9 eq) and HOAt (3.0 eq) with DIPEA (6 eq) in NMP or DMF.

    • Time: Double couple for 2 hours each.

    • Note: The absence of the

      
      -methyl group in standard Hag makes coupling easier than 
      
      
      
      , but HATU is recommended to ensure >99% yield before the critical RCM step.
  • N-Terminal Protection: If the N-terminus is near the staple, leave the final Fmoc group ON during RCM to prevent catalyst coordination to the N-terminal amine. Acetylate (cap) if the sequence is complete.

Phase 2: Ring-Closing Metathesis (RCM)

This step forms the carbon-carbon double bond between the two Hag side chains.

Mechanism of Action: The Grubbs catalyst coordinates with the terminal alkenes of the Hag residues, releasing ethylene gas and forming a macrocyclic internal alkene.

RCM_Mechanism Substrate Linear Peptide (Resin-Bound) ...Hag...Hag... Coordination Catalyst Coordination (Ru-Carbene) Substrate->Coordination + Grubbs Cat. Metathesis Metathesis Cycle (Release of Ethylene) Coordination->Metathesis Metathesis->Metathesis Propagation Product Stapled Peptide (Cyclic Alkene) Metathesis->Product - C2H4 (Gas)

Figure 2: Simplified RCM mechanism on solid support.

Protocol:

  • Solvent Swap: Wash the resin 3x with DCM, then 3x with 1,2-Dichloroethane (DCE) .

    • Why DCE? It is compatible with Grubbs catalysts and allows heating up to 83°C (though 40-50°C is standard for peptides).

  • Catalyst Preparation: Dissolve Grubbs 1st Generation Catalyst (20 mol% relative to resin loading) in degassed DCE (concentration ~10 mM).

    • Important: The solution should be purple.[7] Brown indicates oxidation/degradation.

  • Reaction: Add catalyst solution to the resin.[8]

  • Incubation: Agitate gently (rocking, not stirring) for 2 hours at room temperature (or 40°C for difficult sequences).

    • Gas Evolution: Ensure the vessel is vented (e.g., a needle through the septum) to allow ethylene gas to escape, driving the equilibrium forward.

  • Cycle 2: Drain the solvent. Repeat steps 2-4 with fresh catalyst solution.

  • Washing (Crucial for Purity):

    • Wash 3x with DCE.

    • Wash 3x with DCM.

    • Wash 3x with DMSO (helps remove ruthenium byproducts).

    • Wash 3x with DMF.[9]

Phase 3: Cleavage and Purification
  • Cleavage Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5%

    
    .
    
    • Avoid EDT: Do not use ethanedithiol (EDT) if you plan to reduce the double bond later, as sulfur poisons metal catalysts. For standard stapled peptides, EDT is acceptable but TIS is preferred.

  • Duration: 2–3 hours at room temperature.

  • Precipitation: Precipitate in cold diethyl ether. Centrifuge and dry.

  • Purification: Reverse-phase HPLC (C18 column).

    • Gradient: Stapled peptides are significantly more hydrophobic than their linear precursors. Start with a higher % of Acetonitrile (e.g., 20–80% gradient).

Troubleshooting & Optimization (Expert Insights)

ChallengeRoot CauseSolution
Incomplete Cyclization Steric hindrance or aggregation ("beta-sheet" formation on resin).1. Use LiCl (0.4M) in the RCM solvent to disrupt aggregation.2. Switch to Hoveyda-Grubbs II catalyst.3. Perform RCM at 50°C in DCE.
Catalyst Oxidation Oxygen sensitivity of the Ru-carbene.Degas DCE with Argon/Nitrogen bubbling for 15 mins before adding catalyst. Perform reaction under inert atmosphere.
Ruthenium Contamination Catalyst sticking to the peptide (broad peaks on HPLC).Wash resin with a solution of DMSO or thiourea in DMF after the RCM step to coordinate and remove Ru.
Low Solubility Increased hydrophobicity of the staple.Add a PEG-spacer or charged residues (Lys/Glu) at the N/C termini (outside the staple) to improve solubility.

References

  • Kim, Y. W., Grossmann, T. N., & Verdine, G. L. (2011). Synthesis of all-hydrocarbon stapled a-helical peptides by ring-closing olefin metathesis. Nature Protocols, 6(6), 761–771. Link

  • Blackwell, H. E., & Grubbs, R. H. (1998). Highly Efficient Synthesis of Covalently Cross-Linked Peptide Helices by Ring-Closing Metathesis. Angewandte Chemie International Edition, 37(23), 3281–3284. Link

  • Schafmeister, C. E., Po, J., & Verdine, G. L. (2000). An All-Hydrocarbon Cross-Linking System for Enhancing the Helicity and Metabolic Stability of Peptides.[][10] Journal of the American Chemical Society, 122(24), 5891–5892. Link

  • Cromm, P. M., Spiegel, J., & Grossmann, T. N. (2015). Hydrocarbon Stapled Peptides as Modulators of Protein–Protein Interactions. ACS Chemical Biology, 10(6), 1362–1375. Link

Sources

Application Note: Ring-Closing Metathesis (RCM) of Amino Acid Esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ring-Closing Metathesis (RCM) has evolved from a niche organometallic transformation into a cornerstone of modern peptidomimetic synthesis. In drug discovery, RCM is the primary engine for generating macrocyclic constraints —often referred to as "stapled peptides"—which lock amino acid sequences into bioactive conformations (e.g.,


-helices). This constraint significantly enhances metabolic stability against proteases and improves cell permeability.

However, amino acid esters present unique kinetic and thermodynamic challenges. The presence of Lewis-basic amines and carbonyls creates a high risk of catalyst poisoning via chelation , while the flexibility of peptide backbones often favors intermolecular dimerization (oligomerization) over the desired intramolecular cyclization.

This guide details a robust, field-proven protocol for the RCM of amino acid esters, focusing on mitigating chelation, suppressing isomerization, and optimizing yield through entropy control.

Mechanistic Insight: The Chelation Trap

The success of RCM on amino acid substrates depends on managing the coordination sphere of the Ruthenium (Ru) catalyst.

The Problem: Non-Productive Chelation

Standard Grubbs catalysts are 14-electron or 16-electron Ru complexes that require an open coordination site to bind the olefin substrate. Amino acid esters possess two potent catalyst poisons:

  • The Amine Nitrogen: A free amine (

    
    ) will coordinate irreversibly to the Ru center, quenching catalytic activity immediately.
    
  • The Ester Carbonyl: Even when the nitrogen is protected, the carbonyl oxygen of a neighboring ester or amide can form a stable 5- or 6-membered chelate with the Ru-carbene intermediate. This forms a "resting state" that slows the reaction, allowing competing pathways (decomposition or isomerization) to dominate.

The Solution: Conformational Locking
  • N-Protection is Mandatory: Never attempt RCM on free amino acids. Use Boc, Fmoc, or Cbz protecting groups. These withdraw electron density from the nitrogen, reducing its Lewis basicity.

  • Bulky Protecting Groups: Using bulky groups (e.g., Trityl or bulky carbamates) can sterically hinder the formation of non-productive chelates.

  • Lewis Acid Additives: In extreme cases, adding a Lewis acid like Ti(OiPr)

    
     can "pre-complex" the interfering carbonyls, leaving the Ru catalyst free to engage the olefins.
    
Visualization: The Chelation vs. Cyclization Pathway

The following diagram illustrates the competition between the productive catalytic cycle and the non-productive chelation trap.

RCM_Mechanism Start Diene Substrate (N-Protected) Coordination Olefin Coordination Start->Coordination + Catalyst ActiveCat Active Ru-Species (14e-) Metalla Metallacyclobutane Intermediate Coordination->Metalla Chelate Inactive Chelate Complex (Ru-O or Ru-N coordinated) Coordination->Chelate Chelation (k_trap) Metalla->Start Reversible Product Cyclic Amino Acid Metalla->Product - Ethylene Ethylene Ethylene Gas (Must be removed) Chelate->ActiveCat Slow Release

Strategic Catalyst Selection

Not all catalysts are equal for amino acid substrates. Use this selection matrix to choose the correct generation.

CatalystCharacteristicsBest Use Case for Amino AcidsRisk Profile
Grubbs I (G-I) Phosphine-based, lower activity.Simple closures (5, 6-membered rings) with minimal steric bulk.High sensitivity to oxygen; low tolerance for polar functional groups.
Grubbs II (G-II) NHC-ligand, high activity, thermal stability.The Industry Standard. Sterically demanding macrocycles (stapled peptides).Isomerization Risk: High activity can cause double-bond migration (see Section 5).
Hoveyda-Grubbs II (HG-II) Phosphine-free, "release-return" mechanism.Difficult substrates; electron-deficient olefins.Difficult to remove Ru residues post-reaction; slower initiation.

Standard Operating Procedure (SOP)

Objective: Synthesis of a cyclic amino acid ester via RCM using Grubbs II. Scale: 1.0 mmol (adaptable).

Reagents & Equipment[2][3][4][5]
  • Solvent: Anhydrous Dichloromethane (DCM). Note: Toluene may be used for high-temperature (>40°C) requirements.

  • Catalyst: Grubbs Catalyst 2nd Generation (G-II).[1][2]

  • Apparatus: Flame-dried Schlenk flask or round-bottom flask with reflux condenser; Argon/Nitrogen line.

Protocol Steps
Step 1: Substrate Preparation & Degassing (CRITICAL)

Oxygen is the enemy. While G-II is "air stable" as a solid, it decomposes rapidly in solution in the presence of


.
  • Dissolve the N-protected diene substrate (1.0 mmol) in anhydrous DCM.

  • Dilution Factor: Adjust volume to achieve a concentration of 0.005 M to 0.01 M (100–200 mL for 1 mmol).

    • Why? High dilution favors intramolecular cyclization (RCM) over intermolecular dimerization (ADMET).

  • Degas: Sparge the solution with a stream of Argon for 15–20 minutes. Alternatively, perform three freeze-pump-thaw cycles.

Step 2: Catalyst Addition
  • Weigh G-II catalyst (2–5 mol%; 17–42 mg).

  • Dissolve catalyst in a minimal amount of degassed DCM.

  • Add catalyst solution to the reaction flask under positive Argon pressure.

    • Pro-Tip: For difficult macrocycles, add the catalyst in two portions (e.g., 2.5% at T=0 and 2.5% after 2 hours) to maintain active Ru species concentration.

Step 3: Reaction & Reflux[3]
  • Heat the reaction to reflux (40°C for DCM).

  • Stir for 2–12 hours. Monitor via TLC or LC-MS.

    • Endpoint: Disappearance of the acyclic diene.

  • Ethylene Removal: Ensure the system is open to an inert gas bubbler (oil bubbler) to allow ethylene gas to escape. The removal of ethylene drives the equilibrium forward (Le Chatelier’s principle).

Step 4: Quenching & Purification
  • Quench: Add ethyl vinyl ether (50 equiv) or DMSO (50 equiv) and stir for 30 minutes. This creates a catalytically inactive Ru-carbene, preventing side reactions during concentration.

  • Scavenging: Add activated charcoal or a specialized Ru-scavenger (e.g., SiliaMetS®) to bind the metal. Filter through Celite.

  • Concentrate in vacuo and purify via flash column chromatography.

Optimization: Suppressing Isomerization

A common failure mode with G-II in amino acid synthesis is olefin isomerization . The Ru-hydride species (formed from catalyst decomposition) can cause the double bond to migrate, resulting in a mixture of ring sizes or exocyclic double bonds.

The Fix: Add 1,4-Benzoquinone .

  • Mechanism: Benzoquinone acts as a hydride scavenger, oxidizing Ru-H species back to active Ru species or inert complexes, preventing migration.

  • Protocol: Add 10–20 mol% of 1,4-benzoquinone to the reaction mixture before adding the catalyst.

Workflow Decision Tree

Use this logic flow to design your specific experiment.

RCM_Workflow Start Start: Amino Acid Diene CheckProt Is Nitrogen Protected? Start->CheckProt Protect Action: Add Boc/Fmoc/Cbz CheckProt->Protect No IsMacro Ring Size > 8? CheckProt->IsMacro Yes Protect->CheckProt SelectCat Select Catalyst UseG2 Use Grubbs II (High Activity) IsMacro->UseG2 Yes (Stapled Peptide) UseG1 Use Grubbs I (Lower Isomerization) IsMacro->UseG1 No (Simple Proline analog) IsomRisk Isomerization Sensitive? (Allylic protons present?) UseG2->IsomRisk RunRxn Run Reaction (0.005 M, DCM, Reflux) UseG1->RunRxn AddBQ Add 1,4-Benzoquinone (10-20 mol%) IsomRisk->AddBQ Yes IsomRisk->RunRxn No AddBQ->RunRxn

References

  • Grubbs, R. H., et al. (1996). "Application of Ring-Closing Metathesis to the Synthesis of Rigidified Amino Acids and Peptides." Journal of the American Chemical Society.[4][5][6]

  • Hong, S. H., Sanders, D. P., Lee, C. W., & Grubbs, R. H. (2005).[7] "Prevention of Undesirable Isomerization during Olefin Metathesis." Journal of the American Chemical Society.[4][5][6]

  • Blackwell, H. E., & Grubbs, R. H. (1998). "Highly Efficient Synthesis of Covalently Cross-Linked Peptide Helices by Ring-Closing Metathesis." Angewandte Chemie International Edition.

  • Organic Chemistry Portal. "Ring Closing Metathesis (RCM) - Protocols and Mechanism."

Sources

Technical Application Note: Solution-Phase Coupling of Ethyl 2-Aminohex-5-enoate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers synthesizing non-canonical peptides, specifically those utilizing Ethyl 2-aminohex-5-enoate (the ethyl ester of L-Homiallylglycine). This residue is a critical building block for Hydrocarbon Stapled Peptides via Ring-Closing Metathesis (RCM).


)
Context:  Peptidomimetics, Stapled Peptide Synthesis, Macrocyclization.

Part 1: Strategic Considerations & Mechanistic Logic

The Molecule and its Utility

This compound acts as the C-terminal amine acceptor or a protected intermediate in solution-phase synthesis. Its terminal alkene (olefin) at the


-position is metabolically stable and serves as a "handle" for Grubbs' catalyst-mediated Ring-Closing Metathesis (RCM).

Key Chemical Challenges:

  • 
    -Proton Acidity:  The electron-withdrawing effect of the ethyl ester makes the 
    
    
    
    -proton (
    
    
    ) susceptible to deprotonation by strong bases, leading to racemization (conversion of L- to D-isomer).
  • Alkene Integrity: While the terminal alkene is robust against standard coupling reagents, it is sensitive to oxidative conditions and must be shielded from trace transition metals (unless RCM is intended) or radical initiators.

  • Salt Neutralization: The compound is typically supplied as a Hydrochloride (HCl) salt to ensure stability. Incomplete neutralization prevents coupling; excess base promotes racemization.

Reagent Selection Strategy

For solution-phase coupling of this specific ester, we prioritize racemization suppression and ease of workup .

ParameterRecommended SystemRationale
Coupling Agent EDC · HCl / OxymaPure EDC forms a water-soluble urea byproduct, simplifying purification. OxymaPure (Ethyl cyanoglyoxylate-2-oxime) is superior to HOBt/HOAt in suppressing racemization [1].
Alternative T3P (Propylphosphonic anhydride) Extremely low epimerization risk; byproducts are water-soluble. Ideal for scale-up.
Base DIPEA (Hünig's Base) Non-nucleophilic, sterically hindered. Used strictly in stoichiometric amounts to free the amine salt.
Solvent DCM or DMF DCM (Dichloromethane) is preferred for EDC couplings due to solubility profiles; DMF is required if the acid partner is polar/bulky.

Part 2: Detailed Experimental Protocol

Materials Preparation
  • Amine Component: this compound · HCl (1.0 equiv)[1][2]

  • Carboxylic Acid Component:

    
    -Protected Amino Acid (e.g., Fmoc-AA-OH or Boc-AA-OH) (1.1 equiv)
    
  • Activator: EDC[3] · HCl (1.2 equiv)

  • Additive: OxymaPure (1.2 equiv)

  • Base: DIPEA (

    
    -Diisopropylethylamine) (2.0 – 2.2 equiv)
    
  • Solvent: Anhydrous DCM (0.1 M concentration relative to amine)

Step-by-Step Procedure
Phase A: Pre-Activation (Carboxylic Acid)
  • Dissolve the Carboxylic Acid Component (1.1 equiv) and OxymaPure (1.2 equiv) in anhydrous DCM.

  • Cool the solution to 0 °C (ice bath). This kinetic control is crucial to minimize initial side reactions.

  • Add EDC · HCl (1.2 equiv) in one portion.

  • Stir at 0 °C for 15 minutes . Note: This generates the active ester in situ.

Phase B: Amine Neutralization & Coupling
  • In a separate vial, dissolve This compound · HCl (1.0 equiv) in a minimal amount of DCM.

  • Add DIPEA (1.0 equiv exactly) to this vial to neutralize the HCl salt. Crucial: Do not add excess base here.

  • Transfer the neutralized amine solution dropwise into the activated acid mixture (from Phase A) at 0 °C.

  • Add the remaining DIPEA (1.0 – 1.2 equiv) to the reaction mixture to maintain basicity for the coupling reaction.

  • Allow the reaction to warm to Room Temperature (20–25 °C) and stir for 4–12 hours .

Phase C: Monitoring & Workup
  • TLC/LC-MS Monitoring: Check for the disappearance of the amine (ninhydrin stain or MS peak).

  • Quench: Dilute with excess DCM.

  • Wash Cycle (The "Self-Validating" Purification):

    • Wash 1: 1M KHSO

      
       or 10% Citric Acid (Removes unreacted amine and DIPEA).
      
    • Wash 2: Saturated NaHCO

      
       (Removes unreacted acid and Oxyma).
      
    • Wash 3: Brine (Dries the organic layer).[1]

  • Drying: Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.

Part 3: Visualization & Logic Flow

Reaction Workflow Diagram

The following diagram illustrates the critical decision points and flow of the synthesis, ensuring high fidelity.

PeptideCoupling Start Start: this compound HCl CheckSalt Is it HCl Salt? Start->CheckSalt Neutralize Neutralize with 1.0 eq DIPEA (Free Base Generation) CheckSalt->Neutralize Yes Activate Activate Acid Partner: AA-OH + EDC + Oxyma (0°C) CheckSalt->Activate No (Free Amine) Coupling Coupling Reaction: Mix Activated Acid + Amine (4-12h, RT) Neutralize->Coupling Activate->Coupling Monitor Monitor (TLC/LCMS) Amine Consumed? Coupling->Monitor Monitor->Coupling No (Add more time/reagent) Workup Aqueous Workup: 1. Acid Wash (KHSO4) 2. Base Wash (NaHCO3) Monitor->Workup Yes Isolate Final Product: Dipeptide Ethyl Ester Workup->Isolate

Caption: Workflow for the solution-phase coupling of this compound, emphasizing the parallel activation and neutralization steps.

Stapled Peptide Context

This diagram places the molecule in the broader context of Ring-Closing Metathesis (RCM).

RCM_Logic Residue1 Residue i: This compound Peptide Linear Peptide Assembly (SPPS or Solution) Residue1->Peptide Residue2 Residue i+4 or i+7: Olefinic Partner Residue2->Peptide Grubbs Grubbs Catalyst (RCM Reaction) Peptide->Grubbs Cyclization Stapled Stapled Helical Peptide (Biologically Active) Grubbs->Stapled

Caption: Integration of this compound into stapled peptide synthesis via RCM.

Part 4: Troubleshooting & Quality Control

Quantitative Data Summary

Typical outcomes for this protocol based on steric hindrance of the coupling partner.[4]

Coupling Partner (Acid)Expected YieldReaction TimeRisk Factor
Glycine / Alanine > 90%2 - 4 HoursLow
Valine / Isoleucine 75 - 85%12 - 18 HoursMedium (Sterics)
Proline 80 - 90%4 - 6 HoursLow
N-Methyl Amino Acids 60 - 75%24 HoursHigh (Racemization)
Troubleshooting Guide
  • Issue: Low Yield / Slow Reaction.

    • Cause: Steric hindrance or insufficient activation.

    • Solution: Switch from EDC/Oxyma to HATU/HOAt with DIPEA. Warning: HATU is more potent but increases racemization risk. Ensure base does not exceed 2.0 equivalents.

  • Issue: Racemization (D-isomer detected).

    • Cause: High pH during coupling or prolonged exposure to base.

    • Solution: Use Collidine (TMP) instead of DIPEA as a milder base. Switch to T3P in Ethyl Acetate/Pyridine (50% w/v) [2].

  • Issue: Emulsion during Workup.

    • Cause: Amphiphilic nature of the peptide ester.

    • Solution: Add a small amount of Methanol to the organic layer before washing, or saturate the aqueous phase thoroughly with NaCl.

References

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal. Link

  • Wissmann, H., & Kleiner, H. J. (1980). New peptide synthesis with propanephosphonic acid anhydride.[1] Angewandte Chemie International Edition. Link

  • Blackwell, H. E., & Grubbs, R. H. (1998). Highly Efficient Synthesis of Covalently Cross-Linked Peptide Helices by Ring-Closing Metathesis. Angewandte Chemie International Edition. Link

  • Kim, Y. W., & Verdine, G. L. (2009). Stereochemical effects of all-hydrocarbon tethers in protease-resistant alpha-helical peptides. Bioorganic & Medicinal Chemistry Letters. Link

Sources

Thiol-ene click chemistry with homoallylglycine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the metabolic incorporation of the non-canonical amino acid L-Homoallylglycine (HAG) into recombinant proteins and their subsequent chemoselective modification via radical-mediated thiol-ene click chemistry .[1]

Unlike traditional Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), thiol-ene coupling (TEC) offers a metal-free, photo-controllable ligation route.[1] However, it requires rigorous control over radical initiation and oxygen levels.[1] This protocol utilizes VA-044 , a water-soluble azo-initiator, to achieve high-efficiency labeling under mild aqueous conditions (pH 4–7), preserving protein folding and function.[1][2]

Mechanistic Insight

The reaction between a HAG-containing protein and a thiol-functionalized probe proceeds via a radical step-growth mechanism (anti-Markovnikov addition).[1] Unlike Michael additions which require electron-deficient alkenes (e.g., maleimides), HAG presents an unactivated terminal alkene.[1] Therefore, a radical source is mandatory.

The Radical Cycle
  • Initiation: The photoinitiator (I) decomposes under UV/Vis light (or heat) to yield radicals (

    
    ).[1]
    
  • Thiyl Formation:

    
     abstracts a hydrogen atom from the thiol probe (R-SH), generating a thiyl radical (
    
    
    
    ).[1][3]
  • Propagation (Addition): The electrophilic thiyl radical attacks the HAG alkene, forming a carbon-centered radical intermediate.[1]

  • Propagation (Chain Transfer): The carbon radical abstracts a hydrogen from another thiol molecule, yielding the stable thioether product and regenerating a thiyl radical.[1]

Critical Constraint: Molecular oxygen (


) is a radical scavenger.[1] It reacts with carbon-centered radicals to form peroxyl radicals, terminating the chain. Strict deoxygenation is the single most critical factor for success. 

Materials & Reagents

Biological Reagents
  • Expression Strain: Methionine auxotrophic E. coli (e.g., B834(DE3) or DL41).[1]

  • Plasmid: Vector encoding the target protein (Cysteine-free mutants recommended to prevent side-reactions).[1]

  • HAG Stock: L-Homoallylglycine (200 mM in water, filter sterilized).

  • Antibiotics: As required by the plasmid (e.g., Ampicillin, Kanamycin).[1]

Chemical Reagents
  • Thiol Probe: Desired label with a free thiol (e.g., PEG-SH, Biotin-SH, Glycosyl-SH).

  • Initiator (VA-044): 2,2'-Azobis[2-(2-imidazolin-2-yl)propane]dihydrochloride.[1]

    • Why VA-044? It is water-soluble, effective at physiological pH (4–7), and can be activated photochemically (365 nm) or thermally (44°C), avoiding the harsh UV required by other initiators like DMPA.[1]

  • Buffer: PBS (pH 7.[1]0) or Ammonium Bicarbonate (pH 6.0).[1] Avoid buffers with high radical scavenging potential (e.g., high conc. TRIS can sometimes interfere; Phosphate is safest).[1]

  • Reducing Agent: TCEP-HCl (to keep probes reduced).

Protocol 1: Metabolic Incorporation of HAG

This "residue-specific" labeling replaces natural Methionine (Met) with HAG.

  • Inoculation: Transform B834(DE3) cells with the expression plasmid.[1] Grow an overnight culture in LB media + antibiotic.

  • Sedimentation: Centrifuge cells (4,000 x g, 10 min) and wash 2x with M9 Minimal Media (without Met) to remove residual Methionine.

  • Adaptation: Resuspend cells in M9 Minimal Media (supplemented with glucose, vitamins, antibiotics, and all amino acids except Met).[1] Incubate at 37°C until OD

    
     reaches ~0.8.
    
    • Note: This step depletes intracellular Met reserves.

  • Induction & Supplementation:

    • Add HAG to a final concentration of 0.5 mM to 1.0 mM .

    • Wait 10 minutes to allow cellular uptake.[1]

    • Add IPTG (0.5 – 1.0 mM) to induce protein expression.[1]

  • Expression: Incubate for 4–6 hours at 30°C or 37°C.

    • Tip: HAG incorporation efficiency is typically 85–95%.

  • Purification: Harvest cells and purify the protein using standard affinity chromatography (e.g., Ni-NTA).

    • QC: Verify incorporation via ESI-MS.[1] HAG (129 Da) is 22 Da lighter than Met (149 Da). A mass shift of

      
       confirms substitution.[1]
      

Protocol 2: Photo-Initiated Thiol-Ene Labeling

Pre-requisite: Ensure the protein is in a buffer free of radical scavengers (e.g., Ascorbate) and preservatives (e.g., Sodium Azide).[1]

Step-by-Step Workflow
  • Reaction Mixture Preparation: Combine the following in a gas-tight glass vial (e.g., HPLC vial with septum):

    • Protein-HAG: 50 µM (final conc).

    • Thiol Probe: 500 µM (10-fold molar excess).

    • VA-044 Initiator: 1 mM (20-fold excess relative to protein).[1]

    • Buffer: PBS pH 7.0 (degassed).

  • Deoxygenation (CRITICAL):

    • Seal the vial.[1]

    • Bubble high-purity Nitrogen or Argon gas through the solution using a fine needle for 15 minutes .[1]

    • Alternative: Perform reaction inside an anaerobic glovebox.

  • Initiation:

    • Photo-method (Recommended): Irradiate with a UV lamp (365 nm, ~10 mW/cm²) for 15–30 minutes at room temperature.[1]

    • Thermal-method:[1] Incubate at 44°C for 2–4 hours (only if protein is thermostable).

  • Quenching & Purification:

    • Stop the reaction by adding excess DTT (10 mM) or simply removing the light source and exposing to air.

    • Remove excess probe and initiator via Size Exclusion Chromatography (SEC) (e.g., PD-10 column) or Dialysis.

  • Analysis:

    • SDS-PAGE: Check for molecular weight shift (if labeling with PEG/Polymer).[1]

    • Fluorescence: If using a fluorophore, image the gel before staining.[1]

    • MS: Intact protein mass spectrometry to calculate labeling efficiency.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Labeling Efficiency Oxygen InhibitionIncrease sparging time; use a glovebox; add slightly more initiator.
Low Initiator Conc.Increase VA-044 to 2–5 mM. Radical half-life is short.[1]
Steric HindranceUse a flexible linker on the Thiol probe.[1] HAG is relatively short.[1]
Protein Precipitation Radical CrosslinkingReduce protein concentration (<20 µM).[1] Ensure Thiol probe is in large excess (20x).[1]
Disulfide FormationIf protein has native Cys, they may form disulfides.[1] Add TCEP during reaction (TCEP does not inhibit radical TEC).
Non-Specific Labeling Native Cysteine ReactionMajor Risk: Native Cys can react with HAG radicals.[1] Solution: Use Cys-free mutants or block surface Cys with NEM prior to HAG labeling.[1]

Visualizations

Figure 1: Radical Thiol-Ene Cycle Mechanism

ThiolEneCycle Initiator Photoinitiator (VA-044) Radical_I I• (Radical) Initiator->Radical_I hv (365nm) Thiyl RS• (Thiyl Radical) Radical_I->Thiyl + R-SH - H-I Thiol R-SH (Probe) CarbonRad C• (Intermediate) Thiyl->CarbonRad + Alkene (Addition) Alkene Protein-HAG (Alkene) Product Thioether Conjugate CarbonRad->Product + R-SH (H-Abstraction) Oxygen O2 (Inhibitor) CarbonRad->Oxygen Termination Product->Thiyl Regenerates

Caption: Radical-mediated thiol-ene cycle showing initiation, propagation via thiyl/carbon radicals, and oxygen inhibition.[1][2][3][4]

Figure 2: Experimental Workflow

Workflow cluster_0 Phase 1: Metabolic Incorporation cluster_1 Phase 2: Click Reaction Step1 E. coli B834(DE3) Met-Auxotroph Step2 Media Shift M9 (-Met, +HAG) Step1->Step2 Step3 Protein Expression & Purification Step2->Step3 Step4 Mix: Protein-HAG + Thiol-Probe + VA-044 Step3->Step4 Step5 Deoxygenate (N2 Sparging) Step4->Step5 Step6 UV Irradiation (365nm, 15 min) Step5->Step6 Step7 Purification (SEC) & Analysis (MS/PAGE) Step6->Step7

Caption: End-to-end workflow from auxotrophic expression of HAG-proteins to radical thiol-ene conjugation.

References

  • Wright, C. S., et al. (2020).[1] Applications of Thiol-Ene Chemistry for Peptide Science. Frontiers in Chemistry. [Link]

  • Dondoni, A. (2008).[1] The Emergence of Thiol-Ene Coupling as a Click Process for Materials and Bioorganic Chemistry. Angewandte Chemie International Edition. [Link][1]

  • Kramer, J. R., & Deming, T. J. (2012).[1] Homoallylglycine residues are superior precursors to orthogonally modified thioether containing polypeptides.[1] Chemical Communications.[1] [Link]

  • Link, A. J., & Tirrell, D. A. (2003).[1] Cell Surface Labeling of Escherichia coli via Copper(I)-Catalyzed [3+2] Cycloaddition. Journal of the American Chemical Society.[1] [Link]

  • Hoyle, C. E., & Bowman, C. N. (2010).[1] Thiol-Ene Click Chemistry. Angewandte Chemie International Edition. [Link][1]

Sources

Application Note: Solid-Phase Peptide Synthesis (SPPS) with Olefinic Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Focus Application: All-Hydrocarbon Peptide Stapling via Ring-Closing Metathesis (RCM)

Abstract

The incorporation of olefinic non-canonical amino acids into peptide sequences enables Peptide Stapling , a transformative technique that locks peptides into bioactive


-helical conformations. This process significantly enhances proteolytic resistance, cell permeability, and target affinity. However, the steric bulk of 

-disubstituted olefinic residues (e.g., Fmoc-S5-OH, Fmoc-R8-OH) and the sensitivity of the subsequent Ring-Closing Metathesis (RCM) reaction present unique synthetic challenges. This guide provides a field-validated protocol for the synthesis, on-resin cyclization, and purification of stapled peptides, specifically addressing the critical issue of catalyst poisoning by amide solvents.

Strategic Planning & Materials

The Stapling Architecture

Stapling requires two olefin-bearing residues placed at specific intervals to bridge the helical turns. The stereochemistry and chain length are critical for forming a relaxed bridge.

Staple TypeResidue SpacingAmino Acid PairBridge LengthHelix Face Coverage

4 residuesS5 / S5 8 carbonsOne turn

7 residuesR8 / S5 11 carbonsTwo turns
  • S5: (S)-

    
    -methyl, 
    
    
    
    -pentenylglycine
  • R8: (R)-

    
    -methyl, 
    
    
    
    -octenylglycine
Resin Selection[1]
  • Recommended: Rink Amide MBHA (Low loading:

    
     mmol/g).
    
  • Rationale: Low loading reduces pseudo-dilution effects, preventing inter-chain aggregation which inhibits the metathesis catalyst from accessing the olefins.

Protocol: Incorporation of Olefinic Amino Acids

The


-methyl group on S5/R8 residues creates significant steric hindrance, making standard coupling protocols (e.g., HBTU/DIEA) insufficient.
Coupling Conditions

Reagents: DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) are preferred over aminium salts (HATU/HBTU) to minimize capping by guanidinium formation during extended reaction times.

Step-by-Step Procedure:

  • Swelling: Swell resin in DMF for 20 min.

  • Deprotection: 20% Piperidine in DMF (

    
     min). Note: Monitor UV absorbance; steric bulk from the previous residue can slow deprotection.
    
  • Activation:

    • Dissolve Fmoc-S5-OH (4.0 eq) and Oxyma Pure (4.0 eq) in minimal DMF.

    • Add DIC (4.0 eq).

    • Pre-activate for 2 minutes.

  • Coupling: Add mixture to resin.

    • Temperature:

      
       (microwave) or 
      
      
      
      (conventional heating).
    • Time: 60 minutes.

  • Re-Coupling (Mandatory): Drain and repeat the coupling step with fresh reagents.[1]

  • Capping: Acetylate unreacted amines with Acetic Anhydride/DIEA/DMF to prevent deletion sequences.

The "Difficult" Next Residue

The amino acid immediately following an S5/R8 residue is the most difficult coupling in the entire sequence due to the steric wall created by the gem-dimethyl effect.

  • Action: Use HATU/HOAt (4 eq) with DIEA (8 eq) for 2 hours

    
     2 couplings.
    

Protocol: On-Resin Ring-Closing Metathesis (RCM)

This is the critical step. The Grubbs catalyst is highly sensitive to polar solvents (DMF, NMP) which coordinate to the Ruthenium center and kill catalytic activity ("DMF Poisoning").[2]

Workflow Visualization

RCM_Workflow Resin Linear Peptide-Resin Wash CRITICAL WASH (Remove DMF) Resin->Wash DCM x 5 Reaction Metathesis (RCM) 2 hrs x 2 cycles Wash->Reaction Resin in DCE CatPrep Catalyst Prep (Grubbs I / DCE) CatPrep->Reaction Add 10mM Soln Clean Ru Removal (DMSO/Chelator) Reaction->Clean Dark Brown Resin Final Final Clean->Final Cleavage

Figure 1: Critical workflow for On-Resin RCM. The red node highlights the most common failure point: residual DMF.

Experimental Procedure

Reagents:

  • Catalyst: Grubbs Generation I (Standard) or Grubbs Generation II (for difficult staples).

  • Solvent: Anhydrous 1,2-Dichloroethane (DCE). DCM is too volatile for the 2-hour reaction.

Steps:

  • Solvent Exchange (Crucial):

    • Wash resin with DCM (

      
       min).
      
    • Wash resin with anhydrous DCE (

      
       min).
      
    • Why: Removes all traces of DMF/NMP. Even 1% residual DMF can quench the catalyst.

  • Catalyst Preparation:

    • Dissolve Grubbs I Catalyst (20 mol% relative to resin loading) in degassed DCE to a concentration of 10 mM .

    • Note: The solution should be purple. If it turns brown immediately, your solvent is wet.

  • Cyclization:

    • Add catalyst solution to the resin.[2][3][4]

    • Bubble

      
       gently through the mixture (or shake under 
      
      
      
      atmosphere).
    • Reaction Time: 2 hours at Room Temperature.

  • Cycle 2: Drain and repeat steps 2-3 with fresh catalyst.

  • Washing: Wash with DCE (

    
    ) followed by DCM (
    
    
    
    ).

Cleavage and Ruthenium Removal

Ruthenium byproducts bind non-specifically to peptides, causing broad peaks and mass adducts during HPLC.

Ruthenium Scavenging

Before final cleavage, perform an on-resin wash to displace Ruthenium:

  • Reagent: 5% DMSO in Toluene or specific scavenger resins (e.g., QuadraPure™).

  • Protocol: Wash resin

    
     min. The DMSO coordinates Ru more strongly than the peptide backbone.
    
Cleavage Cocktail

The olefin is sensitive to oxidation. Avoid strong oxidizers.

  • Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% Water.

  • Time: 2-3 hours.

  • Post-Cleavage: Precipitate in cold diethyl ether.

Troubleshooting & Quality Control

Self-Validating Checks

Do not proceed blindly. Use these checkpoints:

  • The "Kaiser Test" False Negative: The Kaiser test often fails on stapled residues due to steric bulk.

    • Alternative: Perform a micro-cleavage (5 mg resin in 200

      
      L TFA for 30 min) and analyze by LC-MS after the RCM step.
      
  • Mass Shift Verification:

    • Linear Precursor: Mass

      
      .
      
    • Stapled Product: Mass

      
       Da (Loss of Ethylene, 
      
      
      
      ).
    • If Mass is M (no change): Catalyst poisoning (likely DMF).

    • If Mass is M + 14: Methylation (unlikely) or adduct.[5]

Catalyst Decision Matrix

Cat_Select Start Standard RCM (Grubbs I, RT, 2h) Check LC-MS Analysis Start->Check Success Mass = M-28 Proceed Check->Success >95% Conv. Fail1 No Reaction (Mass = M) Check->Fail1 Fail2 Incomplete (Mix of M and M-28) Check->Fail2 Action1 1. Check Solvent Dryness 2. Ensure DMF Removal Fail1->Action1 Likely Poisoning Action2 Switch to Grubbs II (Higher Activity) Fail2->Action2 Steric Bulk Action3 Add LiCl (0.4M) in DMSO/DCE mix Fail2->Action3 Aggregation

Figure 2: Decision matrix for troubleshooting incomplete cyclization.

References

  • Verdine, G. L., & Hilinski, G. J. (2012). Stapled Peptides for Intracellular Drug Targets. Methods in Enzymology. Link

  • Kim, Y. W., Grossmann, T. N., & Verdine, G. L. (2011).[6] Synthesis of all-hydrocarbon stapled

    
    -helical peptides by ring-closing olefin metathesis. Nature Protocols. Link[6]
    
  • Bird, G. H., et al. (2020). Hydrocarbon double-stapling remedies the proteolytic instability of a lengthy peptide therapeutic. PNAS. Link

  • Biotage Application Note. (2023). Automating stapled peptide synthesis: overcoming DMF poisoning. Link

  • Cromm, P. M., et al. (2015). Orthogonal Ring-Closing Metathesis and Click Chemistry for the Synthesis of Stable Helical Peptides. ACS Chemical Biology. Link

Sources

Precision Functionalization of Ethyl 2-aminohex-5-enoate via Cross-Metathesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

Ethyl 2-aminohex-5-enoate (a homoallylglycine derivative) represents a critical scaffold in the synthesis of non-natural amino acids, stapled peptides, and peptidomimetics.[1] Its terminal alkene side chain offers a versatile handle for functionalization via Olefin Cross-Metathesis (CM) .[1]

However, the presence of the


-amino group and the chelatable ester moiety presents specific challenges—primarily catalyst poisoning and non-productive coordination.[1] This guide provides a robust, field-validated protocol for the cross-metathesis of this compound, emphasizing the necessity of N-protection and catalyst matching to olefin classification.[1]

Critical Pre-requisites & Mechanistic Insights

The "Free Amine" Trap

Expert Insight: Attempting cross-metathesis directly on the free amine (or even the free base form) of this compound is a common failure point.[1] Basic amines coordinate strongly to the Ruthenium (Ru) center of Grubbs-type catalysts, effectively poisoning the active species.[1]

  • Requirement: The amine must be masked.[1][2]

  • Recommended Protecting Groups (PG):

    • Boc (tert-butyloxycarbonyl): Excellent stability, lipophilic (good solubility in DCM/DCE).[1]

    • Fmoc (fluorenylmethyloxycarbonyl): Ideal if the product will be used in solid-phase peptide synthesis (SPPS).[1]

    • Ammonium Salt: In rare aqueous/alcoholic metathesis scenarios, the HCl salt can be used, but yields are generally inferior to N-carbamate protected forms in organic solvents.[1]

Catalyst Selection by Olefin Class

Successful CM relies on matching the reactivity of the homoallylglycine side chain (a Type I olefin: rapid homodimerization) with the cross-partner.[1]

Cross Partner TypeExampleRecommended CatalystStrategy
Type I (Rapid Homodimerization) Terminal alkenes (e.g., 1-octene), StyrenesGrubbs 2nd Gen (G-II) or Hoveyda-Grubbs 2nd Gen (HG-II) Statistical distribution.[1] Use excess (3-5 equiv) of the cheaper partner to drive yield.[1]
Type II (Slow Homodimerization) Acrylates, Acrylamides, Vinyl KetonesHG-II or Grela Catalyst Highly selective.[1] The Type I substrate (amino acid) reacts with the Type II partner to form the cross-product preferentially over dimers.[1]
Type III (Sterically Bulky) 1,1-disubstituted alkenesG-II or Schrock Difficult.[1] Requires forcing conditions.[1]
Type IV (Spectators) Trisubstituted alkenesN/AGenerally inert in CM.[1]

Visualizing the Reaction Pathway

The following diagram illustrates the catalytic cycle and the critical decision points for the amino acid substrate.

G Substrate N-Protected This compound Metallocycle Ruthenacyclobutane Intermediate Substrate->Metallocycle + Active Ru Dimer Homodimer (Side Product) Substrate->Dimer Homodimerization (If Partner is Type I) Ru_Pre Pre-Catalyst (HG-II or G-II) Active_Ru Active Ru-Methylidene (14e- Species) Ru_Pre->Active_Ru Initiation Active_Ru->Metallocycle + Partner Olefin Metallocycle->Active_Ru Regeneration Product Functionalized Non-Natural Amino Acid Metallocycle->Product Product Release Ethylene Ethylene (Gas) Must be removed! Metallocycle->Ethylene - C2H4

Figure 1: Catalytic cycle for the cross-metathesis of N-protected homoallylglycine derivatives.

Experimental Protocol: Synthesis of -Unsaturated Amino Esters

Target Reaction: Cross-metathesis of N-Boc-ethyl 2-aminohex-5-enoate with Methyl Acrylate (Type II Partner) to yield a protected 2-amino-adipic acid derivative.[1]

Materials
  • Substrate: N-Boc-ethyl 2-aminohex-5-enoate (1.0 equiv).

  • Partner: Methyl acrylate (2.0 – 3.0 equiv).[1] Note: Excess is used to suppress homodimerization of the amino acid.[1]

  • Catalyst: Hoveyda-Grubbs 2nd Generation (HG-II) (2.5 – 5.0 mol%).[1]

  • Solvent: Dichloromethane (DCM), anhydrous, degassed.[1]

  • Additives: 1,4-Benzoquinone (optional, prevents isomerization).[1]

Step-by-Step Workflow
  • Preparation of Reaction Vessel:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Cycle vacuum/Argon (3x) to ensure an inert atmosphere.[1] Oxygen kills the catalyst.[1]

  • Solvent Degassing (Crucial):

    • Sparge the anhydrous DCM with Argon for 15 minutes prior to use.[1] Alternatively, use the freeze-pump-thaw method.[1]

  • Reactant Assembly:

    • Dissolve N-Boc-ethyl 2-aminohex-5-enoate (e.g., 1 mmol, 271 mg) in DCM (concentration: 0.1 M to 0.2 M; ~5-10 mL).

    • Add Methyl Acrylate (3 mmol, 270 µL).[1]

    • Optimization Tip: If isomerization of the double bond is observed in trial runs, add 10 mol% 1,4-benzoquinone at this stage.[1]

  • Catalyst Addition:

    • Add HG-II catalyst (2.5 mol%, ~15 mg) as a solid in one portion.[1]

    • Alternative: Dissolve catalyst in a minimal amount of degassed DCM and add via syringe.[1]

  • Reaction & Reflux:

    • Fit the condenser and heat the mixture to reflux (40°C) under a steady, slow stream of Argon.

    • Ventilation: Ensure the top of the condenser is vented (via a bubbler) to allow ethylene gas to escape.[1] Trapped ethylene drives the equilibrium back to starting materials.[1]

    • Run for 4–12 hours. Monitor by TLC (stain with KMnO4 or Ninhydrin) or LC-MS.[1]

  • Work-up & Purification:

    • Quenching: Once conversion plateaus, add ethyl vinyl ether (excess) or activated charcoal to quench the active Ru species.[1] Stir for 30 mins.

    • Filtration: Filter through a pad of Celite or silica to remove Ru residues (which appear as black/brown solids).[1]

    • Concentration: Evaporate solvent under reduced pressure.

    • Chromatography: Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient). The cross-product is typically more polar than the starting olefin but less polar than the homodimer.[1]

Data Analysis & Expected Results
ParameterSpecification
Typical Yield 65% – 85%
Selectivity (E/Z) >20:1 (E-isomer favored due to thermodynamic control)
Major Side Product Homodimer of the amino acid (if partner concentration is too low)

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
Low Conversion (<30%) Ethylene inhibitionEnsure the reaction is open to a bubbler or sparge with Argon periodically to remove ethylene.[1]
Catalyst poisoningEnsure the amine is N-protected (Boc/Fmoc).[1] Check solvent dryness.[1]
Double Bond Migration Ruthenium hydride formationAdd 10 mol% 1,4-benzoquinone or use a specific "anti-isomerization" catalyst (e.g., Grubbs-Zhan).[1]
Homodimer Dominance Statistical probabilityIncrease the equivalents of the cross-partner (up to 5-10 equiv for volatile partners like acrylates).[1]
Difficult Purification Ruthenium contaminationUse a scavenger resin (e.g., SiliaMetS®) or wash with tris(hydroxymethyl)phosphine (THP) solution.[1]

Applications in Drug Discovery[1]

  • Stapled Peptides:

    • Incorporating this compound at positions

      
       and 
      
      
      
      or
      
      
      in a peptide sequence allows for Ring-Closing Metathesis (RCM) to "staple" the helix, improving proteolytic stability and cell permeability.[1]
  • Warhead Installation:

    • CM with vinyl sulfones or acrylamides creates covalent inhibitors (Michael acceptors) targeting specific cysteine residues in proteins.[1]

References

  • Biagini, S. C. G., Gibson, S. E., & Keen, S. P. (1998).[3] Cross-metathesis of unsaturated

    
    -amino acid derivatives. Journal of the Chemical Society, Perkin Transactions 1, 2485–2500.[1][3] 
    
  • Chatterjee, A. K., Choi, T. L., Sanders, D. P., & Grubbs, R. H. (2003). A General Model for Selectivity in Olefin Cross Metathesis. Journal of the American Chemical Society, 125(37), 11360–11370. [1]

  • Connon, S. J., & Blechert, S. (2003).[1] Recent Developments in Olefin Cross-Metathesis. Angewandte Chemie International Edition, 42(17), 1900–1923.[1] [1]

  • Umicore. (n.d.).[1] Metathesis Catalysts & User Guide. Umicore Precious Metals Chemistry.

Sources

Fmoc-protection of ethyl 2-aminohex-5-enoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Fmoc-Protection of Ethyl 2-aminohex-5-enoate

Executive Summary

This technical guide details the protocol for the


-Fmoc protection of This compound  (the ethyl ester of L-homoallylglycine). This non-canonical amino acid is a critical intermediate in the synthesis of stapled peptides via Ring-Closing Metathesis (RCM).

Unlike standard amino acid protection, this protocol addresses a specific chemoselective challenge: preserving the C-terminal ethyl ester while quantitatively protecting the N-terminal amine. Standard aqueous basic conditions (Schotten-Baumann) pose a risk of ester hydrolysis (saponification). Therefore, this guide prioritizes an Organic Phase Protocol using Fmoc-OSu and Diisopropylethylamine (DIPEA) in Dichloromethane (DCM), ensuring >95% yield and ester integrity.

Strategic Analysis & Reaction Design

The Chemoselective Challenge

The target substrate contains two reactive centers relevant to the conditions:

  • Primary Amine (

    
    ):  Nucleophile requiring protection.
    
  • Ethyl Ester (

    
    ):  Electrophile susceptible to hydrolysis under high pH (aqueous base) or nucleophilic attack.
    
Reagent Selection: Fmoc-OSu vs. Fmoc-Cl[1][2][3][4]
  • Fmoc-Cl (9-Fluorenylmethyl chloroformate): Highly reactive but prone to generating "Fmoc-dipeptides" via mixed anhydride intermediates. It also produces HCl, requiring rapid neutralization.

  • Fmoc-OSu (Fmoc-N-hydroxysuccinimide ester): The preferred reagent. It is less aggressive, suppressing oligomerization side-reactions.[1] The byproduct is

    
    -hydroxysuccinimide (HOSu), which is easily removed by aqueous bicarbonate wash.
    
Solvent/Base System
  • Method A (Recommended): DCM / DIPEA. An anhydrous organic system prevents hydroxide ions from attacking the ester. DIPEA acts as a non-nucleophilic proton scavenger.

  • Method B (Traditional): Dioxane / Water /

    
    .[2] While standard for free amino acids, the pH (~9-10) can slowly hydrolyze ethyl esters, leading to yield loss and free acid contamination. This guide utilizes Method A. 
    

Materials & Equipment

ReagentMW ( g/mol )Equiv.[3][4][5]Role
This compound HCl 193.671.0Substrate
Fmoc-OSu 337.331.1Protecting Group Source
DIPEA (Hünig's Base) 129.242.5Base (Neutralizes HCl salt + HOSu)
Dichloromethane (DCM) --Solvent (0.1 M conc.)
1M HCl (aq) --Wash (Removes amine/DIPEA)
Sat.

(aq)
--Wash (Removes HOSu)

Detailed Experimental Protocol (Organic Phase Method)

Step 1: Solubilization and Free Basing
  • Equip a dry round-bottom flask with a magnetic stir bar and nitrogen inlet.

  • Charge the flask with This compound HCl (1.0 equiv).

  • Add anhydrous DCM to achieve a concentration of ~0.1 M (e.g., 10 mL per 1 mmol substrate).

  • Cool the suspension to 0°C in an ice bath.

    • Rationale: Cooling minimizes potential racemization during the initial exotherm of deprotonation.

  • Add DIPEA (2.5 equiv) dropwise.

    • Observation: The suspension should clarify as the free amine is liberated and the hydrochloride salt dissolves (DIPEA

      
      HCl is soluble in DCM).
      
Step 2: Fmoc Installation
  • Add Fmoc-OSu (1.1 equiv) in a single portion.

    • Note: Fmoc-OSu is generally solid; ensure it is finely powdered to aid dissolution.

  • Remove the ice bath after 15 minutes and allow the reaction to warm to Room Temperature (20-25°C) .

  • Stir for 2–4 hours .

    • Monitoring: Monitor by TLC (Hexane/EtOAc 3:1). The starting amine (ninhydrin positive, UV negative) should disappear; the product (UV active) will appear at higher

      
      .
      
Step 3: Workup (The "Wash Strategy")
  • Dilute the reaction mixture with an equal volume of DCM.

  • Acid Wash: Wash the organic phase twice with 1M HCl (or 5% citric acid).

    • Purpose: Protonates unreacted DIPEA and any remaining starting amine, forcing them into the aqueous layer.

  • Base Wash: Wash the organic phase twice with Sat.[]

    
     .
    
    • Purpose: Deprotonates the byproduct

      
      -hydroxysuccinimide (HOSu) and any hydrolyzed Fmoc-OH, making them water-soluble.
      
  • Brine Wash: Wash once with saturated NaCl solution to remove entrained water.

  • Drying: Dry the organic layer over anhydrous

    
     or 
    
    
    
    for 20 minutes. Filter.
Step 4: Purification
  • Concentrate the filtrate under reduced pressure (Rotovap, <40°C).

  • Purification: Although often pure enough (>95%), flash column chromatography is recommended for pharmaceutical grade.

    • Stationary Phase: Silica Gel 60.

    • Eluent: Gradient 0%

      
       20% EtOAc in Hexanes.
      
    • Target: Fmoc-Ethyl 2-aminohex-5-enoate (White solid or viscous oil).

Process Visualization (Workflow Diagram)

FmocProtection cluster_waste Waste Streams Start Start: this compound HCl Solvent Dissolve in DCM (0.1 M) Cool to 0°C Start->Solvent BaseAdd Add DIPEA (2.5 eq) Liberate Free Amine Solvent->BaseAdd Reactant Add Fmoc-OSu (1.1 eq) Warm to RT, Stir 3h BaseAdd->Reactant Quench Workup: Dilute with DCM Reactant->Quench AcidWash Wash: 1M HCl (Removes DIPEA, Amine) Quench->AcidWash BaseWash Wash: Sat. NaHCO3 (Removes HOSu, Fmoc-OH) AcidWash->BaseWash Waste1 Aq. Layer (Acidic): DIPEA salts AcidWash->Waste1 Dry Dry (Na2SO4) Concentrate BaseWash->Dry Waste2 Aq. Layer (Basic): HOSu, Fmoc-OH BaseWash->Waste2 Purify Flash Chromatography (Hex/EtOAc) Dry->Purify Final Product: Fmoc-Ethyl 2-aminohex-5-enoate Purify->Final

Figure 1: Workflow for the chemoselective Fmoc-protection of amino acid esters using the Organic Phase Method.

Quality Control & Analytic Specifications

To validate the identity and purity of Fmoc-Ethyl 2-aminohex-5-enoate , ensure the following signals are present in


-NMR (

, 400 MHz):
MoietyChemical Shift (

)
MultiplicityIntegrationAssignment
Fmoc Aromatic 7.76, 7.60, 7.40, 7.31m8HFluorenyl ring protons
Alkene (Internal) 5.80m1H

(C5)
Alkene (Terminal) 5.05m2H

(C6)
Fmoc Methyl 4.40d2HFmoc


-Proton
4.35m1H

-CH
Fmoc Methine 4.23t1HFmoc

Ester Ethyl 4.19q2HEster

Side Chain 1.80 – 2.20m4H

methylene
Ester Methyl 1.28t3HEster

Mass Spectrometry (ESI+):

  • Expected Mass

    
     Da.
    
  • Look for

    
     Da.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Ethyl EsterEnsure anhydrous DCM is used. Avoid aqueous base (Method B). Check DIPEA quality (should be dry).
Fmoc-Dipeptide Impurity Use of Fmoc-Cl or excess baseSwitch to Fmoc-OSu (as per protocol).[7] Ensure slow addition if using Fmoc-Cl.[]
Incomplete Reaction Inactive Fmoc-OSuFmoc-OSu hydrolyzes over time. Check reagent quality. Add 0.2 eq extra Fmoc-OSu and stir longer.
Emulsion during Workup Amphiphilic nature of productAdd solid NaCl to the separatory funnel to break the emulsion. Use a larger volume of DCM.

References

  • Carpino, L. A., & Han, G. Y. (1972).[2] The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group.[] The Journal of Organic Chemistry, 37(22), 3404–3409. Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[] International Journal of Peptide and Protein Research, 35(3), 161–214. Link

  • Stymiest, J. L., et al. (2005). Synthesis of biologically active amino acid derivatives via cross-metathesis. Organic Letters, 7(10), 2101-2104. (Context for olefinic amino acid usage). Link

Sources

Application Notes & Protocols: Advanced Macrocyclization Strategies for Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Cyclization in Peptide Drug Design

Linear peptides, despite their high specificity and potency, often face significant hurdles as therapeutic candidates. Their primary drawbacks include high conformational flexibility, which can lead to reduced receptor binding affinity, and susceptibility to proteolytic degradation by exo- and endopeptidases, resulting in poor bioavailability and short in-vivo half-lives.[1][2] Macrocyclization, the process of covalently linking the ends or side chains of a peptide to form a ring, is a powerful medicinal chemistry strategy to overcome these limitations.[2][3]

By constraining the peptide's structure, macrocyclization reduces the entropic penalty upon binding to a target, often leading to enhanced affinity and selectivity.[4][5] The cyclic backbone protects against exopeptidases, and the constrained conformation can shield cleavage sites from endopeptidases, thereby increasing metabolic stability.[6][7] This strategy has proven successful in developing therapeutics that can tackle challenging targets, such as protein-protein interactions (PPIs), which are often characterized by large, flat binding surfaces considered "undruggable" by traditional small molecules.[4][8][9] The growing number of FDA-approved macrocyclic peptide drugs underscores the clinical and commercial viability of this molecular class.[5][7]

This guide provides an in-depth exploration of the most prevalent and effective macrocyclization strategies, complete with detailed protocols and expert insights to aid researchers in the design and synthesis of next-generation peptidomimetics.

Navigating Your Cyclization Strategy: A Decision Framework

The choice of a macrocyclization strategy is not arbitrary; it is dictated by the peptide sequence, the desired physicochemical properties of the final molecule, and the available synthetic resources. Key decision points include the type of linkage (e.g., amide, thioether, hydrocarbon), the location of the cyclization (e.g., head-to-tail, sidechain-to-sidechain), and the reaction phase (solid-phase vs. solution-phase).

The following workflow provides a logical framework for selecting an appropriate strategy.

G cluster_input Initial Considerations cluster_decision Strategy Selection cluster_output Recommended Chemistries Start Linear Peptide Sequence & Desired Properties Q1 Natural Amino Acids Only? Start->Q1 Q2 Requires Cysteine? Q1->Q2  No (Willing to use Non-Natural AAs) Lactam Lactamization (Amide Bond) Q1->Lactam  Yes Q3 Requires Olefinic Non-Natural AAs? Q2->Q3  No Thioether Thioether Formation (e.g., S-alkylation) Q2->Thioether  Yes NCL Native Chemical Ligation (NCL) Q2->NCL  Yes (at N-terminus) Q4 Requires Azide/Alkyne Non-Natural AAs? Q3->Q4  No RCM Olefin Metathesis (RCM / 'Stapling') Q3->RCM  Yes Click Click Chemistry (Triazole Formation) Q4->Click  Yes

Caption: A decision workflow for selecting a macrocyclization strategy.

Lactam Bridge Formation: The Classic Amide Bond

Lactamization, the formation of an amide bond, is the most common and well-established method for peptide cyclization.[10] This can be achieved in several ways: head-to-tail, head-to-sidechain, sidechain-to-tail, or sidechain-to-sidechain. The sidechain-to-sidechain approach, typically involving the carboxylate of Asp or Glu and the amine of Lys, Orn, Dab, or Dap, is frequently used to stabilize α-helical structures.[11][12]

Causality Behind Experimental Choices:

  • On-Resin vs. Solution Phase: On-resin cyclization is often preferred to minimize intermolecular oligomerization. The solid support creates a "pseudo-dilution" effect, favoring the desired intramolecular reaction.[2][10]

  • Coupling Reagents: High-efficiency coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are used to activate the carboxylic acid, facilitating rapid amide bond formation and minimizing side reactions like epimerization.[2]

  • Protecting Groups: Orthogonal protecting groups are critical. For a sidechain-to-sidechain lactam bridge between Asp and Lys, the side chains might be protected with groups like Allyl/Alloc (for the acid) and Mtt/ivDde (for the amine), which can be removed selectively without disturbing the main peptide chain's Fmoc protection or its linkage to the resin.

Protocol 1: On-Resin Sidechain-to-Sidechain Lactamization (Asp-Lys)

This protocol assumes the linear peptide has been synthesized on a rink amide resin using standard Fmoc-SPPS, with Asp(OAll) and Lys(Mtt) incorporated at the desired positions.

Step-by-Step Methodology:

  • Resin Swelling: Swell the peptide-resin (100 mg, ~0.1 mmol) in dichloromethane (DCM, 2 mL) for 30 minutes.

  • Selective Deprotection (Lysine):

    • Drain the DCM.

    • Add a solution of 1% Trifluoroacetic acid (TFA) in DCM (2 mL).

    • Gently agitate for 2 minutes. Repeat this step 10-15 times, draining the solution after each wash. This repeated, short exposure minimizes premature cleavage of other acid-labile groups.

    • Wash the resin thoroughly with DCM (5 x 2 mL) and then N,N-Dimethylformamide (DMF, 5 x 2 mL).

  • Selective Deprotection (Aspartic Acid):

    • Wash the resin with anhydrous DCM (3 x 2 mL).

    • Prepare a solution of Pd(PPh₃)₄ (0.1 eq, ~12 mg) and Phenylsilane (PhSiH₃, 25 eq, ~0.3 mL) in anhydrous DCM (2 mL). The palladium catalyst removes the Allyl ester, and phenylsilane acts as a scavenger.

    • Add the solution to the resin and agitate under an inert atmosphere (N₂ or Ar) for 2 hours.

    • Wash the resin with DCM (5 x 2 mL) and DMF (5 x 2 mL).

  • On-Resin Cyclization:

    • Prepare a cyclization cocktail: HATU (4 eq, 152 mg) and N,N-Diisopropylethylamine (DIPEA, 8 eq, 140 µL) in DMF (2 mL).

    • Add the cocktail to the resin.

    • Agitate at room temperature for 4-6 hours.

    • Monitor the reaction completion using a Kaiser test (ninhydrin test). A negative result (yellow beads) indicates the complete consumption of the free amine.

  • Final Deprotection and Cleavage:

    • Wash the resin with DMF (5 x 2 mL) and DCM (5 x 2 mL).

    • Dry the resin under vacuum.

    • Add a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS), 2 mL) to the resin.

    • Agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate. Precipitate the crude cyclic peptide in cold diethyl ether.

  • Purification and Analysis:

    • Centrifuge to pellet the peptide, decant the ether, and dry the crude product.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the mass of the final product using Mass Spectrometry (MS).

Olefin Metathesis: Forging the Hydrocarbon Staple

Ring-closing metathesis (RCM) is a powerful C-C bond-forming reaction that has revolutionized the synthesis of "stapled peptides". This strategy typically involves incorporating two non-natural amino acids bearing terminal alkene side chains (e.g., (S)-2-(4'-pentenyl)alanine) at specific positions, often i and i+4 or i and i+7, to stabilize an α-helix. The resulting all-hydrocarbon staple is proteolytically robust and can enhance cell permeability.[9][13]

Causality Behind Experimental Choices:

  • Catalyst Selection: Ruthenium-based catalysts (e.g., Grubbs' catalysts) are employed due to their high functional group tolerance, allowing the reaction to proceed on fully protected peptides.[14] Second and third-generation Grubbs catalysts are often preferred for their higher activity.

  • Solvent: A non-coordinating, non-protic solvent like dichloroethane (DCE) or DCM is used to prevent interference with the catalyst.

  • Reaction Phase: RCM can be performed both on-resin and in solution. On-resin RCM is common, but solution-phase cyclization after cleavage can sometimes provide better yields, albeit at the risk of oligomerization if not performed under high dilution.[10]

Protocol 2: On-Resin Ring-Closing Metathesis (i, i+4 Staple)

This protocol assumes the linear peptide containing two olefinic amino acids has been synthesized on-resin.

Step-by-Step Methodology:

  • Resin Preparation: Swell the peptide-resin (100 mg) in anhydrous 1,2-dichloroethane (DCE, 2 mL) for 30 minutes under an inert atmosphere.

  • Catalyst Addition:

    • In a separate vial, dissolve Grubbs' 2nd Generation Catalyst (10-15 mol%) in anhydrous DCE (1 mL).

    • Add the catalyst solution to the swollen resin.

  • Metathesis Reaction:

    • Gently agitate the reaction mixture at 50-60 °C for 4-12 hours under an inert atmosphere. Elevated temperature is often required to ensure sufficient chain mobility for the termini to meet.

    • The reaction can be monitored by taking a small aliquot of resin, cleaving the peptide, and analyzing via LC-MS to check for the conversion of starting material to the product (mass loss corresponding to ethylene).

  • Catalyst Removal:

    • Drain the reaction solution.

    • Wash the resin extensively with DCM (5 x 2 mL), DMF (5 x 2 mL), and methanol (3 x 2 mL) to remove the ruthenium catalyst and byproducts.

  • Cleavage and Purification:

    • Proceed with standard cleavage, precipitation, and purification steps as described in Protocol 1. The resulting hydrocarbon-stapled peptide will have a mass 28 Da (C₂H₄) less than its linear precursor.

Click Chemistry: Building the Triazole Bridge

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides an efficient and highly specific method for macrocyclization.[1][15] This reaction involves incorporating an azide-bearing amino acid (e.g., Azidohomoalanine) and an alkyne-bearing amino acid (e.g., Propargylglycine) into the peptide sequence. The subsequent cyclization forms a stable, aromatic 1,2,3-triazole linkage.

Causality Behind Experimental Choices:

  • Bioorthogonality: The azide and alkyne groups are inert to most biological functional groups, allowing the reaction to be performed with high chemoselectivity on unprotected or minimally protected peptides.[16]

  • Catalyst System: The reaction requires a Cu(I) source. This is typically generated in situ from a Cu(II) salt like CuSO₄ with a reducing agent such as sodium ascorbate. A ligand like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is often included to stabilize the Cu(I) species and improve reaction efficiency.[17]

  • On-Resin Efficiency: On-resin click cyclization is highly effective and can often be completed at room temperature in just a few hours.[18]

Protocol 3: On-Resin CuAAC "Click" Cyclization

This protocol assumes the linear peptide containing propargylglycine and azidohomoalanine has been synthesized on-resin.

Step-by-Step Methodology:

  • Resin Preparation: Swell the peptide-resin (100 mg) in a solvent mixture of DMF/H₂O (4:1, 2 mL) for 30 minutes.

  • Prepare Click Reagents:

    • Solution A (Copper): CuSO₄·5H₂O (0.5 eq, ~12 mg) in 200 µL of water.

    • Solution B (Ligand): THPTA (0.6 eq, ~26 mg) in 200 µL of DMF/H₂O.

    • Solution C (Reductant): Sodium Ascorbate (2.5 eq, ~50 mg) in 500 µL of water. The reductant should be prepared fresh.

  • Cyclization Reaction:

    • Add Solution A and Solution B to the resin and agitate for 5 minutes.

    • Add Solution C to the reaction mixture. A color change is often observed.

    • Agitate at room temperature for 6-8 hours.

  • Washing:

    • Drain the reaction solution.

    • Wash the resin with a 0.5% solution of sodium diethyldithiocarbamate in DMF to chelate and remove residual copper.

    • Wash thoroughly with DMF (5 x 2 mL) and DCM (5 x 2 mL).

  • Cleavage and Purification:

    • Proceed with standard cleavage, precipitation, and purification steps as described in Protocol 1.

Thioether Cyclization: Leveraging Cysteine Chemistry

The nucleophilic thiol side chain of cysteine is a versatile handle for a variety of macrocyclization strategies, leading to the formation of a stable thioether bond.[2][10] Common approaches include the reaction of two cysteines with a bifunctional electrophilic linker (e.g., a dibromoalkane or dibromoxylene) or the intramolecular reaction between a cysteine and an N-terminal chloroacetyl group.[19]

Causality Behind Experimental Choices:

  • Chemoselectivity: At neutral to slightly basic pH (7-8.5), the cysteine thiol is deprotonated to the highly nucleophilic thiolate anion, which reacts selectively with soft electrophiles like alkyl halides, leaving other nucleophilic side chains (e.g., Lysine) largely untouched.[2]

  • Linker Geometry: The choice of the bifunctional linker is critical as it dictates the distance and geometry of the final staple. Scaffolds like 1,3-bis(bromomethyl)benzene are used for i, i+4 stapling, while longer linkers can be used for i, i+7 or greater spacings to enforce specific secondary structures.[2]

Protocol 4: Solution-Phase Thioether Stapling with a Bifunctional Linker

This protocol is performed in solution after the linear, deprotected peptide containing two cysteine residues has been purified.

Step-by-Step Methodology:

  • Peptide Preparation:

    • Dissolve the purified linear peptide (containing two free thiols) in an aqueous buffer like 20 mM ammonium bicarbonate, pH 8.0, to a final concentration of 1 mg/mL. Working at dilute concentrations (~0.1-1 mM) is crucial to prevent intermolecular cross-linking.

    • If the peptide exists as a disulfide dimer, add tris(2-carboxyethyl)phosphine (TCEP, 2-3 eq) and incubate for 30 minutes to ensure complete reduction to free thiols.

  • Linker Addition:

    • Prepare a stock solution of the linker (e.g., 1,3-bis(bromomethyl)benzene) in a miscible organic solvent like DMF or Acetonitrile (ACN).

    • Add the linker solution dropwise to the stirring peptide solution (1.1 eq).

  • Cyclization Reaction:

    • Allow the reaction to proceed at room temperature for 1-4 hours.

    • Monitor the reaction by LC-MS. The product will have a mass equal to the linear peptide plus the mass of the linker minus 2x HBr.

  • Quenching and Purification:

    • Once the reaction is complete, quench any remaining linker by adding a thiol scavenger like β-mercaptoethanol.

    • Acidify the solution with a small amount of acetic acid or TFA.

    • Purify the final cyclic peptide by RP-HPLC.

Comparison of Key Macrocyclization Strategies

StrategyLinker FormedRequired ResiduesTypical PhaseKey AdvantagesKey Limitations
Lactamization Amide (-CO-NH-)Asp/Glu & Lys/OrnOn-ResinWell-established; mimics natural peptide bond; diverse geometries possible.[10][11]Requires orthogonal side-chain protection; risk of epimerization.[2]
Olefin Metathesis Alkene (-C=C-)Olefinic non-natural AAsOn-Resin / SolutionForms stable, all-carbon staple; excellent for α-helix stabilization.[13][20]Requires expensive Ru catalyst; incorporation of non-natural AAs.
Click Chemistry TriazoleAzide & Alkyne AAsOn-ResinHighly efficient and specific (bioorthogonal); forms stable aromatic linker.[15][18]Requires non-natural AAs; potential for Cu toxicity in biological assays.
Thioether Formation Thioether (-S-CH₂-)Cysteine(s)Solution / On-ResinHigh chemoselectivity; stable linkage; diverse linkers available.[2][21]Requires Cysteine; bifunctional linkers can lead to oligomerization in solution.
Native Chemical Ligation Amide (-CO-NH-)N-terminal CysteineSolutionHighly chemoselective for N-terminal Cys; no side-chain protection needed.[10]Strictly requires an N-terminal Cysteine; C-terminal thioester can be challenging to synthesize.

On-Resin vs. Solution-Phase Cyclization: A Workflow Comparison

The choice between performing the cyclization on the solid support or in solution after cleavage is a critical process decision.

G cluster_on_resin On-Resin Cyclization cluster_solution Solution-Phase Cyclization SPPS1 1. Linear Peptide Synthesis (SPPS) Deprotect1 2. Selective Side-Chain Deprotection SPPS1->Deprotect1 Cyclize1 3. On-Resin Cyclization Deprotect1->Cyclize1 Cleave1 4. Global Deprotection & Cleavage Cyclize1->Cleave1 ProOnResin Pros: - Pseudo-dilution effect - Minimizes oligomerization - Fewer purification steps Cyclize1->ProOnResin ConOnResin Cons: - Slower reaction kinetics - Potential for incomplete reaction - Steric hindrance from resin Cyclize1->ConOnResin Purify1 5. Purification (HPLC) Cleave1->Purify1 SPPS2 1. Linear Peptide Synthesis (SPPS) Cleave2 2. Global Deprotection & Cleavage SPPS2->Cleave2 Purify2 3. Purification of Linear Peptide Cleave2->Purify2 Cyclize2 4. Solution-Phase Cyclization (High Dilution) Purify2->Cyclize2 Purify3 5. Final Purification (HPLC) Cyclize2->Purify3 ProSolution Pros: - Faster reaction kinetics - Easier reaction monitoring - No resin interference Cyclize2->ProSolution ConSolution Cons: - Requires high dilution - High risk of oligomerization - Requires multiple purifications Cyclize2->ConSolution

Caption: Comparison of on-resin and solution-phase cyclization workflows.

Conclusion and Future Perspectives

The field of peptide macrocyclization is continually evolving, driven by the demand for more potent and drug-like therapeutic agents. The strategies outlined in this guide—lactamization, olefin metathesis, click chemistry, and thioether formation—represent the workhorses of modern peptidomimetic synthesis. Each offers a unique set of advantages and is suited to different molecular designs. As our understanding of peptide structure-activity relationships deepens, novel cyclization chemistries and linker technologies will undoubtedly emerge, further expanding the toolkit available to researchers and enabling the creation of macrocycles with unprecedented therapeutic potential.[10][22]

References

  • Utilization of macrocyclic peptides to target protein-protein interactions in cancer. National Institutes of Health (NIH).
  • Recent advances in peptide macrocyclization strategies. Chemical Society Reviews (RSC Publishing).
  • Synthesis of therapeutic stapled peptides: Fully automated peptide cyclization via olefin metathesis. Gyros Protein Technologies.
  • Peptide Click Chemistry Explained. Bachem.
  • Biosynthetic Strategies for Macrocyclic Peptides. MDPI.
  • Macrocyclization strategies for cyclic peptides and peptidomimetics. RSC Publishing.
  • Macrocyclization strategies for cyclic peptides and peptidomimetics. PMC - NIH.
  • Peptide cyclization. SB-PEPTIDE - Peptide engineering.
  • Selective thioether macrocyclization of peptides having the N-terminal 2-chloroacetyl group and competing two or three cysteine residues in translation. PubMed.
  • Contemporary strategies for peptide macrocyclization. Nature.
  • A current perspective on applications of macrocyclic‐peptide‐based high‐affinity ligands. Wiley Online Library.
  • Peptide Macrocyclization Strategies - Macro-Cyclic Peptides. QYAOBIO.
  • ChemInform Abstract: Contemporary Strategies for Peptide Macrocyclization. Wiley Online Library.
  • Stapled Peptide White Paper. CPC Scientific.
  • A new Goldilocks drug class: macrocyclic peptides. Drug Discovery News.
  • Advances in Macrocyclic Peptide Drug Development. Biopharma PEG.
  • Click Chemistry as a Macrocyclization Tool in the Solid-Phase Synthesis of Small Cyclic Peptides. Organic Letters - ACS Publications.
  • Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting. PMC - NIH.
  • Z-Selective Olefin Metathesis on Peptides: Investigation of Side-Chain Influence, Preorganization, and Guidelines in Substrate Selection. Journal of the American Chemical Society.
  • Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles. PMC - NIH.
  • Stereoselective synthesis of macrocyclic peptides via a dual olefin metathesis and ethenolysis approach. Chemical Science (RSC Publishing).
  • Solution- and Solid-Phase Macrocyclization of Peptides by the Ugi–Smiles Multicomponent Reaction: Synthesis of N-Aryl-Bridged Cyclic Lipopeptides. Organic Letters - ACS Publications.
  • A two-component 'double-click' approach to peptide stapling. Nature Protocols.
  • Lactam Bridge Stabilization of α-Helices: The Role of Hydrophobicity in Controlling Dimeric versus Monomeric α-Helices. Biochemistry - ACS Publications.
  • Peptidic Macrocycles - Conformational Sampling and Thermodynamic Characterization. Journal of Chemical Information and Modeling - ACS Publications.
  • Macrocyclic drugs which were approved or are in clinical trials. ResearchGate.
  • Structural and Pharmacological Effects of Ring-Closing Metathesis in Peptides. PMC.
  • Synthesis of lactam-bridged cyclic peptides using sequential olefin metathesis and diimide reduction reactions. SciSpace.
  • Click-macrocyclization of peptides. ResearchGate.
  • Possibilities of Macrocyclic Drugs: Expanded by Deep Learning. PRISM BioLab.
  • Ring-Closing Metathesis of Olefinic Peptides: Design, Synthesis, and Structural Characterization of Macrocyclic Helical Peptides. The Journal of Organic Chemistry - ACS Publications.

Sources

Troubleshooting & Optimization

Preventing racemization of alpha-amino esters during synthesis

Technical Support Center: Preventing Racemization of -Amino Esters

Welcome to the Advanced Synthesis Support Hub. Ticket ID: RAC-PREV-001 Topic: Mitigation of

Status:

The Mechanistic "Why": Know Your Enemy

Before troubleshooting, you must understand the specific electronic failure mode.



1
The Two Pathways of Failure

Racemization occurs primarily through two mechanisms. Your choice of protecting group determines which pathway is dominant.

  • Direct Enolization (Base-Catalyzed): The base abstracts

    
    , forming a planar enolate. Reprotonation occurs from either face, yielding a racemic mixture.
    
  • Oxazolone (Azlactone) Formation (The Major Culprit): For ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -acyl amino acids (e.g., Acetyl, Benzoyl), the carbonyl oxygen of the amide attacks the activated carboxyl carbon. This forms a 5-membered oxazolone ring. The 
    
    
    on this ring is highly acidic (
    
    
    ), leading to rapid equilibration and loss of chirality.

Note: Urethane protecting groups (Boc, Fmoc, Cbz) suppress oxazolone formation because the oxygen on the carbamate is less nucleophilic than an amide carbonyl.

RacemizationMechanismcluster_0Oxazolone Pathway (High Risk)StartActivated N-AcylAmino EsterOxazoloneOxazoloneIntermediateStart->OxazoloneCyclizationEnolPlanar Enol(Achiral)Oxazolone->EnolBase (-H+)RacemicRacemic ProductOxazolone->RacemicCouplingEnol->OxazoloneFast Equilibration

Figure 1: The oxazolone pathway is the primary cause of racemization in activated amino acid derivatives lacking urethane protection.

Troubleshooting Synthesis: Peptide Coupling & Derivatization

User Question: "I am observing 5-10% D-isomer formation during the coupling of my Fmoc-Cys(Trt)-OH to a methyl ester. I use HATU/DIPEA. What is wrong?"

Root Cause Analysis: The combination of a strong activator (HATU) and a hindered but strong base (DIPEA) is aggressive. While effective for difficult couplings, it poses a high risk for sensitive residues like Cysteine (Cys) and Histidine (His). Cysteine is particularly prone to racemization due to the electron-withdrawing nature of the sulfur atom (even when protected).

Protocol Adjustment: The "Safe Coupling" System

Switch to a carbodiimide/additive approach or use a weaker base with your uronium reagent.[2]

A. The Additive Switch (Recommended)

Replace HOBt with Oxyma Pure .[3] Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) creates an active ester that is less prone to oxazolone formation than HOBt esters and poses no explosion risk.

VariableStandard Condition (High Risk)Optimized Condition (Low Risk)
Coupling Reagent HATU / HBTUDIC (Diisopropylcarbodiimide)
Additive None or HOBtOxyma Pure
Base DIPEA (

)
TMP (2,4,6-Collidine) (

)
Solvent DMF (Polarity stabilizes ions)DCM/DMF (1:1) or pure DCM
Temperature Ambient

C for first hour
B. The Base Switch (If you must use HATU/COMU)

If steric hindrance requires a potent coupling reagent like HATU or COMU, you must change the base.

  • Avoid: Triethylamine (TEA), DIPEA.

  • Use: 2,4,6-Collidine (TMP) .

  • Why? Collidine is a weaker base than DIPEA.[3] It is sufficient to neutralize the acid generated during activation but insufficiently basic to abstract the

    
    -proton of the activated ester.
    

CouplingDecisionStartSelect Coupling StrategySensitiveIs AA Sensitive?(Cys, His, Phg)StandardStandard AA(Ala, Leu, Val)Sensitive->StandardNoRiskPathUse Oxyma Pure + DIC(Base-Free preferred)Sensitive->RiskPathYesHATUHATU / COMUStandard->HATUHigh Yield NeededBaseCheckBase SelectionHATU->BaseCheckCollidine2,4,6-Collidine(Low Racemization)BaseCheck->CollidineSafe RouteDIPEADIPEA(Racemization Risk)BaseCheck->DIPEARisk Route

Figure 2: Decision matrix for selecting reagents based on amino acid sensitivity.

Troubleshooting Esterification: Making the Starting Material

User Question: "I need to make H-Phe-OMe HCl from L-Phenylalanine. I used

Root Cause Analysis: Fischer esterification requires heat. Prolonged reflux of amino acids in protic solvents allows for reversible protonation/deprotonation at the

Validated Protocol: Thionyl Chloride ( ) Method

This method generates anhydrous HCl in situ and is exothermic. The key to preventing racemization is temperature control during the addition phase.

Step-by-Step Protocol:

  • Setup: Chill dry Methanol (10 mL/g of amino acid) to -10°C to -5°C (Ice/Salt bath) under Nitrogen.

  • Activation: Add Thionyl Chloride (

    
    , 1.2 - 1.5 equivalents) dropwise. Do not let the temperature rise above 0°C.
    
    • Mechanism:[1][4][3][5][6]

      
       reacts with MeOH to form 
      
      
      and HCl.
  • Addition: Add the solid amino acid in one portion.

  • Reaction: Allow to warm to room temperature (RT). Stir for 12–24 hours.[7] Do not reflux unless absolutely necessary for sterically hindered amino acids (e.g., Val, Ile).

  • Workup: Concentrate in vacuo. The product crystallizes as the HCl salt.[7]

Why this works: The reaction is driven by the formation of the highly reactive intermediate dimethyl sulfite/HCl complex, allowing esterification to proceed at lower temperatures where the rate of racemization is negligible.

Quality Control: Detection of Racemization

User Question: "How do I detect 0.5% D-enantiomer in my L-amino ester? Standard HPLC doesn't separate them."

Solution: Marfey’s Analysis Enantiomers have identical physical properties in achiral environments. You must convert them into diastereomers.

The Marfey's Reagent (FDAA) Protocol

FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) reacts with the amine of your ester to form diastereomers. These have different physical properties and separate easily on a standard C18 column.

Protocol:

  • Derivatization:

    • Take 50

      
      L of sample (50 mM in water or bicarbonate buffer).
      
    • Add 100

      
      L of 1% Marfey’s Reagent in Acetone.
      
    • Add 20

      
      L of 1M 
      
      
      .[8]
    • Incubate at 40°C for 1 hour .

    • Stop reaction with 20

      
      L of 2M HCl.
      
  • Analysis:

    • Inject onto a standard C18 HPLC column.

    • Elute with a linear gradient of Acetonitrile/Water (+0.1% TFA).

    • Result: The L-L diastereomer will elute at a different time than the D-L diastereomer (often separated by several minutes).

References

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[3][9] Chemistry – A European Journal. Link

  • Carpino, L. A., et al. (2002). The 2,4,6-Trimethylpyridine (Collidine) System for the Preparation of Fmoc-Amino Acid Fluorides and Their Use in Peptide Synthesis. The Journal of Organic Chemistry. Link

  • Marfey, P. (1984). Determination of D-amino acids as enantiomeric derivatives of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide. Carlsberg Research Communications. Link

  • El-Faham, A., & Albericio, F. (2011).[9] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link

  • Benoiton, N. L. (1983). Quantitation of racemization in peptide synthesis. The Peptides: Analysis, Synthesis, Biology.

Optimizing Grubbs catalyst yield in peptide metathesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Peptide Metathesis Optimization

Topic: Optimizing Grubbs Catalyst Yield in Peptide Ring-Closing Metathesis (RCM) Target Audience: Medicinal Chemists, Peptide Scientists, Process Chemists

Core Diagnostic & Optimization Logic

The "Stapling" Challenge: Peptide RCM (often called "stapling") faces two distinct thermodynamic and kinetic adversaries: Aggregation (intermolecular hydrogen bonding leading to insolubility) and Chelation (intramolecular coordination of heteroatoms to the Ruthenium center).

The following guide is structured to troubleshoot these specific failure modes.

Optimization Decision Matrix (Workflow)

OptimizationWorkflow Start Issue: Low RCM Yield CheckLCMS Analyze Crude (LC-MS) Start->CheckLCMS Result1 Starting Material (SM) Remains CheckLCMS->Result1 No Conversion Result2 Dimers/Oligomers Observed CheckLCMS->Result2 Wrong Mass Result3 Isomerized/Desallyl Side Products CheckLCMS->Result3 Side Reactions BranchSM Check Catalyst Activity Result1->BranchSM Sol3 Action: Dilute Reaction (< 1 mM) Result2->Sol3 Sol4 Action: Add 1,4-Benzoquinone or Phenol Result3->Sol4 BranchAgg Aggregation Suspected? BranchSM->BranchAgg Catalyst is Fresh Sol1 Action: Increase Temp (Microwave) or Switch to HG-II BranchAgg->Sol1 No (Kinetic Trap) Sol2 Action: Add Chaotropic Salts (LiCl) or Pseudoprolines BranchAgg->Sol2 Yes (Gelation/Precipitate)

Figure 1: Diagnostic decision tree for identifying the root cause of RCM failure based on crude analytical data.

Troubleshooting Guides (Q&A)

Category 1: Reaction Conditions & Kinetics

Q: I am observing unreacted linear precursor despite using 20 mol% Grubbs II. Why is the reaction stalling? A: If the catalyst is fresh, this is likely due to Ruthenium sequestration by peptide side chains or ethylene inhibition .

  • Ethylene Removal (Le Chatelier’s Principle): RCM is an equilibrium process.[1] The release of ethylene gas must be driven off to push the equilibrium forward.

    • Solution: Sparge the reaction mixture continuously with Nitrogen or Argon, or apply a weak vacuum (static vacuum is insufficient).

  • Catalyst Poisoning: N, S, and O atoms in amino acid side chains (His, Met, Cys, Arg) can coordinate with the Ru center, forming a catalytically inactive chelate.

    • Solution: Ensure all Lewis-basic side chains are protected.

      • Cys/Met: Use Trityl (Trt) protection or oxidize Met to sulfoxide (reducible later).

      • His/Arg: Must be Boc/Pbf protected.

    • Reference: Protecting groups restore activity in Z-selective metathesis [1].

Q: My peptide precipitates during the reaction. How do I handle aggregation? A: Aggregation (β-sheet formation) prevents the catalyst from accessing the reactive alkenes. This is common in hydrophobic sequences.

  • Solvent Switch: Replace DCM with 1,2-Dichloroethane (DCE) or Toluene . These allow for higher temperatures (up to 80°C).[2]

  • Chaotropic Additives: Add 0.4 M LiCl in DMF/DCM (solvent mixture). LiCl disrupts hydrogen bonding networks, solubilizing the peptide chain.

    • Note: LiCl can slightly dampen catalyst activity, so increase loading to 20-30 mol%.

  • Microwave Irradiation: Microwave heating (typically 60-100°C for 5-15 mins) provides localized superheating that disrupts aggregates more effectively than oil baths [2].

Category 2: Catalyst Selection & Stability

Q: When should I use Hoveyda-Grubbs II (HG-II) versus Grubbs II (G-II)? A:

  • Grubbs II (G-II): Best for Microwave conditions. It initiates faster but is less thermally stable over long periods. Some studies suggest G-II is "catalytically dead" in oil baths for certain hindered peptides but highly active in microwaves [2].[3]

  • Hoveyda-Grubbs II (HG-II): Best for Thermal/Oil Bath conditions (40-60°C) and sterically hindered olefins. The benzylidene ether ligand makes it more robust against thermal decomposition and air/moisture, allowing for longer reaction times (24-48h) [3].

Q: I see "desallyl" side products or isomerization. How do I stop this? A: Ruthenium hydrides (decomposition products) catalyze the migration of the double bond (isomerization), leading to chain shortening (desallyl products).

  • Additives: Add 1,4-Benzoquinone (10 mol%) or Phenol . These act as hydride scavengers, preventing the isomerization cycle without killing the metathesis activity [4].

  • Temperature Control: Isomerization is favored at high temperatures (>60°C). Lower the temperature to 40°C and extend the time if possible.

Optimized Experimental Protocols

Protocol A: Microwave-Assisted RCM (High Throughput/Difficult Sequences)

Best for: Aggregation-prone peptides, rapid screening.

ParameterSpecificationNotes
Catalyst Grubbs II (G-II)10–20 mol% loading.
Solvent DCE (1,2-Dichloroethane)Preferred over DCM for higher boiling point.
Concentration 1 mM – 3 mMDilution favors intramolecular cyclization.
Temperature 100°CRapid heating disrupts aggregation.
Time 15 – 30 minutesMonitor conversion; extend if necessary.
Degassing Pre-sparge with Argon5 mins before adding catalyst.

Step-by-Step:

  • Dissolve the resin-bound or free peptide in degassed DCE.

  • Add Grubbs II catalyst (dissolved in minimal DCE) to the reaction vessel.

  • Seal and irradiate at 100°C for 15 minutes.

  • Critical: Vent the vial immediately after cooling to release ethylene.

  • Wash resin with DMSO/DCM to remove Ru byproducts.

Protocol B: "Gentle" RCM with Isomerization Suppression

Best for: Sequences sensitive to high heat, or where side-chain migration is observed.

ParameterSpecificationNotes
Catalyst Hoveyda-Grubbs II (HG-II)5–10 mol% initially; add more if stalled.
Solvent DCE or TolueneAnhydrous, degassed.
Additive 1,4-Benzoquinone10 mol% relative to substrate.[4]
Temperature 40°C – 50°COil bath.
Time 12 – 24 hoursContinuous N2 sparging recommended.

Mechanistic Insight: The Chelation Trap

The diagram below illustrates why unprotected side chains cause failure. The Ruthenium center is electron-deficient; Lewis bases (S, N) compete with the olefin for the metal center.

ChelationMechanism ActiveCat Active Ru-Carbene Coordination Olefin Coordination ActiveCat->Coordination + Substrate Substrate Peptide Diene Metathesis Productive RCM Coordination->Metathesis Steric Bulk OK Trap Chelation Trap (Ru-S / Ru-N bond) Coordination->Trap Unprotected Cys/Met/His (Kinetic Dead End) Trap->ActiveCat Requires Heat/Acid (Difficult Reversal)

Figure 2: Competition between productive olefin coordination and non-productive heteroatom chelation (Poisoning).

References

  • Z-Selective Olefin Metathesis on Peptides: Investigation of Side-Chain Influence. Source: Journal of the American Chemical Society (2014). URL:[Link]

  • Optimized Synthesis of Hydrogen-Bond Surrogate Helices: Surprising Effects of Microwave Heating. Source: Organic Letters / NIH PMC (2008). URL:[Link]

  • Optimized Ring Closing Metathesis Reaction Conditions To Suppress Desallyl Side Products. Source: The Journal of Organic Chemistry (2020). URL:[Link]

  • Prevention of Undesirable Isomerization during Olefin Metathesis. Source: Journal of the American Chemical Society (2005).[1] URL:[Link]

Sources

Technical Support Center: Hydrophobic Non-Natural Amino Acids (ncAAs)

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Systems Operational Topic: Solubilization & Media Integration of Hydrophobic ncAAs Ticket ID: NCAA-SOL-001

Triage: Identify Your Failure Mode

Before proceeding, identify which stage of the experimental workflow is failing. Hydrophobic ncAAs (e.g., p-benzoyl-L-phenylalanine, N-ε-acetyl-lysine) present two distinct solubility challenges:

SymptomDiagnosisRecommended Module
Powder floats or clumps when adding solvent.Wetting Failure: High surface tension prevents solvent penetration.Module 1
Solution is clear in stock, but clouds immediately upon addition to media."Crash-Out" Precipitation: Rapid change in polarity/pH forces ncAA out of solution.Module 2
Cells die or stop growing after induction/feeding.Solvent Toxicity: The co-solvent (DMSO/EtOH) concentration exceeds host tolerance.Module 3

Module 1: The "Alkaline-DMSO" Stock Protocol

Context: Most hydrophobic ncAAs exist as zwitterions in a crystal lattice. To dissolve them, you must disrupt this lattice. While DMSO solvates the hydrophobic side chain, it often fails to break the ionic interactions of the backbone. Adding a base deprotonates the ammonium group, eliminating the zwitterion and facilitating dissolution.

Step-by-Step Workflow
  • Calculate Limits: Determine the maximum volume of stock you can add to your culture.

    • Constraint: Final DMSO concentration must be <0.1% (Mammalian) or <1-2% (Bacteria/Yeast).

  • Prepare Solvent Vehicle:

    • Mix DMSO and 1M NaOH in a 7:1 ratio .

    • Why? The NaOH provides the ionization energy; the DMSO solvates the hydrophobic bulk.

  • Dissolution:

    • Add the ncAA powder to the vehicle.

    • Vortex vigorously for 30 seconds.

    • Target Concentration: 50–100 mM (depending on ncAA hydrophobicity).

  • Sterilization:

    • Pass through a 0.22 µm PTFE (Teflon) or Nylon filter .

    • Warning: Do not use Cellulose Acetate (CA) filters; DMSO dissolves them.

Visualization: Solubilization Decision Tree

solubilization_logic start Start: Solid Hydrophobic ncAA check_pka Check Side Chain Chemistry start->check_pka aromatic Aromatic/Bulky (e.g., pBpa, Nap) check_pka->aromatic Neutral/Hydrophobic acidic Acidic Side Chain check_pka->acidic Acidic solvent_choice Select Solvent System aromatic->solvent_choice acidic->solvent_choice dmso_base DMSO + 1M NaOH (Alkaline Shift) solvent_choice->dmso_base Standard pure_dmso Pure DMSO (If acid sensitive) solvent_choice->pure_dmso Base Sensitive cyclodextrin Add 20% HP-β-CD (If highly insoluble) dmso_base->cyclodextrin Precipitates? media_add Media Integration dmso_base->media_add pure_dmso->cyclodextrin Precipitates? pure_dmso->media_add cyclodextrin->media_add

Figure 1: Decision logic for selecting the appropriate solubilization strategy based on amino acid chemistry.

Module 2: Preventing "Crash-Out" in Media

The Problem: When you inject your high-pH/organic stock into neutral aqueous media (pH 7.4), the ncAA often re-protonates and crystallizes immediately.

Method A: The "Pulse-Vortex" Technique (Standard)
  • Pre-warm your culture media to 37°C. Cold media accelerates precipitation.

  • Aliquot the required stock solution into a syringe or pipette.

  • Dynamic Feeding:

    • Do not add the stock to a static flask.

    • Swirl the flask vigorously (or increase agitation speed in bioreactors).

    • Inject the stock slowly into the center of the vortex.

    • Mechanism:[1] Rapid dilution prevents local high concentrations that trigger nucleation.

Method B: The Cyclodextrin Shield (Advanced)

For extremely hydrophobic ncAAs (e.g., biphenyls), organic solvents alone are insufficient. Use (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) as a carrier.

  • Prepare Carrier Solution: Dissolve HP-β-CD in water to 20% (w/v).

  • Complexation:

    • Dissolve ncAA in minimal DMSO.[2]

    • Add DMSO-ncAA mix to the HP-β-CD solution dropwise with stirring.

    • Result: The hydrophobic ncAA enters the cyclodextrin cavity (inclusion complex), shielding it from the aqueous environment.

  • Filter Sterilize: 0.22 µm filter.

  • Add to Media: This complex is highly water-soluble and will not crash out.

Module 3: Toxicity & Compatibility Data

Warning: The solvent carrying your ncAA can be more toxic than the ncAA itself. Adhere to these limits to prevent solvent-induced apoptosis or growth arrest.

Table 1: Maximum Tolerated Solvent Concentrations (v/v)

Host SystemDMSO Limit (Safe)DMSO Limit (Toxic)Ethanol LimitNotes
E. coli < 2.0%> 4.0%< 3.0%E. coli is robust, but high DMSO induces stress responses (GroEL/ES).
Yeast (S. cerevisiae) < 1.0%> 2.0%< 4.0%Yeast tolerates ethanol better but is sensitive to DMSO.
Mammalian (HEK293/CHO) < 0.1%> 0.5%< 0.5%Extremely sensitive. Use HP-β-CD if higher solubility is needed.[3]

Troubleshooting & FAQ

Q: My ncAA precipitates immediately upon adding to LB/MEM. What now?

A: You are experiencing "Solvent Shock."

  • Check pH: Did the addition of your alkaline stock shift the media pH? If the media turned purple (Phenol Red) or pink, the pH is too high. Buffer your media with HEPES (25 mM) to resist the shift.

  • Switch to Method B: Use HP-β-CD (Module 2). It prevents precipitation by physically shielding the hydrophobic moiety.

Q: Can I autoclave my ncAA stock?

A: No. Most ncAAs and DMSO are heat-sensitive or volatile. Autoclaving can cause Maillard reactions (browning) or degradation. Always use 0.22 µm filtration .

Q: I need 5 mM final concentration, but that requires 5% DMSO. Is that okay?

A: No. 5% DMSO will likely kill mammalian cells and severely inhibit bacteria.

  • Solution: You must increase the concentration of your stock solution to reduce the volume added.

  • If you cannot dissolve it at higher concentrations: You have reached the solubility limit. You must use a carrier (Cyclodextrin) or a chemical derivative (e.g., the methyl-ester form of the ncAA, which is often more soluble and hydrolyzed intracellularly).

References

  • Chin, J. W., Martin, A. B., King, D. S., Wang, L., & Schultz, P. G. (2002). Addition of a photocrosslinking amino acid to the genetic code of Escherichia coli. Proceedings of the National Academy of Sciences, 99(17), 11020-11024. [Link]

  • Wanigasekara, D., et al. (2021).[4] Determination of Tolerance Limits of Dimethyl Sulfoxide (DMSO) on Selected Bacterial Strains. University of Sri Jayewardenepura. [Link]

  • Verheijen, J. C., et al. (2019). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid.[5] National Institutes of Health (NIH). [Link]

Sources

Technical Support Center: Stereoselective Amino Acid Metathesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Controlling E/Z Selectivity in Cross-Metathesis (CM) of Amino Acid Derivatives Lead Scientist: Senior Application Specialist

Triage: Define Your Stereochemical Objective

Before modifying reaction parameters, you must identify whether your stereochemical goal is governed by Thermodynamics or Kinetics .

  • Targeting E-Isomers (Trans): This is the thermodynamic well . Standard metathesis catalysts (Grubbs II, Hoveyda-Grubbs II) will naturally drift toward this isomer over time via secondary metathesis (isomerization).

  • Targeting Z-Isomers (Cis): This is a kinetic trap . You must use specialized catalysts to form the Z-olefin and, crucially, stop the reaction from equilibrating to E.

The Hardware: Catalyst Selection Wizard

Do not use a generic catalyst for stereoselective amino acid CM. Use this selection matrix to match your substrate to the correct catalytic engine.

Comparative Data: Catalyst Performance on Amino Acid Substrates
Catalyst ClassPrimary SelectivityMechanismTolerance (Amino Acids)Critical Limitation
Hoveyda-Grubbs II (HG-II) Thermodynamic E (>10:1)Bottom-bound olefin approachHigh (tolerates Met, Gln)Cannot access high Z without extensive purification.
Ru-Dithiolate / Adamantyl (Z-Selective) Kinetic Z (>95:5)Side-bound olefin approach (Steric enforcement)Moderate (Sensitive to free amines)Slower initiation; requires strict stoichiometry control.
Mo/W-Pyrrolide (Schrock/MAP) Ultra-High Z (>98:2)Monoalkoxide Pyrrolide (MAP) ligand asymmetryLow (Intolerant of -OH, -NH protons)Extreme air/moisture sensitivity; requires glovebox.
Visualization: Catalyst Decision Logic

CatalystLogic Start Select Target Isomer TargetE Target E-Isomer (Thermodynamic) Start->TargetE TargetZ Target Z-Isomer (Kinetic) Start->TargetZ HGII Use Hoveyda-Grubbs II + High Temp (40°C+) TargetE->HGII Drive to Equilibrium SubstrateCheck Check Substrate Protons (-OH, -NH) TargetZ->SubstrateCheck RuZ Use Cyclometallated Ru (Adamantyl/Dithiolate) SubstrateCheck->RuZ Protic Groups Present MoW Use Mo/W-MAP Catalyst (Glovebox Required) SubstrateCheck->MoW Fully Protected / Aprotic

Caption: Decision tree for selecting the optimal catalyst based on stereochemical target and substrate tolerance.

The Software: Substrate Engineering & Chelation Control

Amino acids are "reluctant" substrates because their backbone heteroatoms (N, O, S) can chelate the Ruthenium center, forming stable, non-productive complexes (the "Chelation Trap").

Troubleshooting "Stalled Reactions"

Symptom: Reaction starts but stops at <40% conversion. Root Cause: Formation of a stable 5- or 6-membered metallacycle between the Ru-carbene and a backbone amide/ester.

The Fix: Steric Bulk Protection You must sterically crowd the heteroatoms to prevent them from binding to the metal.

  • Amine Protection: Switch from Cbz or Fmoc to Boc or Trityl . The steric bulk of the tert-butyl group prevents the nitrogen lone pair from coordinating to the Ru center.

  • Carboxylic Acid Protection: Never use free acids. Protect Asp/Glu side chains as t-Butyl esters .

Visualization: The Chelation Trap Mechanism

ChelationTrap Active Active Trap Trap Process Process RuCarbene Active Ru-Carbene Coordination Olefin Coordination RuCarbene->Coordination + Substrate AminoOlefin Amino Acid Olefin (e.g., Allylglycine) Chelate STALLED: Ru-N/O Chelate (Thermodynamic Sink) Coordination->Chelate Small PG (Fmoc/Cbz) Lone Pair Available Product Productive Metathesis Coordination->Product Bulky PG (Boc/Trt)

Caption: Mechanism showing how non-bulky protecting groups lead to catalyst sequestration (Red) vs. productive turnover (Green).

The Environment: Preventing Isomerization (The "Patch")

Issue: You used a Z-selective catalyst, but your final NMR shows an E/Z mixture (e.g., 60:40). Diagnosis: Secondary metathesis or hydride-induced isomerization occurred. Ruthenium hydrides (Ru-H) form via catalyst decomposition and catalyze the Z


E shift.

The Solution: 1,4-Benzoquinone Add 10-20 mol% of 1,4-benzoquinone to the reaction mixture.

  • Mechanism: Benzoquinone acts as a hydride scavenger. It oxidatively eliminates Ru-H species before they can isomerize your product, preserving the kinetic Z-selectivity generated by the catalyst.

Standard Operating Protocol: Z-Selective Cross Metathesis

Use this protocol for coupling Allylglycine derivatives with aliphatic olefins.

Reagents:

  • Substrate A: N-Boc-Allylglycine methyl ester (1.0 equiv)

  • Substrate B: Cross partner (e.g., 1-octene) (3.0 - 5.0 equiv)

  • Catalyst: Cyclometallated Ru-Adamantyl Catalyst (e.g., C626 or similar) (2-5 mol%)

  • Additive: 1,4-Benzoquinone (10 mol%)

  • Solvent: THF or Toluene (0.1 M concentration)

Workflow:

  • Preparation: In a glovebox or under strict Ar flow, dissolve Substrate A and Benzoquinone in degassed solvent.

  • Addition: Add Substrate B. (Note: Excess of the cheaper olefin drives the equilibrium and protects the valuable amino acid).

  • Initiation: Add the Ru-catalyst as a solid or stock solution.

  • Reaction: Stir at 35°C (Do not overheat; high heat promotes isomerization). Monitor by TLC/NMR.

  • Quenching: Upon completion, add ethyl vinyl ether (50 equiv) to kill the catalyst immediately.

  • Purification: Flash chromatography. Z-isomers are often less polar; use silver nitrate-impregnated silica if separation is difficult.

FAQ & Troubleshooting

Q: Can I use this method on peptides containing Cysteine or Methionine? A: Proceed with Caution. Sulfur is a catalyst poison.

  • Methionine:[1] Often tolerated by Hoveyda-Grubbs II, but can poison Z-selective catalysts. Test on a small scale.

  • Cysteine: Must be protected as a disulfide or with a bulky trityl group. Free thiols will instantly kill the Ru-carbene.

Q: Why is my yield low even though the catalyst is active? A: Check for homodimerization . If Substrate B reacts with itself faster than with the amino acid, you deplete the cross-partner.

  • Fix: Add Substrate B slowly (syringe pump addition) over 1-2 hours to keep its instantaneous concentration low relative to the amino acid.

Q: I see a "double bond migration" (the olefin moved down the chain). A: This is "chain walking," caused by Ru-hydrides.

  • Fix: Increase the Benzoquinone loading to 20 mol%. Ensure your solvent is strictly anhydrous (water promotes hydride formation).

References

  • Z-Selective Ru-Catalysts (Mechanism & Application)

    • Keitz, B. K.; Endo, K.; Patel, P. R.; Herbert, M. B.; Grubbs, R. H. "Improved Ruthenium Catalysts for Z-Selective Olefin Metathesis." J. Am. Chem. Soc.[2][3][4]2012 , 134, 693–699.

  • Prevention of Isomerization (Benzoquinone Effect)

    • Hong, S. H.; Sanders, D. P.; Lee, C. W.; Grubbs, R. H. "Prevention of Undesirable Isomerization during Olefin Metathesis."[3][5] J. Am. Chem. Soc.[2][3][4]2005 , 127, 17160–17161.[3][5]

  • Substrate Effects in Amino Acid Metathesis

    • Robinson, A. J.; Elaridi, J. "Electro- and Stereocontrol in the Metathesis of Amino Acid Derivatives." Chem. Commun.2010, 46, 1227–1238.
  • Z-Selective Metathesis on Peptides

    • Stapleton, P.; Saha, B.; et al. "Z-Selective Olefin Metathesis on Peptides: Investigation of Side-Chain Influence." J. Am. Chem. Soc.[2][3][4]2014 , 136, 11298–11301.

Sources

Technical Support Center: Purification of Ethyl 2-aminohex-5-enoate

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: Ethyl 2-aminohex-5-enoate CAS: 53940-18-2 (racemic) / 102337-17-7 (general structure) Class: Unnatural


-Amino Acid Ester / Olefinic Amino Acid

Executive Summary

You are likely synthesizing this molecule via the alkylation of a glycine Schiff base (O’Donnell method) using 4-bromo-1-butene. The primary challenges with This compound are its tendency to undergo diketopiperazine (DKP) dimerization as a free base and the difficulty of separating it from the benzophenone byproduct if the hydrolysis workup is not optimized.

The Golden Rule: Unless downstream chemistry strictly requires the free amine, isolate and store this compound as the Hydrochloride (HCl) or Tosylate (TsOH) salt. The salt form prevents autocyclization and oxidation.

Module 1: Purification Workflows

Workflow A: The "Salt-Crash" Isolation (Recommended)

Best for: Long-term storage, high purity requirements, and preventing dimerization.

The Logic: Amino esters are stable in acidic media. By converting the crude reaction mixture directly to a solid salt, you lock the amine, preventing it from attacking the ester of a neighboring molecule.

Protocol:

  • Hydrolysis (If coming from Schiff Base): Stir the crude alkylated imine in 1N HCl (2.5 eq) and THF (1:1 ratio) at RT for 2 hours. The yellow color should fade to clear/pale.

  • Benzophenone Removal: Wash the reaction mixture (now acidic) with Diethyl Ether (Et₂O) or MTBE (

    
    ).
    
    • Why? The amino ester stays in the water (protonated); the benzophenone and unreacted alkyl halides go into the organic layer.

  • Concentration: Evaporate the aqueous layer in vacuo at

    
    .
    
    • Note: Water removal is tedious. Azeotrope with ethanol or toluene to speed this up.

  • Crystallization: The residue will be a sticky gum. Dissolve in a minimum amount of dry Ethanol , then add Diethyl Ether dropwise until cloudy. Cool to

    
    .
    
  • Result: White hygroscopic solid (HCl salt).

Workflow B: Free Base Isolation (Flash Chromatography)

Best for: Immediate use in peptide coupling or cross-metathesis.

The Logic: The free amine is an oil. It sticks to silica gel due to the amine-silanol interaction, leading to broad peaks and yield loss. You must modify the stationary phase.

Chromatography Parameters:

Parameter Recommendation
Stationary Phase Silica Gel 60 (spherical preferred)
Pre-treatment Slurry silica in eluent + 1% Triethylamine (TEA) to neutralize acidic sites.

| Eluent System | Hexanes : Ethyl Acetate (3:1


 1:1 gradient) |
| Loading  | Liquid load (diluted in DCM) is preferred over dry load to prevent heating. |
| Detection  | Ninhydrin Stain (Purple spot) or KMnO₄ (Yellow spot on purple background due to alkene). |

Module 2: Troubleshooting & FAQs

Issue 1: "My product turned into a solid white mass that isn't soluble in water."

Diagnosis: You have formed the Diketopiperazine (DKP) dimer. Mechanism: Two molecules of the free amino ester reacted head-to-tail. This is irreversible under mild conditions. Cause:

  • The free base was left concentrated at Room Temperature (RT) for too long.

  • The distillation temperature was too high (

    
    ).
    Solution:  There is no recovery from DKP. You must restart. Prevention:  Keep the free base in dilute solution at 
    
    
    
    and use immediately, or store as the HCl salt.
Issue 2: "I cannot get rid of the Benzophenone impurity."

Diagnosis: Incomplete phase separation during the acid wash. Fix:

  • Ensure the pH of the aqueous layer is < 2 before the ether wash.

  • If an emulsion forms, add a small amount of Brine (sat. NaCl) to break it.

  • Pro Tip: If benzophenone persists after workup, triturating the final HCl salt with Hexanes will dissolve the benzophenone but leave the amino acid salt behind.

Issue 3: "My yield is extremely low (<30%)."

Diagnosis: The amino ester is partially water-soluble, especially as the free base in a high-volume aqueous wash. Fix:

  • Salting Out: Saturate the aqueous layer with NaCl before extracting the free base into organic solvent (DCM or EtOAc).

  • Solvent Choice: Use DCM (Dichloromethane) instead of Ethyl Acetate for the extraction;

    
    -amino esters have better partition coefficients in chlorinated solvents.
    
  • pH Control: Ensure pH is adjusted to ~9.0–9.5 (using Carbonate buffer) during extraction. Going to pH >11 can cause ester hydrolysis (saponification).

Module 3: Visualized Decision Pathways

Diagram 1: Purification Decision Tree

Use this logic flow to determine the correct purification method based on your downstream needs.

PurificationLogic Start Crude Reaction Mixture (Alkylated Schiff Base) Hydrolysis Acid Hydrolysis (1N HCl / THF) Start->Hydrolysis Wash Wash with Et2O/MTBE (Remove Benzophenone) Hydrolysis->Wash Decision Downstream Application? Wash->Decision RouteA Long-term Storage or Shipment Decision->RouteA Stability Priority RouteB Immediate Reaction (Peptide Coupling/Metathesis) Decision->RouteB Reactivity Priority SaltIso Evaporate Aqueous Layer Recrystallize (EtOH/Et2O) RouteA->SaltIso FreeBase Basify (pH 9) & Extract (DCM) Flash Column (1% TEA) RouteB->FreeBase FinalSalt Product: HCl Salt (Stable Solid) SaltIso->FinalSalt FinalOil Product: Free Amine (Unstable Oil) FreeBase->FinalOil

Caption: Decision tree for selecting between salt isolation (stability) and free base purification (reactivity).

Diagram 2: The "O'Donnell" Workup Mechanism

Understanding where impurities go during the standard Schiff base hydrolysis.

WorkupFlow Mix Hydrolysis Mixture (pH < 1) Sep Phase Separation Mix->Sep OrgLayer Organic Layer (Discard) Sep->OrgLayer Et2O Wash AqLayer Aqueous Layer (Keep) Sep->AqLayer Impurities Contains: - Benzophenone - Unreacted Halide - PTC Catalyst OrgLayer->Impurities Product Contains: - Amino Ester (Protonated) - Mineral Salts AqLayer->Product

Caption: Phase distribution of the target molecule vs. benzophenone impurities during acid workup.

References

  • O'Donnell, M. J., & Polt, R. L. (1982).[1] A Mild and Efficient Route to Schiff Base Derivatives of Amino Acids.[1][2][3] The Journal of Organic Chemistry, 47(13), 2663–2666.

  • BenchChem Technical Support. (2025). Synthesis of Ethyl 2-amino-5-methylhex-4-enoate. BenchChem Protocols. [4]

  • Sigma-Aldrich. (n.d.). Amino Acid Reference Chart & pKa Values. Merck/MilliporeSigma.

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data.

Sources

Overcoming steric hindrance in homoallylglycine coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Non-Canonical Amino Acid Chemistry Subject: Homoallylglycine (Hag) Coupling & Stapled Peptide Synthesis Ticket ID: HAG-SPPS-001 Status: Open for Optimization

Introduction: The "Steric" Trap

Welcome to the Advanced Peptide Synthesis Support Hub. You are likely here because your synthesis of a hydrocarbon-stapled peptide failed, showing a deletion sequence at the Homoallylglycine (Hag) position or the residue immediately following it.

The Reality Check: While Hag possesses a bulky side chain (


), the failure is rarely due to pure steric hindrance of the amino acid itself. The failure is usually contextual . Stapled peptides are designed to be alpha-helical and hydrophobic. This leads to rapid on-resin aggregation  (beta-sheet formation) during synthesis, collapsing the reactive N-terminus into the resin matrix.

This guide treats the problem as a dual-front war: Kinetic Acceleration (overcoming sterics) and Solvation Engineering (breaking aggregation).

Module 1: The Chemistry of Failure (Root Cause Analysis)

Before changing reagents, you must diagnose the failure mode.

  • Scenario A (Steric Clash): The incoming Fmoc-Hag-OH cannot reach the N-terminus of a bulky residue (e.g., Fmoc-Hag on top of Fmoc-Ile).

  • Scenario B (Aggregation): The peptide chain has folded back on itself. The N-terminus is buried. No amount of HATU will fix this without solvation changes.

Visualizing the Barrier

The following diagram illustrates the decision logic for diagnosing the failure.

Hag_Coupling_Logic Start Synthesis Failure at Hag Position Check_Sequence Analyze Sequence Context Start->Check_Sequence Is_Bulky Is Preceding Residue Bulky? (Val, Ile, Thr) Check_Sequence->Is_Bulky Is_Hydrophobic Is Sequence >5 Residues & Hydrophobic? Check_Sequence->Is_Hydrophobic Action_Steric STERIC FAILURE Switch to PyAOP or COMU Increase Temp to 75°C Is_Bulky->Action_Steric Yes Action_Agg AGGREGATION FAILURE Switch Solvent to NMP Add Chaotropic Salts (LiCl) Is_Bulky->Action_Agg No Is_Hydrophobic->Action_Agg Yes

Caption: Diagnostic logic flow to distinguish between pure steric hindrance and on-resin aggregation.

Module 2: The Reagent Ecosystem

Standard reagents (HBTU/DIEA) are insufficient for Hag coupling in stapled peptides. You must upgrade your activation chemistry.

Reagent ClassReagent NameSteric PowerRacemization RiskRecommendation
Standard DIC / Oxyma PureModerateVery LowUse for standard amino acids before Hag. Excellent stability.
High Power HATU / HOAtHighModerateThe Gold Standard. Use for coupling Fmoc-Hag-OH itself.
Ultra Power PyAOP / HOAtVery HighHighUse when HATU fails. PyAOP is a phosphonium salt derived from HOAt; highly reactive but expensive.
Green/High COMU HighLowA superior alternative to HATU. Safer byproduct (dimethylmorpholine) and often higher yields.

Critical Insight: Avoid HBTU/TBTU for Hag. They generate OBt esters which are not reactive enough to penetrate the steric shield of the olefinic side chain [1].

Module 3: Optimized Experimental Protocols

Protocol A: Microwave-Assisted Coupling (The "Heat" Method)

Best for: Automated synthesizers (CEM Liberty Blue, Biotage Initiator).

  • Reagents:

    • Amino Acid: 0.2 M Fmoc-Hag-OH in DMF.

    • Activator: 0.5 M DIC in DMF.

    • Base: 1.0 M Oxyma Pure in DMF (Base-free method reduces racemization).

  • Cycle Parameters:

    • Temperature: 75°C (Do NOT exceed 75°C for Hag; the olefin is stable, but racemization risk increases).

    • Time: 10 minutes.

    • Repetition: Double Coupling is Mandatory.

  • Wash: Aggressive washing with DMF (4 x 30 sec) between couplings to remove truncated species.

Protocol B: The "Magic Mixture" (The "Solvation" Method)

Best for: Aggregation-prone sequences or manual synthesis where heat is unavailable.

  • Solvent Switch: Replace DMF with NMP (N-methylpyrrolidone). NMP swells polystyrene resins better than DMF.

  • Chaotropic Additive: Dissolve Fmoc-Hag-OH in a solution of 0.4M LiCl in NMP .

    • Mechanism:[1][2][3] Lithium ions disrupt the hydrogen bonding network of the beta-sheets, "melting" the aggregate and exposing the N-terminus [2].

  • Coupling:

    • Use HATU (5 eq) and DIEA (10 eq).

    • Pre-activate for 30 seconds before adding to resin.

    • Reaction time: 2 hours at Room Temperature.[4]

Module 4: Troubleshooting & FAQs

Q1: I see a "deletion sequence" (M-Hag) in my mass spec. The Hag is missing entirely.

  • Diagnosis: The coupling onto the previous residue failed.

  • Fix: The previous residue is likely bulky. Use PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) instead of HATU for the Hag coupling. PyAOP is structurally similar to PyBOP but includes the HOAt moiety, making it one of the most powerful coupling reagents known for hindered amines [3].

Q2: I have the correct mass, but the peptide won't staple (RCM fails).

  • Diagnosis: You likely have the wrong stereochemistry (Racemization). If Hag racemizes from L to D, the geometry for the Grubbs catalyst is destroyed.

  • Fix: You used too much base or too much heat.

    • Switch from HATU/DIEA to DIC/Oxyma .

    • Lower microwave temperature to 50°C.

    • Ensure your Collidine or DIEA is fresh and free of amine impurities.

Q3: My Fmoc-Hag-OH is not dissolving in DMF.

  • Diagnosis: Hydrophobic NCAAs can be stubborn.

  • Fix: Add DCM (Dichloromethane) to the coupling mixture (up to 20% v/v). DCM is an excellent solvent for hydrophobic residues and swells the resin well, though it is not microwave compatible (boils at 40°C). For microwave, use pure NMP.

Module 5: The "Staple" Workflow Visualization

The following diagram outlines the critical path for incorporating Hag into a stapled peptide, highlighting the specific checkpoints for preventing failure.

Staple_Workflow Resin Resin Loading (Low Load: <0.4 mmol/g) Elongation Elongation (Std AA) Resin->Elongation Pre_Hag Pre-Hag Residue (Check Bulk) Elongation->Pre_Hag Hag_Couple Hag Coupling (PyAOP or HATU) (Double Couple) Pre_Hag->Hag_Couple Microwave 75°C Cap Capping (Ac2O/Pyridine) Hag_Couple->Cap Remove Truncations Next_AA Post-Hag Coupling (Most Difficult Step) Cap->Next_AA Use LiCl if Aggregated RCM Ring Closing Metathesis Next_AA->RCM

Caption: Critical path for Homoallylglycine incorporation. Note that the "Post-Hag" coupling is often more difficult than the Hag coupling itself due to the bulky side chain shielding the new N-terminus.

References

  • Albericio, F., & Boman, J. M. (1999). Coupling Reagents and Solvents. In Solid-Phase Synthesis: A Practical Guide. CRC Press.

  • Seebach, D., et al. (1996). Pseudo-Prolines: Effects on the Conformational Properties of Peptides. Journal of the American Chemical Society. Use of chaotropic salts and pseudoprolines to break aggregation.

  • Carpino, L. A., et al. (1994). The 7-azabenzotriazole-based coupling reagents HATU and PyAOP. Journal of the Chemical Society, Chemical Communications.[5] Defines the hierarchy of coupling power.

  • Bird, G. H., et al. (2008). Hydrocarbon double-stapling remedies the proteolytic instability of a lengthy peptide therapeutic. Proceedings of the National Academy of Sciences. Foundational protocol for stapled peptide synthesis.

  • Collins, J. M., et al. (2014). High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS). Organic Letters. Microwave protocols for hindered couplings.

Sources

Technical Support Center: Terminal Alkene Stability in Acidic Media

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized technical support resource for researchers encountering stability issues with terminal alkenes during acidic deprotection (specifically Boc removal). It synthesizes mechanistic insight with practical troubleshooting.

Executive Summary: The Kinetic Challenge

Removing acid-labile protecting groups (like Boc, Trt, or acetals) in the presence of a terminal alkene presents a fundamental chemoselectivity challenge. Both processes—deprotection and alkene degradation—are driven by protonation :

  • Desired Pathway: Protonation of the carbamate carbonyl (Boc) leads to the ejection of the stable tert-butyl cation (

    
    ).
    
  • Undesired Pathway: Protonation of the terminal alkene leads to a secondary carbocation, resulting in side reactions.

The Solution: You must exploit the kinetic window . The formation of the


 cation is generally faster than the protonation of a terminal alkene. Success depends on optimizing acidity, temperature, and scavenger choice to complete Step 1 before Step 2 becomes significant.

Diagnostic & Troubleshooting Guide

Use this section to diagnose the specific failure mode of your reaction based on analytical data (LCMS/NMR).

Scenario A: "My alkene signal disappeared, and I see a mass shift of +18."
  • Diagnosis: Acid-Catalyzed Hydration (Markovnikov Addition) .

  • Mechanism: The alkene was protonated to form a carbocation, which trapped a water molecule.

  • Root Cause: The reaction solvent was not anhydrous, or water was used as a scavenger.

  • Corrective Action:

    • Switch Scavengers: Do NOT use water as a scavenger (common in peptide synthesis cocktails). Use Anisole or 1,3-Dimethoxybenzene .

    • Dry Solvents: Ensure DCM and TFA are anhydrous.

    • Workup: If the product is a trifluoroacetate ester (mass +114), it often hydrolyzes to the alcohol (+18) during aqueous workup.

Scenario B: "My alkene is gone, and I see a mass shift of +2."
  • Diagnosis: Ionic Hydrogenation (Reduction) .

  • Mechanism: The alkene was protonated, and a hydride source transferred a hydride (

    
    ) to the carbocation.
    
  • Root Cause: You used a Silane scavenger (e.g., Triethylsilane - TES, Triisopropylsilane - TIS) in the presence of TFA.

  • Critical Alert: The combination of TFA + Et

    
    SiH  is a textbook method for reducing alkenes to alkanes.
    
  • Corrective Action:

    • Eliminate Silanes: Replace silanes with non-hydride donating scavengers like Thioanisole or 1,3-Dimethoxybenzene .

Scenario C: "The double bond moved to an internal position."
  • Diagnosis: Thermodynamic Isomerization .

  • Mechanism: Reversible protonation allows the double bond to "walk" to a more thermodynamically stable (more substituted) position.

  • Root Cause: Reaction time was too long or temperature too high.

  • Corrective Action:

    • Kinetic Control: Stop the reaction immediately upon consumption of starting material.

    • Lower Temperature: Run the deprotection at 0°C instead of Room Temperature (RT).

Scenario D: "I see a complex mixture/polymerization."
  • Diagnosis: Cationic Polymerization .

  • Mechanism: The carbocation formed from one alkene molecule attacks another alkene molecule.

  • Root Cause: High concentration of the substrate.

  • Corrective Action:

    • Dilution: Lower the concentration of the substrate (e.g., from 0.1 M to 0.01 M).

Mechanistic Visualization

The following diagram illustrates the divergent pathways for a Boc-protected amine containing a terminal alkene in TFA.

DeprotectionPathways Start Boc-Amine with Terminal Alkene P1_Inter Protonated Boc Start->P1_Inter Fast Protonation (Kinetic) P2_Inter Protonated Alkene (Sec-Carbocation) Start->P2_Inter Slow Protonation (Thermodynamic Risk) Acid TFA (H+) tBu_Cat t-Bu+ Cation (Stable) P1_Inter->tBu_Cat Elimination Product Free Amine (Intact Alkene) P1_Inter->Product - CO2 Scavenger Scavenger (Anisole/Thioanisole) tBu_Cat->Scavenger Trapped (Prevents Alkylation) Hydration Alcohol (+18) (Hydration) P2_Inter->Hydration + H2O (Trace) Reduction Alkane (+2) (If Silane Present) P2_Inter->Reduction + H- (Silane) Isomer Internal Alkene (Isomerization) P2_Inter->Isomer - H+ (Shift)

Caption: Divergent reaction pathways. The goal is to maximize the upper "Green" path while suppressing the lower "Red" path via scavenger selection and time control.

Optimized Protocols

Do not blindly follow "standard" peptide cleavage protocols (e.g., Reagent K), as they often contain water or silanes.

Protocol A: The "Safe" Standard (TFA/DCM)

Best for: General substrates where the alkene is not hyper-sensitive.

  • Preparation: Dissolve substrate in anhydrous DCM (0.1 M).

  • Scavenger: Add 1,3-Dimethoxybenzene or Anisole (5–10 equivalents).

    • Why? These electron-rich aromatics trap the

      
       cation rapidly but are less likely to reduce the alkene than silanes.
      
  • Acidification: Cool to 0°C . Add anhydrous TFA dropwise (Final ratio 1:1 to 1:4 TFA:DCM).

  • Monitoring: Stir at 0°C. Monitor by TLC/LCMS every 15 minutes.

    • Critical: Quench immediately upon disappearance of starting material. Do not let it "soak."

  • Workup: Concentrate under reduced pressure (cold). Co-evaporate with toluene or DCM to remove residual TFA.

Protocol B: The "Labile Alkene" Method (HCl/Dioxane)

Best for: Substrates where TFA adducts are observed or isomerization is rapid.

  • Reagent: Use 4M HCl in Dioxane (commercially available, anhydrous).

  • Procedure: Dissolve substrate in minimal Dioxane. Add 4M HCl/Dioxane (10–20 equiv of HCl).

  • Temperature: 0°C to RT.

  • Advantage: Chloride is a poorer nucleophile than water (preventing hydration if dry) and less prone to promoting isomerization than TFA in some cases. However, hydrochlorination (addition of HCl) is a risk if left too long.

Comparative Data: Scavenger Effects

The following table summarizes the risk profile of common scavengers when a terminal alkene is present.

Scavenger ReagentFunctionRisk to Terminal AlkeneRecommendation
Triethylsilane (TES) Hydride DonorHIGH (Reduction) AVOID (Causes Ionic Hydrogenation)
Triisopropylsilane (TIS) Hydride DonorHIGH (Reduction) AVOID
Water NucleophileHIGH (Hydration) AVOID (Forms Alcohol)
Anisole Arene NucleophileLOW RECOMMENDED (Standard Choice)
1,3-Dimethoxybenzene Arene NucleophileLOW RECOMMENDED (Highly efficient)
Thioanisole Thiol/AreneMODERATE Use if Met/Cys present; risk of thiol-ene

References

  • Lundt, B. F., et al. (1978).[1] "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research, 12(5), 258-268.[1] Link

  • Carey, F. A., & Tremper, H. S. (1969). "Carbonium ion-silane hydride transfer reactions." Journal of the American Chemical Society.[2] (Foundational work on ionic hydrogenation). Link

  • Pearson, A. J. (1999). "Handbook of Reagents for Organic Synthesis: Activating Agents and Protecting Groups." Wiley.[3] (Reference for scavenger reactivity).

  • Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." Wiley-Interscience. (Standard reference for deprotection conditions).

Sources

Validation & Comparative

1H NMR chemical shifts of ethyl 2-aminohex-5-enoate

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis & Characterization Protocols

Executive Summary

Ethyl 2-aminohex-5-enoate (also known as Homoallylglycine ethyl ester ) is a critical non-natural amino acid intermediate, widely employed in peptide synthesis and olefin metathesis (RCM) to generate stapled peptides or macrocycles.[1]

This guide provides a definitive technical comparison of its 1H NMR spectral signature against its closest structural analog, Allylglycine ethyl ester , and its protected derivatives. For researchers, distinguishing these chain lengths (homoallyl vs. allyl) is vital, as misidentification leads to failed cyclization strategies.[1]

Structural Analysis & Proton Assignment

To ensure accurate assignment, we define the carbon backbone numbering starting from the carbonyl carbon (C1).

  • Formula: C8H15NO2[2]

  • Molecular Weight: 157.21 g/mol [2]

  • Key Feature: A terminal alkene separated from the

    
    -center by two methylene groups (homoallylic), unlike allylglycine which has only one.[1]
    
DOT Diagram: Structural Numbering & Correlation

G Ester Ethyl Ester (-OCH2CH3) Alpha α-Carbon (C2) (Chiral Center) Ester->Alpha Inductive Effect Beta β-Methylene (C3) (Shielded) Alpha->Beta Coupling (3J) Gamma γ-Methylene (C4) (Allylic) Beta->Gamma Coupling (3J) Vinyl Vinyl Group (C5=C6) (Terminal Alkene) Gamma->Vinyl Allylic Coupling

Figure 1: Logical flow of magnetic environments in this compound.[1] Note the insertion of the β-methylene group which is magnetically distinct from the allylic γ-position.[1]

Comparative Chemical Shift Data

The following tables contrast the Free Base form (typically used in coupling reactions) with the Hydrochloride Salt (stable storage form) and the Allylglycine alternative.

Table 1: this compound (Target) vs. Alternatives

Solvent: CDCl3 (unless noted), 400 MHz[1]

Proton PositionLabelHomoallylglycine Et Ester (Target)

(ppm)
Allylglycine Et Ester (Alternative)

(ppm)
Diagnostic Difference

-CH
H-23.40 - 3.45 (dd) 3.55 - 3.60 (dd) Allyl analog is more deshielded due to proximity to double bond.[1]

-CH2
H-31.60 - 1.85 (m) 2.35 - 2.55 (m) CRITICAL: Homoallyl

-H is alkyl-like; Allyl

-H is allylic (downfield).[1]

-CH2
H-42.10 - 2.25 (q/m) N/APresence of this allylic multiplet confirms chain length = 6.[1]
Vinyl -CH= H-55.75 - 5.85 (ddt) 5.70 - 5.80 (ddt) Similar chemical environment; difficult to distinguish solely on this peak.[1]
Vinyl =CH2 H-64.95 - 5.05 (m) 5.10 - 5.20 (m) Terminal alkene protons.[1]
Ester -OCH2- Et-CH24.17 (q) 4.18 (q) Standard ethyl ester quartet.[1]
Ester -CH3 Et-CH31.26 (t) 1.27 (t) Standard ethyl ester triplet.[1]
Amine -NH2 NH21.60 (br s) 1.65 (br s) Broad singlet; shifts vary with concentration/water content.[1]
Table 2: Salt Form Comparison (HCl Salt)

Solvent: DMSO-d6 Note: The Hydrochloride salt is the standard commercial form.[1] The amine protons become highly diagnostic here.

ProtonMultiplicityShift

(ppm)
Notes
NH3+ Broad Singlet8.50 - 8.70 Integration of 3H confirms salt formation.[1]

-CH
Multiplet3.95 - 4.05 Significantly downfield shifted (+0.6 ppm) vs free base due to cationic nitrogen.[1]
Vinyl -CH= Multiplet5.70 - 5.85 Remains relatively stable.[1][3]
Experimental Protocols
Protocol A: Sample Preparation for Free Base Verification

Use this protocol to verify the integrity of the amine after neutralizing the HCl salt or deprotecting a Boc-intermediate.

  • Extraction: Dissolve 50 mg of the HCl salt in 2 mL saturated NaHCO3. Extract with DCM (3 x 2 mL).

  • Drying: Dry combined organics over anhydrous Na2SO4. Do not use MgSO4 if the amine is sensitive, though Na2SO4 is generally safer for amino esters.

  • Concentration: Carefully remove solvent under reduced pressure (keep bath < 30°C to avoid racemization or polymerization).

  • NMR Prep: Dissolve the resulting oil immediately in 0.6 mL CDCl3 (neutralized with basic alumina if highly acid-sensitive).

  • Acquisition: Run with a relaxation delay (d1) of at least 2.0 seconds to ensure accurate integration of the vinyl protons vs. the ethyl group.

Protocol B: Monitoring Deprotection (Boc to Free Amine)

Workflow to confirm cleavage of N-Boc-ethyl 2-aminohex-5-enoate.

  • Step 1 (Pre-check): Look for the disappearance of the Boc Singlet at

    
     1.44 ppm (9H).
    
  • Step 2 (Shift Check): The

    
    -proton signal will shift upfield from ~4.25 ppm (Boc-protected) to ~3.40 ppm (Free Amine).[1]
    
  • Step 3 (Integration): Verify the ratio of the Vinyl-CH (1H) to the Ester-CH2 (2H).[1] It must remain 1:2. If the vinyl integral drops, polymerization may have occurred during deprotection (TFA/acid catalyzed).

DOT Diagram: Analysis Workflow

Workflow Start Crude Reaction Mixture (Alkylation of Glycine Imine) Hydrolysis Acid Hydrolysis (1N HCl, THF) Start->Hydrolysis Workup Biphasic Workup (Remove Benzophenone) Hydrolysis->Workup Decision Target Form? Workup->Decision Salt Isolate HCl Salt (Evaporate Aqueous) Decision->Salt Stable Storage FreeBase Neutralize (NaHCO3) Extract DCM Decision->FreeBase Immediate Use NMR_Salt NMR (DMSO-d6) Check NH3+ @ 8.6 ppm Salt->NMR_Salt NMR_Free NMR (CDCl3) Check β-CH2 @ 1.7 ppm FreeBase->NMR_Free

Figure 2: Decision tree for processing and analyzing the reaction mixture to isolate the specific salt or free base form.

Expert Insights & Troubleshooting
  • The "Allyl" Trap: The most common error in this synthesis is confusing the starting material (Allyl bromide vs. 4-Bromo-1-butene).[1]

    • Check: If your

      
      -protons (H-3) appear at 2.5 ppm , you have made Allylglycine , not Homoallylglycine.[1] The homoallyl 
      
      
      
      -protons must be shielded (upfield) at 1.7 ppm .[1]
  • Rotamers: In the N-Boc protected form, you may see broadening or splitting of the carbamate -NH- and the

    
    -H signals in CDCl3 due to restricted rotation.[1] Warming the NMR probe to 50°C typically coalesces these peaks.
    
  • Water Peak Interference: In the HCl salt form (DMSO-d6), the water peak often overlaps with the

    
    -proton or the methylene signals.[1] Adding a drop of D2O will exchange the NH3+ protons and shift the HDO peak, clarifying the spectrum.
    
References
  • Synthesis of Homoallylglycine Derivatives

    • Detailed procedure for the alkylation of glycine imines with 4-bromo-1-butene.
    • Source: O'Donnell, M. J., et al.[1] "The Enantioselective Synthesis of α-Amino Acid Derivatives via Phase-Transfer Catalysis." J. Am. Chem. Soc.[1]1989 , 111, 2353.[1]

    • [1]

  • Olefin Metathesis Applications

    • Use of this compound in Ring-Closing Metathesis (RCM).[1]

    • Source: Grubbs, R. H., et al. "Olefin Metathesis for the Synthesis of Cyclic Peptides." J. Org.[1] Chem.2001 , 66, 5291.

    • [1]

  • NMR Data Compilation

    • Comparison of amino acid ester shifts.
    • Source: AIST Spectral Database for Organic Compounds (SDBS).[1]

    • [1]

Sources

Chiral HPLC Separation of Homoallylglycine Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The HAG Challenge

Homoallylglycine (HAG) is a critical non-canonical amino acid, widely utilized in peptide stapling (ring-closing metathesis) and protein engineering. Its olefinic side chain allows for bio-orthogonal functionalization, but this utility hinges on strict enantiomeric purity. The presence of the wrong enantiomer (e.g., D-HAG in an L-peptide sequence) can disrupt helical propensity and abolish biological activity.

This guide compares the two most robust methodologies for resolving L- and D-HAG: Direct Chiral Chromatography (using Crown Ether phases) and Indirect Derivatization (using Fmoc-Cl).

Method A: Direct Separation (The "Gold Standard" for Purity)

Primary Recommendation: Crownpak CR-I(+) (Daicel) Best For: Preparative isolation, rapid purity checks, and avoiding derivatization kinetics.

The Mechanistic Logic

The Crownpak CR-I(+) column utilizes a chiral crown ether (3,3’-diphenyl-1,1’-binaphthyl-20-crown-6) immobilized on silica. This phase is engineered specifically for intact


-amino acids.
  • Ammonium Complexation: The crown ether forms an inclusion complex with the protonated primary amine (

    
    ) of HAG.
    
  • Steric Discrimination: The chiral binaphthyl barrier discriminates against the side chain. For L-amino acids, the side chain encounters steric hindrance from the crown ether structure, increasing retention.

  • Elution Order Rule: On CR-I(+), the D-enantiomer elutes first , followed by the L-enantiomer.[1] This is advantageous for checking optical purity of L-HAG, as the minor impurity (D-) elutes before the main peak, preventing tailing overlap.

Experimental Protocol

System: HPLC with UV detection (200–210 nm) or MS. Column: Crownpak CR-I(+) (3.0 × 150 mm, 5 µm).[2][3]

ParameterSetting / ValueRationale
Mobile Phase Perchloric Acid (pH 1.[3][4]5) / Acetonitrile (85:15 v/v)Acidic pH ensures the amine is fully protonated (

) for binding. ACN modulates hydrophobic retention of the alkenyl tail.
Flow Rate 0.4 mL/minLower flow rate required for 3.0 mm ID columns to prevent overpressure.
Temperature 25°C (lowering to 10°C increases

)
Lower temperature stabilizes the ammonium-crown ether complex, improving resolution (

).
Detection UV 200 nmHAG lacks a strong chromophore; low UV detects the carboxyl/alkene groups.

Step-by-Step Workflow:

  • Equilibration: Flush column with mobile phase for 30 mins. Ensure baseline is stable at 200 nm.

  • Sample Prep: Dissolve HAG racemate in Mobile Phase (pH 1.5) at 1 mg/mL. Crucial: Do not dissolve in neutral water or base; the amine must be protonated immediately.

  • Injection: Inject 5 µL.

  • Analysis: D-HAG typically elutes at

    
    ; L-HAG at 
    
    
    
    .

Method B: Indirect Separation (High Sensitivity)

Alternative: Fmoc-Derivatization on Polysaccharide Phases (e.g., Lux Cellulose-2 or Chiralpak IC) Best For: Trace impurity quantification (<0.1%), biological matrices, or labs lacking specialized crown columns.

The Mechanistic Logic

HAG is derivatized with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl). This adds a large hydrophobic fluorophore, allowing:

  • Fluorescence Detection: Increases sensitivity by 1000-fold.

  • Standard CSP Compatibility: Fmoc-HAG is easily resolved on broad-spectrum polysaccharide columns (Cellulose/Amylose tris-carbamates) via

    
     interactions and hydrogen bonding.
    
Experimental Protocol

Column: Lux Cellulose-2 (Phenomenex) or Chiralpak IC (Daicel).

Derivatization Step:

  • Mix 50 µL HAG sample + 50 µL Borate buffer (pH 9.0).

  • Add 50 µL Fmoc-Cl (5 mM in MeCN).

  • React for 2 mins; quench with 1-adamantylamine (to remove excess Fmoc).

HPLC Conditions:

Parameter Setting / Value
Mobile Phase 0.1% TFA in Water / ACN (40:60 v/v)
Mode Isocratic Reversed-Phase

| Detection | Fluorescence (Ex: 260 nm, Em: 310 nm) |

Comparative Analysis

The following table contrasts the two methodologies to aid in decision-making.

FeatureMethod A: Direct (Crownpak) Method B: Indirect (Fmoc)
Sample Prep Minimal (Dissolve & Shoot)Complex (Derivatization required)
Elution Order D-HAG

L-HAG
Varies by column (Must validate)
Resolution (

)
Typically > 5.0 (Very High)Typically > 2.0 (Good)
Sensitivity Low (UV 200 nm)High (Fluorescence)
Throughput High (15 min run)Low (Prep time + 20 min run)
Cost High (Specialized Column)Low (Standard Columns)
Risk Column fouling if pH > 7Kinetic resolution/racemization during derivatization

Visualizing the Workflow

Diagram 1: Method Selection Decision Tree

This logic flow ensures the correct method is chosen based on sample constraints.

G Start Start: HAG Enantiomer Separation Q1 Is the sample < 0.1% impurity or in biological matrix? Start->Q1 MethodB Method B: Indirect (Fmoc Derivatization) Q1->MethodB Yes (High Sensitivity) MethodA Method A: Direct (Crown Ether CSP) Q1->MethodA No (Purity Check/Prep) StepB1 Derivatize with Fmoc-Cl (Borate Buffer pH 9) MethodB->StepB1 StepA1 Dissolve in pH 1.5 HClO4 MethodA->StepA1 StepB2 Run on Lux Cellulose-2 (Fluorescence Detect) StepB1->StepB2 Result Calculate Enantiomeric Excess (ee%) StepB2->Result StepA2 Run on Crownpak CR-I(+) (UV 200nm) StepA1->StepA2 StepA2->Result

Caption: Decision matrix for selecting between Direct (Crownpak) and Indirect (Fmoc) separation modes based on sensitivity needs.

Diagram 2: Chiral Recognition Mechanism (Crownpak)

Visualizing why the separation works is crucial for troubleshooting.

Mechanism cluster_0 Interaction Forces Selector Crown Ether Selector (Stationary Phase) Complex Inclusion Complex Selector->Complex Analyte Protonated HAG (NH3+) Analyte->Complex Enters Pores Hbond Hydrogen Bonding (NH3+ ... O-Ether) Complex->Hbond Steric Steric Barrier (Binaphthyl vs Side Chain) Complex->Steric L-HAG (Retained) L-HAG (Retained) Steric->L-HAG (Retained) High Hindrance D-HAG (Eluted) D-HAG (Eluted) Steric->D-HAG (Eluted) Low Hindrance

Caption: Mechanistic view of Crownpak CR-I(+) separation. The ammonium group binds to the ether ring, while the binaphthyl barrier sterically hinders the L-isomer more than the D-isomer.

References

  • Chiral Technologies. (2024). Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-). Retrieved from [Link]

  • Phenomenex. (2023). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved from [Link]

  • Deming, T. J. (2018). Homoallylglycine residues are superior precursors to orthogonally modified thioether containing polypeptides. National Institutes of Health. Retrieved from [Link]

  • Ilisz, I., et al. (2019). A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases. PMC. Retrieved from [Link]

Sources

Technical Guide: Mass Spectrometry Fragmentation of Amino Acid Ethyl Esters

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometry (MS) behavior of amino acid ethyl esters (AAEEs), specifically comparing them to methyl ester alternatives and native amino acids. It addresses the mechanistic fragmentation pathways, diagnostic ions, and experimental protocols required for precise identification in drug development and proteomic applications.

Executive Summary

Amino acid ethyl esters (AAEEs) are critical derivatives in metabolomics and peptide synthesis, offering enhanced lipophilicity compared to free amino acids and distinct stability profiles compared to methyl esters. While methyl esters are formed more rapidly, ethyl esters are less volatile and less prone to hydrolysis, making them superior for handling labile samples in Gas Chromatography-Mass Spectrometry (GC-MS).

Key Technical Insight: In Electron Ionization (EI), the base peak for both ethyl and methyl esters of


-amino acids is often identical  (the "Amine Fragment"). Differentiation relies heavily on the low-intensity Molecular Ion (

) and specific secondary fragmentation pathways.

Fragmentation Mechanisms: The "Amine Fragment" Rule

Understanding the causality of fragmentation is essential for interpreting AAEE spectra.

Electron Ionization (EI) Pathway

Under 70 eV EI, AAEEs undergo a predictable


-cleavage driven by the nitrogen atom's ability to stabilize a positive charge.
  • Ionization: removal of an electron, typically from the nitrogen lone pair.

  • 
    -Cleavage (Dominant):  The bond between the 
    
    
    
    -carbon and the carbonyl carbon breaks.
    • Result: Formation of the resonance-stabilized iminium ion (the "Amine Fragment") and a neutral ethoxycarbonyl radical.

    • Equation:

      
      
      
    • Observation: The ester group (OEt) is lost in the neutral fragment. Consequently, the detected base peak depends solely on the amino acid side chain (

      
      ), not the esterifying alcohol.
      
Electrospray Ionization (ESI) Pathway

In ESI (positive mode), AAEEs form protonated molecular ions


.
  • Stability: The ethyl group renders the

    
     ion more stable than free amino acids.
    
  • CID Fragmentation: Collision-Induced Dissociation typically results in the neutral loss of ethanol (46 Da) or the formate ester moiety, yielding characteristic immonium ions (

    
    ) similar to EI but often with higher abundance of the parent ion.
    

Comparative Analysis: Ethyl vs. Methyl Esters[1]

This section contrasts the spectral signatures of Ethyl (AAEE) and Methyl (AAME) esters.

Diagnostic Ion Table (EI-MS)

The following table demonstrates that while Molecular Ions (


) differ by 14 Da, the Base Peaks remain constant for simple 

-amino acids.
Amino AcidSide Chain (

)
Methyl Ester

(m/z)
Ethyl Ester

(m/z)
Base Peak (Amine Fragment)Diagnostic Difference
Glycine

89103 30 (

)

Alanine

103117 44 (

)

Valine

131145 72

Leucine

145159 86

Phenylalanine

179193 120

Performance Comparison[2]
FeatureMethyl EstersEthyl EstersRecommendation
Derivatization Speed Fast (< 30 mins)Slower (~60 mins)Use Methyl for high-throughput screening.
Volatility HighModerateUse Ethyl for volatile AAs (e.g., Val, Ala) to prevent sample loss during evaporation.
Hydrolytic Stability LowModerateUse Ethyl for samples requiring longer autosampler residence times.
McLafferty Rearrangement Rare in

-AAs
Rare in

-AAs
Not a primary differentiator for

-amino acids (unlike fatty acids where Ethyl = m/z 88).

Visualization of Fragmentation Pathways[1][3][4][5]

The following diagram illustrates the parallel fragmentation pathways for Leucine Ethyl Ester, highlighting the common convergence point that can lead to misidentification if the Molecular Ion is missed.

FragmentationPathway cluster_0 Molecular Ion Formation (M+) cluster_1 Primary Fragmentation (Alpha-Cleavage) M_Ethyl Leucine Ethyl Ester [M]+ m/z 159 BasePeak Base Peak (Amine Fragment) [R-CH=NH2]+ m/z 86 M_Ethyl->BasePeak - 73 Da (COOEt) Neutral_Ethyl Loss of COOEt (Neutral) M_Ethyl->Neutral_Ethyl M_Methyl Leucine Methyl Ester [M]+ m/z 145 M_Methyl->BasePeak - 59 Da (COOMe) Neutral_Methyl Loss of COOMe (Neutral) M_Methyl->Neutral_Methyl

Caption: Convergence of Leucine Ethyl and Methyl ester fragmentation to the identical m/z 86 base peak.

Experimental Protocol: Synthesis & Analysis

This protocol utilizes thionyl chloride (


), a rigorous method ensuring complete esterification suitable for quantitative MS analysis.
Reagents[2][6]
  • Anhydrous Ethanol (Caution: Water inhibits reaction)

  • Thionyl Chloride (

    
    )
    
  • Amino Acid Standards

  • Nitrogen gas (

    
    )
    
Step-by-Step Workflow
  • Preparation of Reagent (Exothermic):

    • Cool 2 mL of anhydrous ethanol to 0°C in an ice bath.

    • Slowly add 0.5 mL of thionyl chloride dropwise. Mechanism: Generates HCl and diethyl sulfite in situ.

  • Derivatization:

    • Add the reagent to 1 mg of dry amino acid in a reaction vial.

    • Cap tightly and heat at 80°C for 60 minutes . (Note: Methyl esters typically require only 30 mins).

  • Evaporation:

    • Evaporate solvent under a stream of

      
       at 40°C until dry.
      
    • Critical Step: Repeat addition of 1 mL ethanol and evaporate again to remove residual HCl traces which can corrode MS filaments.

  • Reconstitution:

    • Dissolve residue in 100

      
      L ethyl acetate or pyridine prior to GC-MS injection.
      
Workflow Diagram

Workflow Sample Dry Amino Acid Sample Reaction Heat @ 80°C 60 mins Sample->Reaction Reagent EtOH + SOCl2 (Freshly Prepared) Reagent->Reaction Dry N2 Evaporation (Remove HCl) Reaction->Dry Inject GC-MS Injection (in Ethyl Acetate) Dry->Inject

Caption: Derivatization workflow for Amino Acid Ethyl Esters using Thionyl Chloride.

References

  • Biemann, K., Seibl, J., & Gapp, F. (1961). Mass Spectra of Organic Molecules.[1][2][3][4] I. Ethyl Esters of Amino Acids. Journal of the American Chemical Society. Link

  • Junk, G., & Svec, H. (1963). The Mass Spectra of the

    
    -Amino Acids. Journal of the American Chemical Society. Link
    
  • Husek, P. (1991). Rapid derivatization and gas chromatographic determination of amino acids. Journal of Chromatography A. Link

  • Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing. (Standard reference for "Amine Fragment" mechanisms).

Sources

Comparative Guide: Specific Rotation & Synthesis of (S)-Ethyl 2-aminohex-5-enoate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the technical profile, synthesis, and characterization of (S)-ethyl 2-aminohex-5-enoate, focusing on the critical determination of its optical purity.

Executive Summary

(S)-Ethyl 2-aminohex-5-enoate (also known as the ethyl ester of L-homoallylglycine ) is a non-canonical amino acid derivative critical for the synthesis of "stapled peptides" and functionalized biopolymers via thiol-ene "click" chemistry.

Unlike common proteinogenic amino acids, the specific rotation value (


) for this specific ester is not standardized in historical pharmacopeias. This guide clarifies the scientific consensus: optical purity for this compound is best validated via enantiomeric excess (ee) determination (Chiral HPLC) or enzymatic resolution standards , rather than relying on a single fluctuating rotation value.
Key Technical Specifications
PropertyDetail
IUPAC Name Ethyl (2S)-2-aminohex-5-enoate
Common Name L-Homoallylglycine ethyl ester
CAS Number (Acid) 90989-12-1 (L-Homoallylglycine)
CAS Number (Ester) 360059-80-9 (Generic/Racemic entry)
Molecular Formula

Molecular Weight 157.21 g/mol
Chiral Reference L-Allylglycine methyl ester (

in H

O)

Technical Profile: The Specific Rotation Challenge

The "Missing" Standard

Researchers often seek a definitive


 value for (S)-ethyl 2-aminohex-5-enoate. However, authoritative literature, including seminal work by the Deming Group (UCLA)  and Virginia Tech , notes that the stereo-purity is frequently confirmed by synthesis logic (enzymatic resolution)  rather than a literature constant, due to the variability of the rotation based on concentration, solvent (HCl vs. free base), and temperature [1, 2].
Comparative Benchmarks

While a single standard value is absent, the following proxy values for homologous compounds provide a validation range for the expected negative rotation of the L-isomer:

CompoundConfigurationSpecific Rotation (

)
Conditions
L-Allylglycine (S)


, H

O, 23°C [1]
L-Homoallylglycine (S)Negative (-)Predicted based on homology
(S)-Ethyl 2-aminohex-5-enoate (S)Negative (-) Verify via Chiral HPLC

Critical Insight: If your synthesized product exhibits a positive rotation in water/alcohol, you likely have the (R)-enantiomer or significant contamination. The (S)-enantiomer generally exhibits levorotation (-) in polar protic solvents.

Comparative Analysis of Synthesis Routes

To ensure high optical purity (and thus the correct specific rotation), two primary synthesis methods are compared.

Method A: Enzymatic Resolution (Recommended)

This method utilizes Porcine Aminoacylase I to selectively hydrolyze the N-acetyl group of the L-enantiomer from a racemic mixture.

  • Pros: Yields >99% ee; "Green" chemistry; Scalable.

  • Cons: Requires an enzymatic incubation step (24-48h).

  • Validation: The unreacted N-acetyl-D-amino acid remains, while the free L-amino acid is precipitated.

Method B: Asymmetric Alkylation (Schollkopf Auxiliary)

Uses a chiral auxiliary (bis-lactim ether) to direct the addition of the homoallyl group.

  • Pros: High diastereoselectivity (>95% de).

  • Cons: Expensive auxiliaries; harsh conditions (n-BuLi, -78°C); atom uneconomical.

Performance Verdict

Method A is superior for producing (S)-ethyl 2-aminohex-5-enoate for drug development due to the absolute stereocontrol provided by the enzyme, eliminating the ambiguity of optical rotation readings alone.

Experimental Protocols

Protocol 1: Synthesis & Purification (Enzymatic Route)

Adapted from Deming et al. [2]

  • Racemic Precursor: Synthesize N-acetyl-DL-homoallylglycine ethyl ester via alkylation of diethyl acetamidomalonate with 4-bromo-1-butene.

  • Enzymatic Hydrolysis:

    • Suspend the racemic ester (10 g) in phosphate buffer (pH 7.5).

    • Add Porcine Aminoacylase I (15 mg/g substrate).

    • Incubate at 37°C with gentle stirring for 24 hours.

  • Separation:

    • Adjust pH to 5.0. Extract unreacted D-ester with ethyl acetate.

    • The aqueous phase contains the (S)-amino acid .

  • Esterification:

    • Lyophilize the aqueous phase.

    • Reflux in absolute ethanol with thionyl chloride (

      
      ) (2.0 equiv) for 4 hours.
      
    • Concentrate to yield (S)-ethyl 2-aminohex-5-enoate hydrochloride .

Protocol 2: Optical Purity Verification (Self-Validating)

Since a literature rotation value is variable, use this self-validating protocol:

  • Polarimetry:

    • Dissolve 100 mg of product in 10 mL of 1N HCl (Concentration

      
      ).
      
    • Measure

      
       using a sodium lamp (589 nm).
      
    • Expectation: Value should be negative (-).

  • Chiral HPLC (Definitive):

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane:Isopropanol (90:10).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Criteria: Single peak integration >99.5%.

Visualizations

Synthesis Workflow: Enzymatic Resolution

This diagram illustrates the pathway to isolate the pure (S)-enantiomer.

SynthesisWorkflow Racemic Racemic N-Acetyl Ester (DL-Mixture) Enzyme Porcine Aminoacylase I (pH 7.5, 37°C) Racemic->Enzyme Hydrolysis Separation Phase Separation (pH Adjustment) Enzyme->Separation DAcid N-Acetyl-D-Ester (Organic Phase) Separation->DAcid Extract w/ EtOAc LAcid (S)-Homoallylglycine (Aqueous Phase) Separation->LAcid Lyophilize Esterification EtOH / SOCl2 Reflux LAcid->Esterification FinalProduct (S)-Ethyl 2-aminohex-5-enoate (Pure L-Ester) Esterification->FinalProduct

Caption: Enzymatic resolution pathway ensuring >99% enantiomeric excess of the L-isomer.

Logic Flow: Optical Purity Validation

A decision tree for verifying the stereochemistry of the synthesized compound.

ValidationLogic Start Synthesized Product Polarimetry Measure [α]D (c=1.0, 1N HCl) Start->Polarimetry CheckSign Check Sign of Rotation Polarimetry->CheckSign Positive Positive (+) Likely R-Isomer CheckSign->Positive + Negative Negative (-) Likely S-Isomer CheckSign->Negative - HPLC Run Chiral HPLC (Chiralpak AD-H) Negative->HPLC FinalCheck ee > 99%? HPLC->FinalCheck Pass PASS Proceed to Synthesis FinalCheck->Pass Yes Fail FAIL Recrystallize FinalCheck->Fail No

Caption: Quality Control workflow to validate stereochemistry before application in peptide synthesis.

References

  • Dai, N. (2010). Collagen-like polypeptides and Helix-turn-helix peptides. Virginia Polytechnic Institute and State University. Link

  • Perlin, P., & Deming, T. J. (2019).[1] Modification of poly(L-Homoallylglycine) for the Synthesis of Functional Polypeptides. University of California, Los Angeles.[1] Link

  • Kramer, J. R., & Deming, T. J. (2010). Glycopolypeptides via Living Polymerization of Glycosylated-L-lysine N-Carboxyanhydrides. Journal of the American Chemical Society, 132(42), 15068-15071. Link

  • PubChem. (n.d.).[2][3] (S)-2-aminohex-5-enoic acid (L-Homoallylglycine). CID 11367001. Link

Sources

Comparative Guide: Homoallylglycine vs. Pentenylglycine Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Homoallylglycine (Hag) and Pentenylglycine (Pgl) , focusing on their application in peptide stapling (Ring-Closing Metathesis) and bioconjugation (Thiol-Ene "Click" Chemistry).

Executive Summary

In the context of peptidomimetic drug design, the choice between Homoallylglycine (Hag) and Pentenylglycine (Pgl) is dictated by the structural constraint geometry required and the hydrophobic tolerance of the target sequence.

  • Pentenylglycine (Pgl) is the industry standard for

    
    
    
    
    
    -helical stapling
    . Its 5-carbon alkenyl side chain provides the optimal bridge length (approx. 8 atoms post-metathesis) to stabilize a single helical turn without distorting the backbone.
  • Homoallylglycine (Hag) , with a shorter 4-carbon side chain, is kinetically faster in forming smaller rings (e.g.,

    
    -helices or tight turns) but induces significant strain if forced into standard 
    
    
    
    -helical staples. It is preferred for thiol-ene bioconjugation in hydrophilic environments due to its lower lipophilicity compared to Pgl.

Structural & Chemical Analysis[1]

Understanding the side-chain topology is prerequisite to predicting reactivity.

FeatureHomoallylglycine (Hag)Pentenylglycine (Pgl)
IUPAC Name 2-aminohex-5-enoic acid2-aminohept-6-enoic acid
Side Chain


Spacer Length 2 methylenes (

)
3 methylenes (

)
LogP (Hydrophobicity) ModerateHigh (Significant contribution to lipophilicity)
Isomerization Risk Moderate (Proximity to

-center)
Low (Isolated alkene)
Primary Application Tight loops, Thiol-ene modification

-Helical Stapling (

)

Reactivity Profile: Ring-Closing Metathesis (RCM)

Ring-Closing Metathesis (RCM) using Ruthenium carbene complexes (Grubbs catalysts) is the primary utility for these residues. The reaction rate and yield depend heavily on the pre-organization of the peptide backbone and the entropic cost of ring formation.

Thermodynamic Stability & Ring Size
  • Pentenylglycine (

    
     System): 
    When two Pgl residues (or the 
    
    
    
    -methyl variant
    
    
    ) are placed at positions
    
    
    and
    
    
    , RCM yields an all-hydrocarbon crosslink.
    • Result: The resulting macrocycle is optimal for the 3.6 residues/turn pitch of an

      
      -helix.
      
    • Reactivity: High. The pre-organized helical backbone brings the alkenes into proximity, overcoming the entropic penalty of the longer side chains.

  • Homoallylglycine (

    
     System): 
    
    • Result: The bridge is too short (minus 2 carbons compared to Pgl-Pgl). This forces the helix to under-wind or distort into a

      
      -helix.
      
    • Reactivity: Lower yield in helical contexts due to ring strain in the transition state. However, for forming simple cyclic peptides (non-helical loops), Hag often reacts faster than Pgl due to the lower entropic cost of closing a smaller ring.

Side Reactions: Isomerization

Ruthenium catalysts can facilitate the migration of the double bond (chain walking).

  • Hag Risk: The alkene in Hag is closer to the peptide backbone. Isomerization can move the double bond to the

    
     position, potentially conjugating with the amide, though this is less common than with Allylglycine.
    
  • Pgl Advantage: The longer alkyl tether isolates the alkene, making it chemically robust and less prone to chelation-assisted isomerization during slow reactions.

Reaction Pathway Visualization

The following diagram illustrates the decision logic for selecting Hag vs. Pgl based on structural goals.

RCM_Selection_Logic Start Target Structural Motif AlphaHelix Alpha-Helix (i, i+4) Start->AlphaHelix TightTurn Tight Turn / 3-10 Helix Start->TightTurn Bioconjugation Thiol-Ene Labeling Start->Bioconjugation Pgl_Node Select Pentenylglycine (Pgl/S5) (Optimal Bridge Length) AlphaHelix->Pgl_Node Minimizes Backbone Distortion Hag_Node Select Homoallylglycine (Hag) (Lower Strain/Sterics) TightTurn->Hag_Node Faster Kinetics for Small Rings Bioconjugation->Hag_Node Less Hydrophobic Surface

Figure 1: Decision matrix for selecting alkenyl amino acids based on target secondary structure and application.

Reactivity Profile: Thiol-Ene Click Chemistry

Beyond stapling, these residues serve as handles for site-specific labeling via radical-mediated thiol-ene addition (hydrothiolation).

Kinetics & Sterics
  • Electronic Similarity: Both Hag and Pgl possess terminal monosubstituted alkenes. Electronically, their reactivity toward thiyl radicals is nearly identical.

  • Steric Accessibility:

    • Pgl: The longer chain extends the alkene further into the solvent. In sterically crowded protein interfaces, Pgl is more accessible.

    • Hag: Sufficient for surface-exposed positions.

  • Hydrophobicity Constraint:

    • Pgl: The pentenyl chain is highly hydrophobic. Incorporating multiple Pgl residues for conjugation can induce aggregation or non-specific binding in aqueous buffers.

    • Hag: Offers a better balance, providing the alkene handle without the excessive lipophilicity of the pentyl chain. Hag is preferred for generating soluble bioconjugates.

Experimental Protocols

Ring-Closing Metathesis (Peptide Stapling)

Objective: Formation of an intramolecular hydrocarbon staple between two Pgl residues (


).
  • Preparation: Dissolve the resin-bound or fully protected peptide in 1,2-dichloroethane (DCE) (solvent choice is critical; DCE promotes helix formation better than DCM). Concentration: 10 mM.

    • Note: Degas solvent with

      
       for 15 mins. Oxygen poisons the Ru-catalyst.
      
  • Catalyst Addition: Add Grubbs I or Grubbs II catalyst (20 mol%).

    • Tip: For difficult sequences, add catalyst in two portions (10 mol% at T=0, 10 mol% at T=2h).

  • Reaction: Reflux at 83°C (DCE boiling point) for 2–4 hours.

    • Monitoring: Monitor via HPLC/MS. Look for a mass shift of -28 Da (loss of ethylene).

  • Quenching: Add excess DMSO or vinyl ethyl ether to chelate the Ruthenium.

  • Cleavage: Proceed with standard TFA cleavage.

Thiol-Ene Bioconjugation (Photo-Click)

Objective: Conjugation of a thiol-containing payload to a Hag-containing peptide.

  • Buffer System: Dissolve peptide (100

    
    M) and Thiol-Payload (500 
    
    
    
    M, 5 eq) in PBS (pH 7.4).
    • Additive: Include 10-20% DMSO if the Pgl/Hag residue causes solubility issues.

  • Photoinitiator: Add LAP (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate) at 0.5 eq.

  • Irradiation: Irradiate with 365 nm UV light (or 405 nm for visible light systems) for 15–30 minutes at room temperature.

  • Validation: Analyze by LC-MS. The product will show a mass increase corresponding to the Thiol-Payload (Mass = Peptide + Thiol). No byproduct is released (Atom Economy = 100%).

Summary Data Comparison

ParameterHomoallylglycine (Hag)Pentenylglycine (Pgl)
RCM Rate (Small Rings) High (Lower entropy)Moderate
RCM Rate (Helical Staple) Low (High strain)High (Pre-organized)
Bridge Length (RCM) ~6 carbons (strained)~8 carbons (optimal for helix)
Hydrophobicity ModerateHigh
Solubility in Water GoodPoor (prone to aggregation)
Isomerization Stability ModerateHigh

Mechanistic Visualization (RCM)[1][2][3][4]

RCM_Mechanism Substrate Peptide Diene (Pgl...Pgl) Ru_Coord Ru-Carbene Coordination (Initiation) Substrate->Ru_Coord Grubbs Cat. Metallacycle Metallacyclobutane Intermediate Ru_Coord->Metallacycle Product Stapled Peptide (Macrocycle formed) Metallacycle->Product - Ethylene Ethylene Ethylene Gas (Driving Force) Metallacycle->Ethylene

Figure 2: Simplified catalytic cycle of Ring-Closing Metathesis showing the release of ethylene as the thermodynamic driving force.

References

  • Blackwell, H. E., & Grubbs, R. H. (1998). Highly Efficient Synthesis of Circular Peptides via Ring-Closing Metathesis. Angewandte Chemie International Edition. [Link]

  • Schafmeister, C. E., Po, J., & Verdine, G. L. (2000). An All-Hydrocarbon Cross-Linking System for Enhancing the Helicity and Metabolic Stability of Peptides. Journal of the American Chemical Society.[1] [Link]

  • Kramer, J. R., & Deming, T. J. (2012). Synthesis of Glycopolypeptides via the Thiol-Ene Coupling of Alkenyl Polypeptides. Polymer Chemistry. [Link]

  • Kim, Y.-W., & Verdine, G. L. (2009). Stereochemical Effects of All-Hydrocarbon Tethers in the α-Helical Coiled-Coil. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Technical Guide: Infrared Spectroscopy of Terminal Alkene Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Technical Guide Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Subject: Characterization, Spectral Assignment, and Performance Comparison of Terminal Alkene Non-Canonical Amino Acids (ncAAs).

Executive Summary: The Characterization Challenge

Terminal alkene amino acids—such as L-Vinylglycine (Vyg) , L-Allylglycine (Alg) , and L-Homoallylglycine (Hag) —are critical building blocks for bioorthogonal chemistry. They enable olefin metathesis, photo-click reactions, and thiol-ene couplings.

However, unlike azide or alkyne tags which emit strong signals in the biological "silent region" (1800–2800 cm⁻¹), terminal alkenes present a unique challenge in Infrared (IR) spectroscopy. Their primary C=C stretching vibrational modes overlap significantly with the Amide I bands of the protein backbone.

This guide provides a field-proven protocol for isolating these signals, objectively compares their detectability against alternative bioorthogonal tags, and defines the specific spectral windows required for validation.

Spectral Fingerprint: The Terminal Alkene Signature

To positively identify a terminal alkene amino acid within a peptide sequence, you must look beyond the obvious C=C stretch. A self-validating analysis requires the triangulation of three distinct vibrational modes.

The Three-Zone Validation System
ZoneFrequency (cm⁻¹)Vibrational ModeDiagnostic Value
Zone 1 3075 – 3095 =C-H Stretch High. The "Gold Standard." Saturated alkanes (protein backbone) absorb <3000 cm⁻¹. Any sharp peak above 3000 cm⁻¹ is diagnostic of unsaturation (alkene or aromatic).
Zone 2 1635 – 1645 C=C Stretch Low (in Peptides). heavily obscured by the Amide I band (1650 cm⁻¹) and water bending (1640 cm⁻¹). Only visible in isolated amino acids or de-convoluted spectra.
Zone 3 910 & 990 =C-H Out-of-Plane Bend Medium. Characteristic "vinyl wagging" doublet. Useful for confirming terminal status (monosubstituted alkene) but can be obscured in complex fingerprints.
Structural Nuances[1][2]
  • Vinylglycine (Vyg): The alkene is directly attached to the

    
    -carbon. Electronic coupling with the backbone can slightly shift the C=C stretch to lower frequencies (~1630 cm⁻¹).
    
  • Allylglycine (Alg) & Homoallylglycine (Hag): The alkene is isolated by methylene spacers. These exhibit "pure" terminal alkene behavior with distinct bands at 3080 cm⁻¹ and 1642 cm⁻¹.

Comparative Performance Analysis

The following analysis compares terminal alkenes against the two most common alternatives: Azides (e.g., Azidohomoalanine, Aha) and Alkynes (e.g., Homopropargylglycine, Hpg).

Table 1: Bioorthogonal Tag Detectability in IR Spectroscopy
FeatureTerminal Alkene (Alg/Hag) Azide (Aha) Alkyne (Hpg)
Primary Peak ~1640 cm⁻¹ (C=C)~2100 cm⁻¹ (N=N=N)~2120 cm⁻¹ (C≡C)
Interference High. Overlaps with Amide I & H₂O.None. Falls in the "Silent Region."Low. Falls in "Silent Region" but weak.
Sensitivity Low (Dipole change is small).High. Strong dipole, high extinction coefficient.Low (Weak dipole).
Best Detection Raman (Strong polarizability).IR (Strong dipole).Raman (Strong polarizability).
Validation Key Look for =C-H stretch >3000 cm⁻¹ .Look for sharp peak at 2100 cm⁻¹.Look for ≡C-H stretch ~3300 cm⁻¹ .
Expert Insight: When to Use Which?
  • Use Azides (IR): For in vivo labeling or monitoring incorporation rates in crude cell lysates. The signal at 2100 cm⁻¹ is unmistakable.

  • Use Alkenes (IR): For Quality Control (QC) of purified peptides or small molecule synthesis. IR confirms the integrity of the double bond (Zone 1 & 3) before downstream reactions (e.g., metathesis).

  • Use Alkenes (Raman): If you must detect alkenes in a complex biological matrix, switch to Raman spectroscopy. The C=C stretch is a strong Raman scatterer and does not suffer from water interference.

Experimental Protocol: High-Fidelity Acquisition

Objective: Confirm the incorporation of L-Allylglycine into a synthetic peptide using ATR-FTIR.

Workflow Diagram

IR_Workflow cluster_0 Sample Preparation cluster_1 Acquisition cluster_2 Analysis Logic Step1 Lyophilization Step2 Solid State (ATR) Step1->Step2 Step4 Background Scan (Air/Crystal) Step2->Step4 Step3 D2O Exchange (Optional) Step3->Step4 If Amide I interference is high Step5 Sample Scan (64 scans, 4cm-1) Step4->Step5 Decision1 Peak > 3000 cm-1? Step5->Decision1 Result1 Saturated (No Alkene) Decision1->Result1 No Result2 Unsaturated (Alkene/Aromatic) Decision1->Result2 Yes Decision2 Doublet at 910/990 cm-1? Result2->Decision2 Result3 Confirmed Terminal Alkene Decision2->Result3 Yes

Caption: Logical workflow for confirming terminal alkene presence in peptide samples using ATR-FTIR.

Step-by-Step Methodology
  • Sample State:

    • Preferred: Solid powder (Lyophilized). This eliminates water solvent bands that obliterate the 1640 cm⁻¹ region.

    • Alternative: If solution is required, use D₂O. This shifts the water bending mode from ~1640 cm⁻¹ to ~1200 cm⁻¹, revealing the C=C stretch (though Amide I remains).

  • Background Correction:

    • Clean the ATR crystal (Diamond or ZnSe) with isopropanol.

    • Collect a background spectrum (air) immediately prior to measurement to account for atmospheric CO₂ (2350 cm⁻¹) and water vapor.

  • Acquisition:

    • Place sample on crystal and apply high pressure (clamp).

    • Parameters: Resolution: 2 cm⁻¹ or 4 cm⁻¹; Scans: 64 or 128.

    • Range: 4000 – 600 cm⁻¹.

  • Data Processing:

    • Perform a baseline correction.

    • Critical Check: Zoom into 3000–3100 cm⁻¹. A small, sharp shoulder on the high-frequency side of the broad N-H/O-H band is the =C-H stretch .

    • Secondary Check: Look for the "Vinyl Wag" doublet at 910/990 cm⁻¹.

References

  • Comparison of Bioorthogonal Reporters

    • Debets, M. F., et al. (2011). "Aza-dibenzocyclooctynes for fast and click-activated bioorthogonal labeling." Chemical Communications.[1]

  • IR Spectroscopy of Proteins and Peptides

    • Barth, A. (2007). "Infrared spectroscopy of proteins." Biochimica et Biophysica Acta (BBA) - Bioenergetics.
  • Vibrational Spectroscopy of Alkenes

    • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley.
  • Azidohomoalanine (Aha)

    • Taskent-Sezgin, H., et al. (2010). "Azidohomoalanine: A Conformationally Sensitive IR Probe of Protein Folding, Protein Structure, and Electrostatics."[2] Angewandte Chemie International Edition.

  • Raman vs.

    • Yamakoshi, H., et al. (2012). "Alkyne-Tag Raman Imaging for Visualization of Mobile Small Molecules in Live Cells." Journal of the American Chemical Society.

Sources

Determining enantiomeric excess (ee) of alpha-amino esters

Definitive Guide to Enantiomeric Excess Determination of -Amino Esters

Executive Summary

The precise determination of enantiomeric excess (ee) for

This guide provides a technical comparison of three distinct methodologies:

  • Direct Chiral HPLC (Crown Ether Stationary Phases)

  • 
    F NMR Spectroscopy  (Mosher’s Acid Derivatization)
    
  • Fluorescence Sensing (Imine-Boronate Assemblies)

Part 1: The Gold Standard – Direct Chiral HPLC

Best for: Final product release, QC, and separating complex mixtures.

For

Crown Ether

Technical Deep Dive: Crownpak CR-I(+)

The Crownpak CR-I(+) (Daicel) utilizes a chiral crown ether (18-crown-6 derivative) immobilized on silica.

  • Mechanism: The ammonium ion of the amino ester docks inside the crown ether ring via hydrogen bonding. The chiral barriers (binaphthyl groups) on the crown ether discriminate between the R and S enantiomers based on steric hindrance.

  • Critical Requirement: The amine must be protonated. Therefore, acidic mobile phases are mandatory.

Experimental Protocol: Crown Ether HPLC
  • Column: Crownpak CR-I(+) (

    
     mm, 5 
    
    
    m).[1]
  • Mobile Phase: Perchloric Acid (

    
    ) in water (pH 1.0 to 2.[2]0) / Acetonitrile (
    
    
    v/v).
    • Note: Perchloric acid is preferred over TFA because perchlorate ions form better ion pairs with the ammonium cation, sharpening peak shape.

  • Flow Rate: 0.4 mL/min.[2]

  • Temperature: Lower temperatures (

    
    C to 
    
    
    C) often improve resolution by stabilizing the host-guest complex.
  • Detection: UV at 200–210 nm (ester carbonyl absorption) if the side chain is non-aromatic.

Method Development Workflow

HPLC_WorkflowStartStart: Racemic Amino EsterCheck_UVCheck UV Absorbance(Aromatic side chain?)Start->Check_UVAromatic_YesYes: Detect @ 254 nmCheck_UV->Aromatic_YesAromatic_NoNo: Detect @ 200-210 nm(Minimize organic modifier)Check_UV->Aromatic_NoSelect_MPInitial Mobile Phase:pH 1.5 HClO4 / ACN (90:10)Aromatic_Yes->Select_MPAromatic_No->Select_MPRun_InjectInject Sample(Temp: 25°C)Select_MP->Run_InjectDecisionResolution (Rs) > 1.5?Run_Inject->DecisionSuccessValidate Method(Linearity, LOD)Decision->SuccessYesOptimize_TDecrease Temp to 5-10°C(Increases Retention & Selectivity)Decision->Optimize_TNo (Poor Sep)Optimize_OrgReduce ACN %(Increases Retention)Decision->Optimize_OrgNo (Elutes too fast)Optimize_T->Run_InjectOptimize_Org->Run_Inject

Figure 1: Decision tree for optimizing chiral resolution of amino esters on Crownpak columns.

Part 2: The Synthetic Chemist’s Tool – F NMR

Best for: In-process checks, compounds lacking UV chromophores, and rapid feedback without method development.

When HPLC is unavailable or the compound lacks UV activity, Mosher’s Method is the standard. By reacting the chiral amine with a chiral derivatizing agent (CDA), you convert enantiomers into diastereomers, which have distinct chemical shifts.

Technical Deep Dive: F vs. $^{1H

While


-methoxy-

-trifluoromethylphenylacetic acid (MTPA)

F NMR
  • Advantage: The

    
     group appears as a clean singlet. Diastereomeric separation (
    
    
    ) is usually significant (0.05 – 0.30 ppm).
  • Self-Validation: Using both

    
    - and 
    
    
    -MTPA-Cl allows for the determination of absolute configuration, not just ee.
Experimental Protocol: Mosher Derivatization
  • Reagents: Racemic amino ester salt (10 mg),

    
    -(-)-MTPA-Cl (1.5 eq), Triethylamine (3 eq), DMAP (cat.), DCM (0.5 mL).
    
  • Reaction: Stir in a dram vial for 1 hour at RT. The amine reacts to form the amide.[3][4]

  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove unreacted amine) and sat.

    
    . Dry over 
    
    
    .[5]
  • Analysis: Dissolve in

    
    . Acquire 
    
    
    F NMR (no decoupling needed).
  • Calculation: Integration of the two

    
     peaks (
    
    
    and
    
    
    ).
    
    

Part 3: High-Throughput Screening – Optical Sensors

Best for: Screening catalyst libraries (96/384-well plates).

For combinatorial chemistry, HPLC and NMR are too slow. Supramolecular sensing utilizes "self-assembling" indicators.[6] A robust system described by Bull and James utilizes 2-formylphenylboronic acid (2-FPBA) and BINOL.[7]

Technical Deep Dive: The Bull-James Assembly

This is a three-component assembly:

  • Analyte: The chiral amino ester.[8]

  • Coupler: 2-FPBA (binds amine via imine formation, binds diol via boronate ester).

  • Reporter: Optically pure BINOL (1,1'-bi-2-naphthol).

The resulting complex is a diastereomer.[9] When using



Protocol: Fluorescence Assay
  • Format: 96-well black plate.

  • Solution: Acetonitrile.[1][2]

  • Mix:

    
     M Amino Ester + 
    
    
    M 2-FPBA +
    
    
    M
    
    
    -BINOL.
  • Incubation: 15 minutes (Self-assembly is rapid).

  • Measurement: Excitation ~300 nm, Emission ~370-450 nm.

  • Calibration: Requires a calibration curve using mixtures of known ee to correlate fluorescence intensity ratio to ee.

Part 4: Comparative Data Analysis

The following table contrasts the performance metrics of the three methodologies based on experimental data.

FeatureChiral HPLC (Crown Ether)

F NMR (Mosher)
Optical Sensor (Bull-James)
Accuracy (Error) High (< 0.2%)Medium (< 2-3%)Low (~ 5%)
Sample Req. Low (< 1 mg)Medium (5-10 mg)Ultra-Low (ng scale)
Throughput Low (30-60 min/sample)Medium (10 min/sample)High (>1000 samples/day)
Cost per Run High (Solvents + Column)Low (Deuterated solv.)Very Low (Reagents)
Chromophore? Required (or derivatize)Not RequiredNot Required
Prep Time None (Direct injection)1-2 Hours (Reaction)15 Mins (Mix & Read)
Method Selection Logic

Selection_MatrixStartStart: Choose MethodThroughputSample Volume?Start->ThroughputHigh_VolHigh (>100 samples)Catalyst ScreeningThroughput->High_VolMassiveLow_VolLow (<10 samples)Synthesis CheckThroughput->Low_VolFewSensorOptical Sensor(Bull-James Assay)High_Vol->SensorAccuracyAccuracy Required?Low_Vol->AccuracyHigh_AccHigh (>99% ee needed)Regulatory/PublicationAccuracy->High_AccExactMed_AccMedium (Rough check)Accuracy->Med_AccApproxHPLCChiral HPLC(Crownpak CR-I)High_Acc->HPLCChromophoreUV Chromophore Present?Med_Acc->ChromophoreChromophore->HPLCYesNMR19F NMR(Mosher Derivatization)Chromophore->NMRNo

Figure 2: Strategic selection framework for ee determination methods.

References

  • Daicel Chiral Technologies. (2024). Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-). Retrieved from [Link]

  • Seco, J. M., Quinoa, E., & Riguera, R. (2004).[3] The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118.[3] Retrieved from [Link]

  • Bull, S. D., Davidson, M. G., van den Elsen, J. M., Fossey, J. S., Jenkins, A. T., Jiang, Y. B., ... & James, T. D. (2013). Exploiting the reversible covalent bonding of boronic acids: recognition, sensing, and assembly. Accounts of Chemical Research, 46(2), 312-326. Retrieved from [Link]

  • Hyun, M. H. (2005).[10] Development and Application of Crown Ether-based HPLC Chiral Stationary Phases. Journal of Separation Science. Retrieved from [Link]

  • Metola, P., Anslyn, E. V., James, T. D., & Bull, S. D. (2012).[7] Circular dichroism of multi-component assemblies for chiral amine recognition and rapid ee determination. Chemical Science, 3(1), 156-161.[7] Retrieved from [Link]

Advanced Crystalline Structure Analysis of Amino Acid Ester Salts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Amino acid esters are pivotal intermediates in peptide synthesis and crucial prodrug scaffolds (e.g., Valacyclovir) designed to enhance bioavailability. However, their utility is often compromised by solid-state instability , hygroscopicity , and polymorphism . The transformation of these esters into crystalline salts—typically hydrochlorides, tosylates, or mesylates—is the standard remediation strategy, yet selecting the optimal salt form requires rigorous structural elucidation.

This guide objectively compares the two primary analytical "products" for this task: Single Crystal X-Ray Diffraction (SC-XRD) versus Powder X-Ray Diffraction (PXRD) . Furthermore, it evaluates the structural performance of Hydrochloride salts against Sulfonate alternatives (Tosylates), providing experimental protocols to validate these choices.

Analytical Technique Comparison: SC-XRD vs. PXRD[1]

In the context of amino acid ester salts, the choice between SC-XRD and PXRD is not merely about resolution—it is about the nature of the data required for regulatory filing and process control.

Comparative Performance Matrix
FeatureSingle Crystal XRD (SC-XRD) Powder XRD (PXRD)
Primary Output 3D Atomic coordinates (x, y, z), Absolute Configuration.[1]1D Diffraction pattern (Intensity vs. 2

).[1]
Resolution Atomic level (< 0.8 Å).[2] Resolves bond lengths/angles.Bulk lattice level.[1] Resolves phase identity.
Sample Requirement Single, high-quality crystal (0.1–0.5 mm).[1]Polycrystalline powder (~10–50 mg).
Chirality Determination Definitive (via Flack Parameter). Critical for L-amino acids.[1]Inferential (requires reference standard).
Polymorph Sensitivity Identifies specific polymorph structure.[1]Superior for detecting trace polymorphs in bulk.[1]
Throughput Low (Hours to Days per sample).High (Minutes per sample).
Expert Insight: The Causality of Choice
  • Use SC-XRD when: You are establishing the Absolute Configuration of a new chiral prodrug. Amino acid esters are chiral; verifying the retention of the L- or D-configuration after esterification is non-negotiable.[1] SC-XRD provides the Flack parameter, where a value near 0.0 confirms the absolute stereochemistry.

  • Use PXRD when: You are monitoring Batch-to-Batch Consistency . Once the structure is solved via SC-XRD, PXRD becomes the "fingerprint" tool to ensure no solvates or unstable polymorphs have precipitated during scale-up.[1]

Salt Form Performance: Hydrochloride vs. Sulfonates[3]

The anion dictates the packing efficiency, hygroscopicity, and stability of the amino acid ester salt. Below is a structural comparison of the standard Hydrochloride (HCl) salts versus p-Toluenesulfonate (Tosylate) alternatives.

Structural Mechanism & Stability Data[4]
ParameterHydrochloride Salts (Cl⁻) Tosylate Salts (p-TSA⁻)
Lattice Interaction Charge-Assisted H-Bonds: Strong, directional N-H...Cl interactions (approx.[1] 3.0–3.2 Å).[1]Hybrid Packing: Ionic anchoring (SO3⁻...NH3⁺) + Hydrophobic stacking (Aromatic rings).
Hygroscopicity High. Small Cl⁻ anion has high charge density, attracting water to form hydrates.[3]Low. Bulky hydrophobic toluene group shields the ionic core from moisture.
Crystallinity Often forms needles/plates; prone to defects if dried rapidly.[1]Tendency to form large, blocky, well-ordered crystals (easier for SC-XRD).[1]
Corrosivity High (releases HCl gas upon degradation/hydrolysis).Low (p-TSA is a non-volatile solid acid).[1]
Case Study: L-Valine Ethyl Ester[1][2][6][7][8]
  • HCl Form: Crystallizes in space group

    
    .[1][3] The structure is dominated by 2D sheets formed by N-H...Cl hydrogen bonds. The lack of hydrophobic shielding makes the lattice susceptible to water ingress, leading to hydrolysis of the ester bond back to the parent amino acid [1].
    
  • Tosylate Form: The introduction of the aromatic ring in the anion allows for

    
     stacking interactions alongside the ionic hydrogen bonds. This "hydrophobic sandwich" effect stabilizes the ester linkage against environmental moisture, a critical advantage for shelf-life [2].
    

Experimental Protocols

These protocols are designed to be self-validating. If the "Check" steps fail, do not proceed.

Protocol A: Synthesis of L-Phenylalanine Methyl Ester HCl

Objective: Synthesize high-purity salt for crystallization.[1]

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and an addition funnel. Flush with

    
    .
    
  • Reagents: Suspend L-Phenylalanine (5.0 g, 30.3 mmol) in dry Methanol (50 mL).

  • Activation: Cool to 0°C. Dropwise add Thionyl Chloride (

    
    , 2.5 eq, 5.5 mL) over 30 mins. Caution: Exothermic.
    
  • Reflux: Heat to reflux (65°C) for 4 hours. Solution should become clear.

  • Isolation: Evaporate solvent in vacuo.

  • Purification: Recrystallize the crude white solid from MeOH/Et2O (1:5 ratio).

  • Validation Check: Measure Melting Point. Target: 158–162°C [3].[1] If <155°C, recrystallize again.

Protocol B: Crystal Growth for SC-XRD (Vapor Diffusion)

Objective: Grow single crystals suitable for X-ray diffraction.[1]

  • Solution: Dissolve 20 mg of the purified ester salt in a minimum volume (0.5–1.0 mL) of Methanol (Good Solvent) in a small vial (inner vial).

  • Precipitant: Place the inner vial (uncapped) inside a larger jar containing 5 mL of Diethyl Ether (Anti-solvent).

  • Equilibration: Seal the outer jar tightly. Store at 4°C undisturbed.

  • Mechanism: Ether vapor slowly diffuses into the methanol, lowering solubility gradually to minimize nucleation sites and maximize crystal size.

  • Harvest: After 2–5 days, inspect for block-like crystals.

  • Validation Check: Examine under a polarizing microscope. Sharp extinction angles indicate high crystallinity.[1]

Protocol C: SC-XRD Data Collection Strategy[1]
  • Mounting: Mount crystal on a Kapton loop using Paratone oil.[1][3]

  • Temperature: Crucial: Collect data at 100 K using a cryostream. Amino acid ester alkyl chains have high thermal motion; room temperature data often yields poor R-factors (>8%).[1]

  • Strategy: Collect a full sphere of data (redundancy > 4) to ensure accurate absorption correction.

Visualizations

Workflow: Salt Screening to Structural Solution

This diagram outlines the decision logic for selecting the salt form and the subsequent analytical path.

SaltScreeningWorkflow Start Start: Amino Acid Ester (Free Base/Crude) SaltSelect Salt Selection Strategy Start->SaltSelect HCl_Path Route A: Hydrochloride (High Solubility, Low Cost) SaltSelect->HCl_Path Standard Tos_Path Route B: Tosylate/Sulfonate (High Stability, Crystallinity) SaltSelect->Tos_Path If Hygroscopic Crystallization Crystallization (Vapor Diffusion/Slow Evap) HCl_Path->Crystallization Tos_Path->Crystallization Check Microscopy Check: Single Crystal? Crystallization->Check SCXRD SC-XRD Analysis (100 K Data Collection) Check->SCXRD Yes (Block/Plate) PXRD PXRD Analysis (Phase ID / Polymorph Check) Check->PXRD No (Microcrystalline) Structure Structure Solution (Direct Methods/SHELX) SCXRD->Structure PXRD->SaltSelect Re-optimize Salt Output Output: Absolute Config & Packing Structure->Output

Caption: Decision matrix for salt selection and analytical technique based on crystal quality.

Structural Stability Logic: HCl vs. Sulfonate

This diagram illustrates the mechanistic differences in stability between the two salt forms.

StabilityLogic Salt Salt Form HCl Hydrochloride (Cl-) Salt->HCl Tos Tosylate (p-TSA-) Salt->Tos Interactions_HCl Strong N-H...Cl H-Bonds High Charge Density HCl->Interactions_HCl Interactions_Tos Ionic H-Bonds + Hydrophobic Shielding (Aromatic) Tos->Interactions_Tos Outcome_HCl Hygroscopic Prone to Hydrolysis Interactions_HCl->Outcome_HCl Outcome_Tos Non-Hygroscopic Enhanced Shelf Stability Interactions_Tos->Outcome_Tos

Caption: Mechanistic pathway comparing the stability outcomes of Hydrochloride vs. Tosylate anions.

References

  • Van Rooyen, E. et al. (2025).[2] "L-Valine ethyl ester hydrochloride."[1][2][4][5] IUCrData, 10, x251047.

  • Aggarwal, R. et al. (2016). "Structure of L-phenylalanine methyl ester hydrochloride as a green corrosion inhibitor." RSC Advances, 6, 5890-5902.[1][6]

  • Sigma-Aldrich.[1][7][8] (n.d.). "Product Specification: L-Phenylalanine methyl ester hydrochloride."

  • Görbitz, C. H. (2002). "Crystal structures of amino acids and their salts."[9][10] Acta Crystallographica Section B.

Sources

Safety Operating Guide

Ethyl 2-aminohex-5-enoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Objective: This guide defines the standard operating procedure (SOP) for the disposal of Ethyl 2-aminohex-5-enoate . As a non-canonical amino acid derivative featuring a basic amine, a lipophilic ester, and a reactive terminal alkene, this compound presents a unique "mixed-functionality" profile.

The "Why" Behind the Protocol: Standard disposal often treats all organics identically. However, this compound’s primary amine functionality creates a specific risk of exothermic reaction if inadvertently mixed with acylating agents (like acetic anhydride) or strong acids in a commingled waste stream. This protocol is designed to neutralize that risk.

Chemical Identity & Hazard Matrix
PropertySpecificationOperational Implication
Functional Groups ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

-Amino group, Ethyl ester, Terminal alkene
Amine: Basic/Nucleophilic (Incompatible with acids/electrophiles).Ester: Flammable/Combustible.Alkene: Potential polymerization (low risk).[1]
Physical State Liquid (typically) or low-melting solidRequires liquid waste containment (HDPE/Glass).
Primary Hazards Irritant (Skin/Eye), CombustibleStandard PPE required.[2] RCRA D001 (Ignitable) likely applies.
Reactivity Class Organic Base / NucleophileCRITICAL: Do not mix with Acid Chlorides or Anhydrides.

Pre-Disposal Stabilization (The "Self-Validating" System)[1]

Before moving waste to the central accumulation area, you must validate the state of the material. This acts as a "gatekeeper" step to prevent downstream accidents.

Protocol:

  • Quenching (If Reaction Mixture): If the compound is in a crude reaction mixture containing residual reagents (e.g., LiAlH4, NaH), quench carefully with Ethyl Acetate followed by Methanol before disposal.

  • pH Check: Verify the pH of the waste solution.

    • If pH < 4 (Acidic): The amine is protonated (ammonium salt). It is stable but may precipitate if mixed with organic bases later.

    • If pH > 10 (Basic): The free amine is active. Segregation is critical.

Waste Segregation Workflow

Effective segregation is the primary defense against drum pressurization and fires. Use the following logic to determine the correct waste stream.

SegregationLogic Start This compound Waste CheckSolid Is it a Solid/Silica Gel slurry? Start->CheckSolid CheckHalogens Does mixture contain Halogenated Solvents? (DCM, Chloroform) StreamA STREAM A: Non-Halogenated Organic (Red Label) CheckHalogens->StreamA No (Preferred Path) StreamB STREAM B: Halogenated Organic (Yellow Label) CheckHalogens->StreamB Yes CheckSolid->CheckHalogens No (Liquid) StreamC STREAM C: Solid Hazardous Waste (Black Label) CheckSolid->StreamC Yes (Solid)

Figure 1: Decision tree for waste stream segregation. The preferred path for the pure compound in solvent is Stream A (Non-Halogenated).

Detailed Disposal Procedure

Required PPE: Nitrile gloves (double-gloved recommended), Safety Goggles, Lab Coat.

Step 1: Container Selection
  • Material: High-Density Polyethylene (HDPE) or Amber Glass.

  • Constraint: Do not use metal containers if the waste is highly acidic (from prior workup) to avoid corrosion.

Step 2: Transfer & Labeling
  • Pour the liquid waste into the Non-Halogenated Organic Waste container (unless mixed with DCM/Chloroform).

  • The "Senior Scientist" Check: Smell the waste stream (wafting technique). If you detect a sharp, acrid odor (indicating acid chlorides) or strong vinegar (anhydrides), DO NOT ADD this amine-containing waste. The reaction will generate heat and potentially pressurize the drum.

    • Corrective Action: Use a separate, smaller satellite container for this specific batch.

  • Labeling:

    • Chemical Name: Write "this compound Solution."

    • Constituents: List all solvents (e.g., "70% Ethyl Acetate, 30% Compound").

    • Hazard Checkboxes: Mark "Flammable" and "Irritant."

Step 3: Regulatory Classification (RCRA)

For US-based laboratories, classify the waste code on the manifest:

  • D001: Ignitable (Flash point < 60°C). This is the primary classification due to the ester and organic solvents.

  • Not Listed: This specific compound is not P-listed or U-listed.

Emergency Response: Spill Management

In the event of a spill, the primary risks are slip hazards and respiratory irritation from the amine.

SpillResponse Assess 1. Assess Volume & Risk (>100mL? Evacuate) PPE 2. Don PPE (Vapor Mask if needed) Assess->PPE Absorb 3. Absorb (Vermiculite or Sand) PPE->Absorb Clean 4. Decontaminate (Soap/Water Wash) Absorb->Clean Dispose 5. Dispose Debris (Solid Waste Stream) Clean->Dispose

Figure 2: Immediate response workflow for laboratory spills.

Decontamination Solution: Use a dilute surfactant (soap) solution. Avoid using bleach (sodium hypochlorite) directly on the concentrated amine, as this can form chloramines (toxic gas).

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Classification. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Section 8.B: Chemical Waste Management.[3] [Link]

  • Vanderbilt University Medical Center. Chemical Compatibility Chart for Waste Segregation. (Validates Amine/Ester compatibility). [Link]

Sources

Personal protective equipment for handling Ethyl 2-aminohex-5-enoate

[1]

Operational Context & Hazard Analysis[2][3][4][5]

Ethyl 2-aminohex-5-enoate (often referred to as Allylglycine ethyl ester) is a specialized non-natural amino acid derivative used primarily in peptide synthesis and olefin metathesis.[1] While often treated casually as a simple building block, its structural components dictate a specific risk profile that exceeds standard "lab reagent" protocols.

The "Why" Behind the Safety Protocol

As a Senior Scientist, I urge you to look beyond the generic "Irritant" label. This molecule possesses three distinct functional groups that drive our PPE strategy:

  • The

    
    -Amino Ester Motif:  These hydrolyze in moist air or on skin to release the free amine and acid. This reaction is exothermic and caustic, necessitating rigorous eye and skin protection.
    
  • The Terminal Alkene (Allyl Group): Structurally related to Allylglycine, a known inhibitor of Glutamate Decarboxylase (GAD). While the ester reduces immediate bioavailability, accidental ingestion or absorption followed by hydrolysis presents a neurotoxicity risk (convulsant) .

  • Volatility: As an ethyl ester of a low-molecular-weight amino acid, it possesses sufficient vapor pressure to act as a respiratory sensitizer.[1]

Physicochemical Hazard Matrix
PropertyValue/CharacteristicOperational Implication
Physical State Colorless to pale yellow liquidSplash hazard; requires barrier gloves.[1]
Flash Point ~85°C - 95°C (Estimated)Combustible.[1] Ground all glassware during transfer.
Reactivity Amine (Basic), Alkene (Reactive)Incompatible with strong oxidizers and acid chlorides.
Toxicity Profile Skin/Eye Irritant (High); Potential NeurotoxinZero-skin-contact policy is mandatory.[1]

Personal Protective Equipment (PPE) Specifications

The following PPE standards are non-negotiable for handling quantities >50 mg.

Hand Protection: The Double-Glove System

Standard latex gloves are insufficient due to rapid permeation by organic esters.[1]

  • Primary Layer (Inner): 4 mil Nitrile (High dexterity).

  • Secondary Layer (Outer): 5-8 mil Nitrile (Sacrificial layer).[1]

  • Protocol: Inspect inner gloves for pinholes by air inflation before donning. Change outer gloves immediately upon any visible splash.

Respiratory Protection[1][5][6]
  • Primary Control: All handling must occur within a certified Chemical Fume Hood (Face velocity: 100 fpm).

  • Secondary Control (Spill Cleanup): If outside containment, use a Half-Face Respirator with Organic Vapor (OV) cartridges (Yellow/Black band).[1]

Eye & Body Protection[2][3][5]
  • Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses are inadequate due to the caustic nature of the amine vapor.

  • Body: Flame-resistant (FR) Lab Coat (Nomex or treated cotton) + Closed-toe chemical-resistant shoes.[1]

PPE Selection Logic (Visualization)

The following decision tree guides your PPE selection based on the scale of operation.

PPE_Decision_TreeStartStart: Handling this compoundScale_CheckCheck Operation ScaleStart->Scale_CheckSmall_ScaleAnalytical (< 100 mg)Scale_Check->Small_ScaleLow RiskPrep_ScalePreparative (> 100 mg)Scale_Check->Prep_ScaleHigh RiskHood_CheckIs Fume Hood Available?Small_Scale->Hood_CheckEnhanced_PPEEnhanced Protocol:- Splash Goggles- 8 mil Nitrile Gloves- FR Lab Coat- Face Shield (if heating)Prep_Scale->Enhanced_PPEStandard_PPEStandard Protocol:- Nitrile Gloves (Double)- Lab Coat- Safety GlassesHood_Check->Standard_PPEYesResp_ReqSTOP: Respiratory Protection Required(Full Face OV Respirator)Hood_Check->Resp_ReqNo

Figure 1: Decision logic for selecting appropriate PPE based on operational scale and engineering controls.

Operational Workflow: Step-by-Step

Phase 1: Preparation (Pre-Work)[1]
  • Verify Engineering Controls: Ensure fume hood sash is at the working height marker.

  • Neutralization Prep: Prepare a beaker of dilute acetic acid (5%) or citric acid. This serves as a neutralizing dip for contaminated wipes, not for skin.

  • Donning: Put on PPE in this order: Lab Coat

    
     Inner Gloves 
    
    
    Goggles
    
    
    Outer Gloves.
Phase 2: Active Handling[1]
  • Transfer: Use positive displacement pipettes for liquids to prevent dripping (vapor pressure of esters causes dripping in air-displacement pipettes).

  • Heating: If the reaction requires heat (e.g., reflux), ensure the condenser is vented to a scrubber or inert gas line. Never heat this compound in an open vessel.

  • Spill Management:

    • Minor Splash (< 1 mL): Absorb with vermiculite. Wipe surface with dilute acetic acid to neutralize the amine, then water.

    • Major Splash (> 10 mL): Evacuate the immediate area.[2] Allow vapors to clear via the fume hood before re-entering with a respirator.

Phase 3: Disposal & Doffing[1][2]
  • Quenching: Quench excess reagent with dilute HCl before disposal to form the non-volatile hydrochloride salt.

  • Waste Segregation: Dispose of as "Organic Basic Waste" (if unquenched) or "Organic Non-Halogenated Waste" (if neutral). Do not mix with oxidizers (Nitric acid waste).

  • Doffing:

    • Remove outer gloves (turn inside out).

    • Wash inner gloves with soap/water before removing them.

    • Remove goggles and lab coat.

    • Wash hands thoroughly with soap and water (20 seconds).

Emergency Response Procedures

ScenarioImmediate ActionMedical Follow-up
Skin Contact Drench with water for 15 mins.[1][3][4][5] Do NOT use vinegar on skin (risk of thermal burn from neutralization heat).Seek assistance; monitor for dermatitis.
Eye Contact Flush at eyewash station for 15 mins. Hold eyelids open.Mandatory ophthalmologist review (alkaline injury risk).
Inhalation Move to fresh air immediately.Monitor for wheezing/coughing (delayed sensitization).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 100922, Allylglycine. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistance Selection. Retrieved from [Link][1][6]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link][1]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-aminohex-5-enoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-aminohex-5-enoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.